Azido-PEG3-PFP ester
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F5N3O5/c16-10-11(17)13(19)15(14(20)12(10)18)28-9(24)1-3-25-5-7-27-8-6-26-4-2-22-23-21/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZNPFUVVAAJIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F5N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601122807 | |
| Record name | Propanoic acid, 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601122807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807530-07-9 | |
| Record name | Propanoic acid, 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807530-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601122807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Azido-PEG3-PFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation
Azido-PEG3-PFP ester is a sophisticated heterobifunctional crosslinker engineered for precision and efficiency in modern bioconjugation. Its molecular architecture, featuring a highly reactive pentafluorophenyl (PFP) ester, a bioorthogonal azide group, and a flexible three-unit polyethylene glycol (PEG) spacer, provides a powerful toolkit for researchers in drug development, proteomics, and materials science. This guide offers a comprehensive exploration of its mechanism of action, practical applications, and field-proven protocols, grounded in the principles of scientific integrity and experimental causality.
Core Molecular Architecture and Functional Advantages
The utility of this compound stems from the distinct roles of its three key components. Understanding each part is crucial to harnessing its full potential.
-
Pentafluorophenyl (PFP) Ester: The Amine-Reactive Anchor: The PFP ester is a highly efficient activated ester that reacts with primary and secondary amines, such as those on the lysine residues of proteins, to form stable amide bonds.[1][2] The five electron-withdrawing fluorine atoms on the phenyl ring render the carbonyl carbon highly electrophilic, making it exceptionally susceptible to nucleophilic attack by an amine.[1][3] A key advantage of PFP esters over the more conventional N-hydroxysuccinimide (NHS) esters is their superior stability in aqueous solutions.[4][5][6] They are significantly less prone to hydrolysis, which is a competing and undesirable side reaction during conjugation.[4][7] This enhanced stability translates to more efficient and reproducible conjugation reactions with greater flexibility in reaction conditions.[5][8]
-
Azide (N₃) Group: The Bioorthogonal Handle: The azide group is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[9][10][11] The azide is stable and bio-orthogonal, meaning it does not react with functional groups typically found in biological systems, ensuring that subsequent reactions are highly specific.[12] This allows for a two-step, sequential conjugation strategy. First, the PFP ester is used to attach the linker to a biomolecule. Then, the azide is available for a highly specific "click" reaction with a molecule containing a compatible functional group, most commonly an alkyne.[13][14] Key click chemistry reactions involving the azide group include:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction between an azide and a terminal alkyne to form a stable triazole ring, though it requires a copper catalyst that can be toxic to cells.[3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction uses a strained cyclooctyne (e.g., DBCO or BCN) that reacts spontaneously with the azide without the need for a toxic catalyst, making it ideal for applications in living systems.[3][14]
-
-
Polyethylene Glycol (PEG3) Spacer: The Solubility and Flexibility Enhancer: The three-unit PEG chain is a hydrophilic spacer that imparts several critical benefits to the linker and the final bioconjugate.[1][9] It significantly increases the water solubility of the entire construct, which is particularly beneficial when working with hydrophobic drugs or proteins.[1] Furthermore, the PEG3 chain provides a flexible spacer of a defined length, which helps to minimize steric hindrance between the conjugated molecules and maintain their biological activity.[1]
Caption: The functional components of the this compound linker.
Mechanism of Action: A Dual-Functionality Approach
The core mechanism of this compound is a two-stage process that leverages its heterobifunctional nature.
-
Amide Bond Formation: The process begins with a nucleophilic acyl substitution reaction. An unprotonated primary amine on a biomolecule (e.g., a protein) attacks the electrophilic carbonyl carbon of the PFP ester. This leads to the formation of a highly stable amide bond and the displacement of the pentafluorophenol leaving group.[1] This initial reaction is typically performed in an amine-free buffer at a pH between 7.2 and 8.5 to ensure the primary amines are sufficiently nucleophilic.[15][16]
-
Bioorthogonal Ligation: Once the linker is covalently attached to the first molecule, the terminal azide group is available for a subsequent click chemistry reaction. This allows for the precise attachment of a second molecule of interest (e.g., a cytotoxic drug, a fluorescent probe, or another biomolecule) that has been pre-functionalized with an alkyne group.[13][14]
Caption: The two-stage reaction mechanism of this compound.
Key Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool across several scientific disciplines.
-
Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a potent cytotoxic drug to a tumor-targeting antibody.[3][14] The PFP ester reacts with lysine residues on the antibody, and the azide allows for the subsequent attachment of an alkyne-modified drug. The PEG spacer can improve the solubility and pharmacokinetic profile of the final ADC.[17]
-
PROTACs and Targeted Protein Degradation: this compound serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[18]
-
Proteomics and Diagnostics: The linker is used to label proteins and antibodies for detection and analysis.[3] For example, a primary antibody can be labeled via its amines, and the resulting azide-functionalized antibody can then be "clicked" onto a fluorescent probe or a surface for use in diagnostic assays.[3]
-
Surface Modification and Materials Science: this compound is employed to functionalize surfaces, such as nanoparticles or biocompatible coatings.[2][3] A surface containing primary amine groups can be reacted with the PFP ester, resulting in an azide-coated surface ready for the immobilization of alkyne-containing biomolecules.[3]
Quantitative Data and Reagent Properties
The primary advantage of PFP esters is their enhanced stability against hydrolysis compared to NHS esters.[4][6]
| Active Ester | pH | Temperature | Half-life (t½) | Reference |
| NHS Ester | 7.0 | Room Temp | ~1-2 hours | [4] |
| NHS Ester | 8.0 | Room Temp | ~1 hour | [4] |
| NHS Ester | 8.6 | 4°C | 10 minutes | [4] |
| PFP Ester | Aqueous Solution | Not Specified | ~6-fold more stable than NHS ester | [4] |
This table highlights the general trend of increased stability for PFP esters. Exact half-life values can vary based on buffer composition and specific molecular context.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆F₅N₃O₅ | [3][19] |
| Molecular Weight | 413.3 g/mol | [9][19] |
| CAS Number | 1807530-07-9 | [13][19] |
| Amine-Reactive Group | Pentafluorophenyl (PFP) ester | [3] |
| Bioorthogonal Group | Azide (N₃) | [3] |
| Solubility | DMSO, DCM, DMF | [3][13] |
| Storage | -20°C with desiccant | [13][20] |
Experimental Protocols
The following is a detailed methodology for the conjugation of this compound to a protein.
This protocol describes the initial step of labeling an antibody with the linker, making it ready for a subsequent click chemistry reaction.
A. Materials Required:
-
IgG Antibody: Dissolved in an amine-free buffer.
-
Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), 0.1 M sodium phosphate, 0.15 M NaCl; pH 7.2-8.0.[20] Crucially, avoid buffers containing primary amines like Tris or glycine , as they will compete with the antibody for reaction with the PFP ester.[4][20][21]
-
Organic Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[20][21]
-
Purification System: Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette (e.g., Slide-A-Lyzer™) for buffer exchange and removal of excess linker.[20][21]
B. Step-by-Step Methodology:
-
Antibody Preparation:
-
Linker Preparation (Perform Immediately Before Use):
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[20][21]
-
The PFP ester moiety readily hydrolyzes. Do not prepare stock solutions for storage. [6][20][21] Weigh and dissolve only the amount needed for the immediate experiment.
-
Dissolve 1 mg of this compound in 75 µL of anhydrous DMF or DMSO.[20]
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved linker solution to the antibody solution. For a 2 mg/mL IgG solution, a common starting point is to add 25 µL of the 1 mg/75 µL linker solution per 1 mL of antibody solution.[20] The optimal ratio should be determined empirically.
-
Incubate the reaction with gentle stirring. Common conditions are 2 hours at room temperature or 30 minutes at 37°C.[20]
-
-
Purification:
-
Storage:
-
Store the resulting azide-functionalized antibody under the same conditions recommended for the unmodified antibody until ready for the subsequent click chemistry reaction.[20]
-
Caption: A typical experimental workflow for protein conjugation.
Conclusion
This compound stands out as a highly effective and versatile heterobifunctional crosslinker for advanced bioconjugation. Its mechanism is centered on the robust formation of amide bonds via its amine-reactive PFP ester and the capacity for subsequent bioorthogonal ligation through its azide handle. The superior hydrolytic stability of the PFP ester compared to traditional NHS esters ensures greater reaction efficiency and reproducibility. Combined with the beneficial properties of the integrated PEG spacer, this linker provides researchers and drug developers with a reliable tool for constructing complex and well-defined bioconjugates, from antibody-drug conjugates to functionalized materials.
References
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A Comparative Analysis of PFP and NHS Ester Stability in Aqueous Buffers for Bioconjugation. Benchchem. [4]
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Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. ResearchGate. [5]
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An In-depth Technical Guide to the Mechanism of Action of Acid-PEG3-PFP Ester. Benchchem. [1]
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Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP... ECHEMI. [22]
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Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates. PMC - NIH. [23]
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This compound, 1807530-07-9. BroadPharm. [13]
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Buy this compound from HONGKONG IPURE CHEMICAL CO., LIMITED. ECHEMI. [24]
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Application Notes and Protocols for Conjugating Acid-PEG3-PFP Ester to Peptides and Oligonucleotides. Benchchem. [8]
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Application Notes and Protocols for Acid-PEG3-PFP Ester in Antibody-Drug Conjugate (ADC) Development. Benchchem. [17]
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N-(PFP ester-PEG3)-N-bis(PEG3-Azide). BroadPharm. [7]
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Instructions for the use of PFP-(PEG)n-Azido. BroadPharm. [21]
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N3-PEG3-C2-PFP ester | ADC Linker. MedchemExpress.com. [14]
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This compound | 1807530-07-9. Benchchem. [3]
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Protocol: Conjugation of PFP Ester-Activated Acid to a Biomolecule in Buffer. Precise PEG. [15]
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Azido-PEG3-NHS ester, 1245718-89-1. BroadPharm. [25]
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Application Notes & Protocols for Bioconjugation using N-(Azido-PEG3)-N-(PEG2-amine). Benchchem. [26]
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An In-depth Technical Guide to Acid-PEG3-PFP Ester (CAS: 1835759-67-5). Benchchem. [18]
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A Head-to-Head Comparison: Azide-PEG3-Tos vs. NHS Ester Linkers in Bioconjugation. Benchchem. [16]
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PFP ester PEG. AxisPharm. [27]
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Azide PEG, Azide linker for Click Chemistry Reactions. AxisPharm. [28]
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Application Notes: Incorporating Azido-PEG3 Linkers in Hydrogel Formation via Click Chemistry. Benchchem. [12]
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PEG PFP Ester. Biochempeg. [2]
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How to prevent hydrolysis of Acid-PEG3-PFP ester in solution. Benchchem. [6]
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Azido-PEG3-PFP. Conju-Probe. [33]
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Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG. Biochempeg. [11]
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An In-Depth Technical Guide to Azido-PEG3-PFP Ester: Structure, Properties, and Applications in Bioconjugation
This guide provides a comprehensive technical overview of Azido-PEG3-PFP ester, a heterobifunctional crosslinker with significant utility in bioconjugation, drug delivery, and materials science. We will delve into its chemical structure and physicochemical properties, explore the mechanisms of its reactive moieties, provide detailed experimental protocols for its use, and discuss its applications in advanced therapeutic development.
Introduction to this compound: A Versatile Molecular Tool
This compound (CAS Number: 1807530-07-9) is a versatile crosslinking reagent designed for the covalent modification of biomolecules and surfaces.[1][2][3] Its heterobifunctional nature, featuring a terminal azide group and a pentafluorophenyl (PFP) ester, allows for a two-step, sequential or orthogonal conjugation strategy.[4][5] This enables the precise and efficient linkage of two different molecular entities, such as a protein and a small molecule drug, or a nanoparticle and a targeting ligand.
The core structure consists of a triethylene glycol (PEG3) spacer, which imparts hydrophilicity to the molecule and its conjugates. This enhanced water solubility can be advantageous when working with hydrophobic molecules or to improve the pharmacokinetic properties of bioconjugates.[1]
Physicochemical Properties and Structure
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design.
Chemical Structure
The chemical structure of this compound is depicted below:
Caption: Chemical Structure of this compound.
Molecular Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₆F₅N₃O₅ | [2][3][6] |
| Molecular Weight | 413.3 g/mol | [2][3][6] |
| CAS Number | 1807530-07-9 | [2][3][6] |
| Appearance | Colorless oil | [3] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, acetonitrile | [3][5] |
| Purity | Typically >95% | [5][6] |
| Storage | -20°C, protect from moisture | [5] |
Mechanism of Action: A Tale of Two Reactive Ends
The utility of this compound stems from the distinct reactivity of its two terminal functional groups: the PFP ester and the azide.
The Amine-Reactive Pentafluorophenyl (PFP) Ester
The PFP ester is a highly reactive functional group that readily undergoes nucleophilic acyl substitution with primary and secondary amines to form a stable amide bond. This reaction is the cornerstone of its utility in labeling proteins, peptides, and other amine-containing biomolecules.
Key Advantages of PFP Esters:
-
Enhanced Stability: Compared to the more commonly used N-hydroxysuccinimide (NHS) esters, PFP esters exhibit greater stability towards hydrolysis in aqueous media.[5] This translates to higher conjugation efficiencies, particularly in reactions that require longer incubation times or are performed at a neutral to slightly basic pH.
-
High Reactivity: The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the carbonyl carbon of the ester highly electrophilic and thus, very susceptible to nucleophilic attack by amines.
The reaction proceeds via a nucleophilic attack of the amine on the ester's carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and release pentafluorophenol as a byproduct.
Caption: Reaction mechanism of PFP ester with a primary amine.
The Bioorthogonal Azide Group
The terminal azide group (N₃) is a bioorthogonal functional handle, meaning it is stable and non-reactive with the vast majority of functional groups found in biological systems. This inertness allows for a highly specific secondary conjugation step using "click chemistry."
Click Chemistry Reactions involving Azides:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and specific reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted triazole ring. The reaction requires a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of a copper catalyst in living systems, SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with an azide without the need for a metal catalyst.[4]
Caption: Overview of azide-alkyne click chemistry reactions.
Experimental Protocols
The following protocols provide a general framework for the use of this compound. Optimization may be required depending on the specific biomolecule and desired degree of labeling.
Protocol 1: Labeling a Protein with this compound
This protocol describes the initial step of functionalizing a protein with azide groups via its primary amines.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis cassette (e.g., 10K MWCO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into an appropriate buffer.
-
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.
-
-
Conjugation Reaction:
-
Add a 5-20 molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically.
-
Gently mix and incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction (Optional but Recommended):
-
Add the quenching buffer to a final concentration of 50-100 mM to react with any excess PFP ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
The degree of labeling can be determined using various methods, including MALDI-TOF mass spectrometry (to observe the mass shift) or by reacting the azide-labeled protein with an alkyne-functionalized fluorescent dye followed by spectrophotometric analysis.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the secondary conjugation of the azide-functionalized protein (from Protocol 1) to an alkyne-containing molecule.
Materials:
-
Azide-functionalized protein
-
Alkyne-containing molecule (e.g., a drug, biotin, or fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) or other copper-coordinating ligand (optional, to protect the protein and enhance the reaction)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reactants:
-
Dissolve the alkyne-containing molecule in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 500 mM in water, freshly prepared). A stock solution of TBTA in DMSO (e.g., 10 mM) can also be prepared.
-
-
Click Reaction:
-
In a reaction vessel, combine the azide-functionalized protein and the alkyne-containing molecule (typically at a 5-10 fold molar excess over the azide).
-
If using a ligand, add TBTA to the reaction mixture.
-
Add CuSO₄ to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent alkyne.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove the copper catalyst, excess alkyne, and other small molecules.
-
-
Characterization:
-
Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to verify the successful conjugation.
-
Applications in Drug Development and Research
The unique properties of this compound make it a valuable tool in various areas of drug development and biomedical research.
Antibody-Drug Conjugates (ADCs)
In the development of ADCs, this compound can be used to attach a cytotoxic payload to an antibody. The PFP ester can react with lysine residues on the antibody surface, introducing an azide handle for the subsequent attachment of an alkyne-modified drug via click chemistry. This approach allows for a modular and efficient method for ADC synthesis.
PROteolysis TArgeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can serve as a component of the linker that connects the target-binding ligand and the E3 ligase-binding ligand. Its defined length and hydrophilicity can influence the solubility and efficacy of the resulting PROTAC.
Surface Modification of Nanoparticles
The PFP ester end of the molecule can be used to functionalize the surface of amine-containing nanoparticles. This introduces a layer of PEG, which can improve the nanoparticle's stability and biocompatibility, and a terminal azide group that can be used to attach targeting ligands, imaging agents, or drugs via click chemistry.
Conclusion
This compound is a powerful and versatile heterobifunctional crosslinker that provides researchers with a robust tool for bioconjugation. Its amine-reactive PFP ester offers a stable alternative to NHS esters, while its bioorthogonal azide group allows for highly specific and efficient "click" reactions. These features, combined with the solubilizing properties of the PEG spacer, make it an ideal reagent for the development of advanced therapeutics, diagnostics, and functionalized materials. As the field of bioconjugation continues to evolve, the utility of well-designed linkers like this compound will undoubtedly continue to expand.
References
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CD Bioparticles. (n.d.). This compound. Retrieved from [Link]
-
Glyco MindSynth. (n.d.). This compound. Retrieved from [Link]
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Arctom. (n.d.). CAS NO. 1818294-47-1 | (2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate. Retrieved from [Link]
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AxisPharm. (n.d.). PFP ester PEG. Retrieved from [Link]
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PubChem. (n.d.). Azido-PEG3-NHS ester. Retrieved from [Link]
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ResearchGate. (n.d.). Azide– para -Fluoro Substitution on Polymers: Multipurpose Precursors for Efficient Sequential Postpolymerization Modification. Retrieved from [Link]
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PubChem. (n.d.). Pentafluorophenol. Retrieved from [Link]
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An In-depth Technical Guide on the Mechanism of Action of Azido-PEG3-PFP Ester
Introduction: The Molecular Swiss Army Knife of Bioconjugation
In the intricate landscape of drug development, diagnostics, and proteomics, the ability to selectively and efficiently link different molecular entities is paramount. Azido-PEG3-PFP ester has emerged as a powerful and versatile heterobifunctional crosslinker, a veritable "molecular Swiss Army knife" for the research scientist. Its architecture, featuring a terminal azide group, a flexible polyethylene glycol (PEG) spacer, and a highly reactive pentafluorophenyl (PFP) ester, provides a robust toolkit for a two-step, orthogonal conjugation strategy. This guide will provide an in-depth exploration of the mechanistic underpinnings of this reagent, offering field-proven insights and detailed protocols to empower researchers in their experimental designs.
The core utility of this compound lies in its dual reactivity. The PFP ester facilitates the covalent attachment to primary amines on a target molecule, such as a protein or an antibody, forming a stable amide bond.[1][2][3] Concurrently, the azide group remains available for a subsequent "click chemistry" reaction with an alkyne-modified molecule.[1][4] This orthogonal approach allows for the precise and controlled assembly of complex biomolecular conjugates. The intervening PEG3 linker is not merely a spacer; it enhances the water solubility and biocompatibility of the resulting conjugate, often mitigating issues of aggregation and immunogenicity.[5][6][7][8]
Part 1: The Amine-Reactive Moiety - The Pentafluorophenyl (PFP) Ester
The pentafluorophenyl ester is the workhorse for the initial conjugation step, targeting primary and secondary amines, most notably the ε-amino group of lysine residues on proteins. Its efficacy stems from the excellent leaving group potential of the pentafluorophenoxide ion.
Mechanism of Acylation
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of a primary amine attacks the electrophilic carbonyl carbon of the PFP ester. This forms a transient tetrahedral intermediate, which then collapses, expelling the stable pentafluorophenoxide leaving group to yield a robust amide bond.
The reactivity of the PFP ester is a key advantage over other amine-reactive functionalities, such as N-hydroxysuccinimide (NHS) esters. PFP esters exhibit a significantly lower susceptibility to spontaneous hydrolysis in aqueous environments, leading to more efficient and reproducible conjugation reactions.[2][3][9][10][11][12][13] This enhanced stability provides a wider window for the reaction to proceed, a critical factor when working with precious or dilute biological samples.[10][13]
Diagram 1: PFP Ester Reaction with a Primary Amine
Caption: Mechanism of amide bond formation via PFP ester acylation.
Causality in Experimental Design: Optimizing the PFP Ester Reaction
The success of the initial conjugation is contingent on several factors. The pH of the reaction buffer is critical; a pH range of 7.2 to 8.5 is generally optimal for promoting the nucleophilicity of the primary amine while minimizing the hydrolysis of the PFP ester.[11] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete for reaction with the PFP ester.[10][13][14] Phosphate-buffered saline (PBS) is a commonly used and effective alternative.
The molar ratio of the this compound to the amine-containing molecule is another key parameter. A molar excess of the linker is typically employed to drive the reaction to completion. The optimal ratio, however, must be determined empirically for each specific application, balancing conjugation efficiency with the risk of multiple conjugations on a single molecule.
Part 2: The Bioorthogonal Handle - The Azide Group and Click Chemistry
Once the Azido-PEG3 linker is attached to the primary molecule, the azide group serves as a bioorthogonal handle for the second conjugation step. "Click chemistry," a term coined by Nobel laureate K. Barry Sharpless, refers to a class of reactions that are modular, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[15][16] The azide-alkyne cycloaddition is the premier example of a click reaction.[17]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of an azide and a terminal alkyne is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring.[15][16][17][18] The reaction is dramatically accelerated in the presence of a copper(I) catalyst, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate.[15] The CuAAC reaction is robust and can be performed in aqueous buffers over a broad pH range, making it highly suitable for biological applications.[15]
Diagram 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
Caption: Schematic of the CuAAC reaction workflow.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
A significant advancement in click chemistry for in vivo applications is the development of strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction obviates the need for a potentially cytotoxic copper catalyst by utilizing a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[19][][21] The inherent ring strain of the cyclooctyne provides the driving force for the reaction with an azide, proceeding readily at physiological temperatures and pH.[19][22] SPAAC has become an indispensable tool for labeling and tracking molecules in living systems.[6][19][]
Diagram 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism
Caption: The catalyst-free SPAAC reaction mechanism.
Part 3: The Crucial Intermediary - The PEG3 Linker
The polyethylene glycol (PEG) linker in this compound plays a critical, multifaceted role in the overall performance of the bioconjugate.
Enhancing Physicochemical Properties
PEG is a hydrophilic polymer that can significantly improve the aqueous solubility of conjugated molecules, a crucial attribute for many therapeutic and diagnostic agents.[6][7] The flexible PEG chain can also create a hydrophilic "shield" around the conjugated molecule, which can protect it from enzymatic degradation and reduce the likelihood of aggregation.[7]
Pharmacokinetic and Pharmacodynamic Benefits
In the context of drug development, PEGylation—the process of attaching PEG chains to a molecule—is a well-established strategy for improving the pharmacokinetic and pharmacodynamic properties of therapeutics.[5][23] By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, thereby extending the circulation half-life.[5] This can lead to improved drug efficacy and reduced dosing frequency.[5] Furthermore, the "stealth" properties conferred by the PEG linker can reduce the immunogenicity of the conjugated molecule.[7][8]
Part 4: Experimental Protocols
The following protocols provide a self-validating framework for the use of this compound.
Protocol 1: General Procedure for Protein Labeling with this compound
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.[14] If the buffer contains primary amines, perform a buffer exchange using a desalting column or dialysis.[10][13][14]
-
Reagent Preparation: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10-100 mM.[10][11][13][14] Do not prepare stock solutions for long-term storage as the PFP ester is moisture-sensitive.[10][13][14]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution.[24] The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[11][24]
-
Purification: Remove excess, unreacted this compound using a desalting column or dialysis.[10][13][14]
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or SDS-PAGE analysis.
Protocol 2: Click Chemistry Conjugation (SPAAC)
-
Reagent Preparation: Dissolve the azide-labeled protein from Protocol 1 in a suitable reaction buffer (e.g., PBS, pH 7.4).[24] Dissolve the strained alkyne (e.g., DBCO)-functionalized molecule in a compatible solvent (e.g., DMSO).
-
Conjugation Reaction: Add a 3- to 10-fold molar excess of the alkyne-containing molecule to the solution of the azide-labeled protein.[24]
-
Incubation: Incubate the reaction for 2-12 hours at room temperature or 37°C.[24] The progress of the reaction can be monitored by SDS-PAGE or HPLC.
-
Purification: Purify the final bioconjugate from excess reagents using size-exclusion chromatography (SEC) or dialysis.
| Parameter | PFP Ester Reaction | SPAAC Reaction |
| pH | 7.2 - 8.5[11] | 7.4[24] |
| Temperature | 4°C to Room Temperature[11] | Room Temperature to 37°C[24] |
| Reaction Time | 2 - 4 hours (or overnight at 4°C)[11][24] | 2 - 12 hours[24] |
| Molar Excess of Reagent | 10- to 50-fold[24] | 3- to 10-fold[24] |
Conclusion: A Versatile Tool for Advanced Bioconjugation
This compound stands as a testament to the power of rational chemical design in advancing biological research and therapeutic development. Its trifunctional nature, combining a stable yet reactive amine-conjugating group, a bioorthogonal azide handle, and a beneficial PEG linker, provides a robust and versatile platform for the construction of complex molecular architectures. By understanding the underlying mechanisms of action and carefully controlling the experimental parameters, researchers can fully harness the potential of this reagent to create novel bioconjugates for a wide array of applications, from targeted drug delivery and advanced diagnostics to the fundamental study of biological processes.
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Click Chemistry for Drug Development and Diverse Chemical–Biology Applications. (URL: [Link])
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Advances in click chemistry for drug discovery and development. PubMed. (URL: [Link])
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The Use of Click Chemistry in Drug Development Applications. ResearchGate. (URL: [Link])
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Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics. Korea Science. (URL: [Link])
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Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. National Institutes of Health. (URL: [Link])
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PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm. (URL: [Link])
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Cu-Catalyzed Azide−Alkyne Cycloaddition. ACS Publications. (URL: [Link])
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What is the future of click chemistry in drug discovery and development? Taylor & Francis Online. (URL: [Link])
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Azide-alkyne Huisgen cycloaddition. Wikipedia. (URL: [Link])
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This compound. CD Bioparticles. (URL: [Link])
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a Mechanism of the strain-promoted azide-alkyne cycloaddition (SPAAC). ResearchGate. (URL: [Link])
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Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. National Institutes of Health. (URL: [Link])
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Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. ResearchGate. (URL: [Link])
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Pentafluorophenyl esters. Wikipedia. (URL: [Link])
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Synthesis of pentafluorophenyl esters of nitroveratryloxycarbonyl-protected amino acids. (URL: [Link])
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Azide PEG, Azide linker for Click Chemistry Reactions. AxisPharm. (URL: [Link])
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One-pot ester and thioester formation mediated by pentafluoropyridine (PFP). Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
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Introduction: The Molecular Architecture and Utility of Azido-PEG3-PFP Ester
An In-depth Technical Guide to the Solubility and Stability of Azido-PEG3-PFP Ester
This compound is a heterobifunctional crosslinker that has become an invaluable tool in the fields of bioconjugation, drug delivery, and proteomics. Its architecture is intelligently designed: a terminal azide (N₃) group provides a bioorthogonal handle for "click chemistry," a short polyethylene glycol (PEG) spacer enhances hydrophilicity, and a highly reactive pentafluorophenyl (PFP) ester enables efficient covalent modification of primary amines.[1][2] This guide, written from the perspective of a senior application scientist, provides a deep dive into the two most critical parameters for its successful application: solubility and stability. Understanding these core characteristics is paramount for designing robust, reproducible, and efficient conjugation strategies.
Section 1: Core Physicochemical Properties
A foundational understanding begins with the molecule's basic properties. These parameters are essential for accurate calculations of molar excess in reaction protocols and for anticipating its general behavior.
| Property | Value | Source(s) |
| Chemical Name | This compound | [3] |
| CAS Number | 1807530-07-9 | [3][4] |
| Molecular Formula | C₁₅H₁₆F₅N₃O₅ | [3][4] |
| Molecular Weight | 413.3 g/mol | [3][4] |
| Purity | Typically >95% | [3][5][6] |
| Appearance | Colorless oil | [6] |
Section 2: The Solubility Profile of this compound
The solubility of this linker is a tale of two parts: the hydrophobic PFP ester and the hydrophilic PEG chain. The PFP ester dictates its behavior in organic solvents, while the PEG chain is engineered to improve the aqueous compatibility of the molecule and, more importantly, the final bioconjugate.[7][8]
Solubility in Organic Solvents
This compound is readily soluble in common polar aprotic organic solvents.[3] This is the primary method for its initial reconstitution. These solvents are anhydrous, which is critical for preserving the integrity of the moisture-sensitive PFP ester.[9][10]
| Solvent | Abbreviation | Type | Known Solubility | Rationale for Use |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Soluble | [3][11] |
| Dimethylformamide | DMF | Polar Aprotic | Soluble | [3][11] |
| Dichloromethane | DCM | Polar Aprotic | Soluble | [3][12] |
Aqueous Solubility: A Practical Approach
This compound itself is not considered directly water-soluble.[11][13] Direct addition of the solid reagent to an aqueous buffer will result in poor dissolution and inefficient reactions. The correct procedure involves first dissolving the linker in a minimal amount of a water-miscible organic solvent (DMSO or DMF) and then adding this stock solution to the aqueous reaction buffer.[11][14]
Causality in Experimental Choice: The PEG3 spacer is included to impart hydrophilicity. While it doesn't make the free linker fully water-soluble, it is sufficient to allow the molecule to form a fine emulsion or remain transiently soluble in the aqueous phase long enough to react with the target biomolecule.[11][14] Once conjugated, the PEG linker enhances the solubility and reduces the aggregation of the resulting conjugate.[7][15] For most applications, the final concentration of the organic co-solvent in the aqueous reaction mixture should be kept below 10% to avoid denaturation of proteins.[13]
Section 3: The Stability Profile: A Dichotomy of Reactivity
The stability of this compound is best understood by examining its two key functional groups, which have vastly different chemical resilience.
The PFP Ester: The Reactive, Hydrolytically-Labile Moiety
The pentafluorophenyl ester is the workhorse for amine conjugation. It is an "active ester," meaning the pentafluorophenyl group is an excellent leaving group, facilitating nucleophilic attack by primary amines to form a stable amide bond.[1][16]
-
Advantage Over NHS Esters: PFP esters are notably less susceptible to spontaneous hydrolysis in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters.[9][17][18][19] This translates to higher conjugation efficiencies, as less reagent is wasted through degradation during the course of the reaction.[11]
-
pH Dependence: The rate of PFP ester hydrolysis is highly dependent on pH. As the pH increases, the concentration of hydroxide ions (a competing nucleophile) increases, leading to a faster rate of hydrolysis.[13] The optimal pH for amine conjugation is a balance between having the amine deprotonated and nucleophilic (favored at higher pH) and minimizing ester hydrolysis (favored at lower pH). This optimal range is typically between pH 7.2 and 9.0.[11][13]
-
Moisture Sensitivity: As a highly reactive acylating agent, the PFP ester is sensitive to moisture, even ambient humidity, which can cause hydrolysis.[10][11] This necessitates careful storage and handling.
The Azide Group: The Bioorthogonal, Highly Stable Moiety
In stark contrast to the PFP ester, the azide functional group is exceptionally stable.
-
Bioorthogonality: The azide group is virtually absent in biological systems and is inert to the vast majority of functional groups found in biomolecules, including amines, thiols, and carboxyls.[20][21] This allows for highly specific "click" reactions with alkyne- or cyclooctyne-containing partners without side reactions.[22][23]
-
pH and Temperature Stability: The azide group is stable across a wide pH range (typically 4-12) and at physiological temperatures, making it robust for most bioconjugation and cell-based applications.[24]
The PEG Linker: The Stable Backbone
The core poly(ethylene glycol) chain, composed of ether linkages, is chemically robust and generally stable under both acidic and basic conditions encountered in typical bioconjugation experiments.[25][26]
| Component | Key Stability Characteristic | Factors Causing Degradation | Optimal pH Range |
| PFP Ester | Highly reactive, prone to hydrolysis | Water (moisture), high pH | 7.2 - 9.0 (for conjugation) |
| Azide Group | Highly stable, bioorthogonal | Generally stable | 4.0 - 12.0 |
| PEG3 Linker | Generally stable | Extreme pH/oxidative stress | Stable in most buffers |
Section 4: Authoritative Handling and Storage Protocols
Given the moisture sensitivity of the PFP ester, strict adherence to proper handling and storage procedures is a self-validating system to ensure reagent integrity and experimental success.[27][28]
-
Storage: Store the reagent at -20°C in a tightly sealed vial, preferably within a desiccator or with a desiccant packet to minimize moisture exposure.[3][11][14]
-
Equilibration: Before opening, always allow the vial to equilibrate to room temperature for at least 20-30 minutes.[11][13] Opening a cold vial will cause atmospheric moisture to condense on the product, leading to rapid hydrolysis.
-
Reconstitution: Do not prepare stock solutions for long-term storage.[11][14][29] Weigh out only the amount of reagent needed for the immediate experiment and dissolve it in anhydrous DMSO or DMF just before use. Discard any unused reconstituted reagent.[11][14]
Section 5: Key Experimental Workflows and Protocols
The following protocols are designed to provide a robust framework for working with this compound.
Workflow for Reagent Reconstitution and Use
This workflow illustrates the critical steps from storage to reaction to ensure the reagent's reactivity is preserved.
Caption: Workflow for handling and using this compound.
Protocol: Qualitative Solubility Assessment
This protocol provides a simple method to visually confirm solubility in an organic solvent before use.
-
Preparation: Weigh approximately 1 mg of this compound into a clean, dry microcentrifuge tube.
-
Solvent Addition: Add 100 µL of anhydrous DMSO or DMF to the tube to achieve a target concentration of 10 mg/mL.
-
Dissolution: Vortex the tube vigorously for 30-60 seconds.
-
Inspection: Visually inspect the solution against a dark background. A clear, particle-free solution indicates complete dissolution. If particulates remain, gentle warming (to 30-37°C) may be applied, but this should be done with caution and only for immediate use.
Protocol: General Bioconjugation to a Protein
This protocol describes a standard procedure for labeling a protein with an approximate 10-fold molar excess of the linker. The optimal ratio must be determined empirically.[29]
-
Protein Preparation: Prepare the protein solution (e.g., 1-10 mg/mL) in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.5.[11][14] If the protein is in a buffer containing Tris or glycine, it must be exchanged into PBS via dialysis or a desalting column.[11]
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, dissolve 4.13 mg in 1 mL of DMSO.
-
Conjugation Reaction: While gently stirring the protein solution, add the calculated volume of the linker stock solution. For a 10-fold molar excess, if you have 1 mL of a 5 mg/mL IgG solution (~33.3 nmol), you would need 333 nmol of linker, which is 33.3 µL of the 10 mM stock.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[14][29] Lower temperatures are recommended for sensitive proteins.
-
Quenching (Optional): To stop the reaction, a quenching reagent like Tris or glycine can be added to a final concentration of 20-50 mM to consume any unreacted PFP ester.[29]
-
Purification: Remove excess, unreacted linker and byproducts using a desalting column (for rapid removal) or dialysis (for larger volumes).[11][14] The purified azide-functionalized protein is now ready for downstream applications like click chemistry.
Stability Logic Diagram
This diagram illustrates the competing reaction pathways for the PFP ester in an aqueous bioconjugation reaction.
Caption: Competing pathways of aminolysis vs. hydrolysis for PFP esters.
Section 6: Troubleshooting
-
Low/No Conjugation Efficiency:
-
Cause: PFP ester was hydrolyzed before reaction.
-
Solution: Ensure the reagent vial was equilibrated to room temperature before opening. Use fresh, anhydrous-grade DMSO/DMF. Prepare the linker solution immediately before adding it to the protein.
-
Cause: Reaction buffer contains primary amines (Tris, glycine).
-
Solution: Perform buffer exchange into an amine-free buffer like PBS or HEPES before starting the reaction.
-
-
Protein Precipitation:
-
Cause: The concentration of organic co-solvent (DMSO/DMF) is too high (>10%).
-
Solution: Use a more concentrated stock solution of the linker to minimize the volume added to the protein solution.
-
Cause: The protein is inherently unstable under the reaction conditions.
-
Solution: Reduce the incubation time or perform the reaction at a lower temperature (4°C).
-
Conclusion
This compound is a powerful and versatile reagent, but its efficacy is fundamentally tied to the careful management of its solubility and stability. The PFP ester's susceptibility to hydrolysis is the primary experimental challenge, which can be overcome through meticulous handling, proper storage, and the use of anhydrous solvents for reconstitution. By understanding the causal relationships between pH, moisture, and reagent stability, researchers can optimize their protocols to achieve high-efficiency conjugations, paving the way for successful downstream applications in drug development and biological discovery.
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MSN Chemical. (2025). Tips for Safe Handling And Storage of Aziridine Crosslinkers. Retrieved from MSN Chemical website. [Link]
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ResearchGate. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. Retrieved from ResearchGate website. [Link]
-
Pickens, C. J., Johnson, J. R., & Pressnall, M. M. (2018). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate chemistry, 29(3), 686–701. [Link]
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CD Bioparticles. (n.d.). This compound. Retrieved from CD Bioparticles website. [Link]
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Agawin, A. T., & Luedtke, N. W. (2018). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Biochimica et biophysica acta. General subjects, 1862(11), 2387–2398. [Link]
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Glyco MindSynth. (n.d.). This compound. Retrieved from Glyco MindSynth website. [Link]
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Wikipedia. (n.d.). Pentafluorophenyl esters. Retrieved from Wikipedia website. [Link]
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Wikipedia. (n.d.). Organic azide. Retrieved from Wikipedia website. [Link]
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Sika. (2023). Declaration of conformity with Model EPD Sikafloor®-721. Retrieved from Sika website. [Link]
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AxisPharm. (n.d.). Azide PEG, Azide linker for Click Chemistry Reactions. Retrieved from AxisPharm website. [Link]
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AxisPharm. (n.d.). Azido-PEG-PFP ester. Retrieved from AxisPharm website. [Link]
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Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from Chemistry Steps website. [Link]
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Kliment, T., et al. (2020). Azide-Functional Extracellular Matrix Coatings as a Bioactive Platform for Bioconjugation. Bioconjugate Chemistry, 31(7), 1734-1743. [Link]
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Organic & Biomolecular Chemistry - RSC Publishing. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Retrieved from RSC Publishing website. [Link]
-
Organic & Biomolecular Chemistry. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Retrieved from RSC Publishing website. [Link]
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The Unseen Architect: A Technical Guide to the Role of the PEG3 Linker in Bioconjugation
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a linker is a critical determinant of a conjugate's ultimate success. It is the silent partner to the targeting moiety and the payload, profoundly influencing solubility, stability, pharmacokinetics, and efficacy. This in-depth technical guide focuses on a specific, yet pivotal, member of the linker family: the short-chain polyethylene glycol (PEG) linker, precisely the tri-ethylene glycol unit (PEG3).
This guide eschews a rigid, templated approach. Instead, it is structured to provide a comprehensive and intuitive understanding of the PEG3 linker, from its fundamental properties to its strategic application in cutting-edge therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will delve into the causality behind experimental choices, providing not just protocols, but the scientific rationale that underpins them. Every piece of technical information is grounded in authoritative, citable sources to ensure the highest level of scientific integrity.
The Fundamental Imperative of the Linker in Bioconjugate Design
A bioconjugate is a complex assembly of distinct molecular entities, each with a specific function. The linker's role is far more sophisticated than merely connecting these components. It must:
-
Ensure Stability: The conjugate must remain intact in circulation until it reaches its target, preventing premature release of the payload.
-
Modulate Physicochemical Properties: Many potent payloads are hydrophobic. The linker can mitigate this, enhancing solubility and preventing aggregation.[1][2]
-
Influence Pharmacokinetics: The linker's size and composition can significantly impact the conjugate's half-life, distribution, and clearance.[1][3][4]
-
Provide Spatial Orientation: The linker positions the payload and targeting moiety optimally for interaction with their respective biological targets.
Polyethylene glycol (PEG) has emerged as a gold-standard linker component due to its hydrophilicity, biocompatibility, lack of toxicity, and low immunogenicity.[1] The repeating ethylene glycol units create a flexible, hydrophilic chain that can be of varying lengths. This guide will now focus on the specific attributes of the short PEG3 linker.
The PEG3 Linker: A Profile of Precision and Performance
The PEG3 linker consists of three repeating ethylene glycol units. While longer PEG chains are often employed to dramatically increase half-life and solubility, the shorter PEG3 linker offers a unique set of advantages, particularly in applications where maintaining a compact molecular profile is paramount.
Key Physicochemical Properties of PEG3 Linkers
| Property | Description | Impact on Bioconjugate |
| Hydrophilicity | The ether oxygens in the PEG chain form hydrogen bonds with water, imparting water solubility. | Improves the solubility of hydrophobic payloads and reduces aggregation.[1][4][5] |
| Biocompatibility | PEG is non-toxic and generally does not elicit an immune response. | Enhances the safety profile of the bioconjugate.[1] |
| Flexibility | The rotatable bonds in the PEG backbone provide conformational flexibility. | Allows for optimal spatial orientation of the conjugated molecules. |
| Defined Length | As a discrete chemical entity, the PEG3 linker has a precise length and molecular weight. | Ensures the production of homogeneous bioconjugates with consistent properties. |
The Strategic Advantage of a Short PEG Chain
While longer PEG chains (e.g., PEG12, PEG24) are known to significantly extend the half-life of bioconjugates, this is not always the desired outcome.[6] The choice of a PEG3 linker is a deliberate one, driven by the specific requirements of the therapeutic modality. Shorter PEG chains, like PEG3, are ideal for applications requiring compact labeling and can offer a more favorable receptor-ligand interaction by limiting the conformational freedom of the ligand.[4][7]
Application Spotlight: The PEG3 Linker in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that deliver a potent cytotoxic payload directly to cancer cells via a monoclonal antibody. The linker is a critical component of ADC design, influencing its stability, efficacy, and safety.
The inclusion of a PEG3 linker in an ADC can:
-
Enhance Solubility and Reduce Aggregation: Many potent cytotoxic drugs are hydrophobic. A PEG3 linker can significantly improve the overall solubility of the ADC, preventing aggregation that can lead to immunogenicity and altered pharmacokinetics.[8]
-
Improve Pharmacokinetics: While not as pronounced as longer PEG chains, the hydrophilic nature of the PEG3 linker can still contribute to a more favorable pharmacokinetic profile by reducing non-specific clearance.[1]
-
Provide Optimal Spacing: The defined length of the PEG3 linker ensures that the payload is positioned at an optimal distance from the antibody, preventing steric hindrance that could interfere with antigen binding.
Application Spotlight: The PEG3 Linker in PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[9][10] A PROTAC consists of a ligand for the target protein, a ligand for the E3 ligase, and a linker connecting the two.
The linker in a PROTAC is not merely a spacer; its length and composition are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[8] A linker that is too short can cause steric hindrance, preventing the formation of the ternary complex, while a linker that is too long may lead to a non-productive complex where ubiquitination cannot occur.[8][11]
The PEG3 linker has emerged as a valuable component in PROTAC design due to its ability to:
-
Improve Solubility and Cell Permeability: PROTACs are often large molecules that can suffer from poor solubility and cell permeability. The hydrophilic PEG3 linker can improve these properties, enhancing the oral absorption and bioavailability of the PROTAC.[12][13]
-
Provide Optimal Length and Flexibility: The defined length of the PEG3 linker can be ideal for facilitating the formation of a stable ternary complex, positioning the target protein and E3 ligase for efficient ubiquitination.[14]
-
Enable Modular Synthesis: The availability of heterobifunctional PEG3 linkers allows for the rapid and efficient synthesis of PROTAC libraries with varying linker attachment points, accelerating the optimization of PROTAC efficacy.[12]
Experimental Protocols: A Practical Guide to PEG3 Bioconjugation
The successful synthesis of a bioconjugate relies on a well-defined and reproducible protocol. This section provides a step-by-step guide for a common bioconjugation strategy using a heterobifunctional NHS-PEG3-Maleimide linker to conjugate a payload to an antibody.
Materials and Reagents
| Reagent | Recommended Specifications |
| Antibody (e.g., IgG) | ≥ 2 mg/mL in an amine-free buffer (e.g., PBS) |
| NHS-PEG3-Maleimide Linker | High purity grade |
| Payload with a free thiol (-SH) group | High purity grade |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Molecular biology grade |
| Conjugation Buffer | 0.1 M Phosphate Buffer, pH 7.2-7.5 |
| Quenching Buffer | 1 M Tris-HCl, pH 8.0 |
| Desalting Columns | Appropriate molecular weight cutoff for the antibody |
Step-by-Step Conjugation Protocol
Step 1: Antibody Preparation
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer like PBS.
-
Adjust the antibody concentration to 2-5 mg/mL.
Step 2: Linker-Antibody Conjugation (NHS Ester Reaction)
-
Equilibrate the NHS-PEG3-Maleimide linker to room temperature.
-
Prepare a 10 mM stock solution of the linker in anhydrous DMSO immediately before use.
-
Add a 10-20 fold molar excess of the linker stock solution to the antibody solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Remove the excess, unreacted linker using a desalting column equilibrated with conjugation buffer.
Step 3: Payload Conjugation (Maleimide Reaction)
-
Prepare a 10 mM stock solution of the thiol-containing payload in anhydrous DMSO.
-
Add a 3-5 fold molar excess of the payload stock solution to the linker-modified antibody.
-
Incubate the reaction for 2-4 hours at room temperature, protected from light.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.
Step 4: Purification of the Bioconjugate
-
Purify the final bioconjugate using a desalting column or size-exclusion chromatography to remove unreacted payload and quenching buffer.
Characterization of the Bioconjugate
The purity and integrity of the final bioconjugate must be confirmed using appropriate analytical techniques.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for determining the drug-to-antibody ratio (DAR) of ADCs. The addition of the hydrophobic payload increases the retention time of the conjugate on the HIC column, allowing for the separation of species with different DARs.[12][15]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to assess the purity of the bioconjugate and to separate it from unreacted starting materials.[16]
-
Mass Spectrometry (MS): Mass spectrometry is an essential tool for confirming the molecular weight of the bioconjugate and verifying the successful conjugation of the linker and payload.[17][18][19]
Troubleshooting Common Issues in PEG3 Bioconjugation
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Hydrolysis of the NHS ester. | Use anhydrous DMSO and prepare the linker solution immediately before use. Ensure the reaction buffer is free of primary amines.[20] |
| Incorrect pH of the reaction buffer. | Maintain the pH of the NHS ester reaction between 7.2 and 8.5. | |
| Antibody Aggregation | High degree of labeling (high DAR). | Optimize the molar ratio of the linker to the antibody to achieve a lower DAR.[20] |
| Inappropriate buffer conditions. | Screen different buffers and pH values for the conjugation reaction. | |
| Loss of Antibody Activity | Modification of lysine residues in the antigen-binding site. | Consider site-specific conjugation methods if random lysine conjugation affects antibody binding. |
Conclusion: The PEG3 Linker as a Tool for Precision Bioconjugation
The PEG3 linker, while seemingly a simple component, is a powerful tool in the arsenal of the bioconjugation scientist. Its unique combination of hydrophilicity, biocompatibility, and defined length allows for the precise modulation of a bioconjugate's properties. In the development of next-generation therapeutics like ADCs and PROTACs, where the interplay between solubility, stability, and pharmacokinetics is paramount, the strategic implementation of a PEG3 linker can be the difference between a promising candidate and a clinical success. This guide has provided a comprehensive overview of the rationale and practical considerations for employing the PEG3 linker, empowering researchers to make informed decisions in their pursuit of innovative and effective bioconjugates.
References
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AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]
- Li, Q., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. International Journal of Nanomedicine, 16, 1063–1077.
- van der Meel, R., et al. (2013). Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes.
- Lee, H., et al. (2023). Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. International Journal of Nanomedicine, 18, 1615–1629.
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AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]
- Li, Q., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. International Journal of Nanomedicine, 16, 1063–1077.
- Zhang, F., et al. (2023). PEGylated therapeutics in the clinic. Journal of Controlled Release, 362, 438-460.
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JenKem Technology. (n.d.). Heterobifunctional PEGs. Retrieved from [Link]
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SCIEX. (n.d.). Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]
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ResearchGate. (n.d.). ADC Analysis by Hydrophobic Interaction Chromatography. Retrieved from [Link]
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ResearchGate. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacology of PROTAC Degrader Molecules: Optimizing for In Vivo Performance. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Purification of ADCs by HIC. Retrieved from [Link]
-
Semantic Scholar. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Retrieved from [Link]
- Royal Society of Chemistry. (2021). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs.
-
National Center for Biotechnology Information. (2024). Generation of binder-format-payload conjugate-matrices by antibody chain-exchange. Retrieved from [Link]
-
CHIMIA. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Retrieved from [Link]
-
ACS Publications. (n.d.). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Retrieved from [Link]
-
Walsh Medical Media. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy. Retrieved from [Link]
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Semantic Scholar. (n.d.). Purification of ADCs by Hydrophobic Interaction Chromatography. Retrieved from [Link]
-
PubMed. (2014). Quantitative Analysis of Polyethylene Glycol (PEG) and PEGylated Proteins in Animal Tissues by LC-MS/MS Coupled With In-Source CID. Retrieved from [Link]
-
Molnar Institute. (n.d.). Hydrophobic interaction chromatography for the characterization of monoclonal antibodies and related products. Retrieved from [Link]
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Methodological & Application
Harnessing Azido-PEG3-PFP Ester for Two-Step Protein Functionalization
An Application Guide and Protocol for Site-Specific Protein Modification
Senior Application Scientist Note: The ability to precisely functionalize proteins is a cornerstone of modern drug development, diagnostics, and fundamental biological research. The protocol detailed herein describes the use of Azido-PEG3-PFP ester, a heterobifunctional linker that enables a powerful two-step protein modification strategy. This approach combines the efficiency of amine-reactive chemistry with the specificity of bioorthogonal "click" chemistry. The pentafluorophenyl (PFP) ester provides a robust method for initial protein labeling that is often more resistant to hydrolysis than its N-hydroxysuccinimide (NHS) ester counterpart, leading to more efficient and reproducible conjugations.[1][2][3][4][5] The introduction of the terminal azide group serves as a versatile chemical handle, allowing for the subsequent, highly specific attachment of a vast array of molecules—such as fluorophores, biotin tags, or therapeutic payloads—via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.[6][7][8][9] This guide provides the foundational principles, detailed step-by-step protocols, and critical validation techniques to empower researchers to successfully implement this technology.
Part 1: Foundational Principles and Reaction Mechanisms
The utility of this compound lies in its distinct chemical functionalities, which are exploited in a sequential manner.
Step 1: Amine Acylation via PFP Ester
The first step involves the covalent attachment of the linker to the target protein. The PFP ester is a highly reactive "active ester" that readily couples with nucleophilic primary amines, primarily the ε-amine of lysine residues and the protein's N-terminus.[10] This reaction proceeds via nucleophilic acyl substitution, forming a stable amide bond and releasing pentafluorophenol as a byproduct.
A critical aspect of this step is managing the reaction environment to favor aminolysis over hydrolysis. PFP esters exhibit greater stability in aqueous solutions compared to NHS esters, providing a wider experimental window.[5][11] However, careful control of pH is paramount. The optimal pH range for this reaction is typically between 7.2 and 8.5.[1][12][13] Below this range, the primary amines are increasingly protonated and thus less nucleophilic, slowing the reaction. Above this range, the rate of competing ester hydrolysis increases significantly, which consumes the reagent and reduces labeling efficiency.[12][13]
Caption: The CuAAC "Click Chemistry" reaction for protein functionalization.
Part 2: Experimental Protocols and Workflow
This section provides a detailed, step-by-step methodology for labeling a target protein with this compound.
Section 2.1: Materials and Reagent Preparation
Proper preparation and handling of reagents are critical for successful conjugation.
| Reagent/Material | Recommended Specifications & Handling |
| This compound | Store at -20°C with desiccant. [2][4][13][14]Equilibrate vial to room temperature before opening to prevent moisture condensation. [2][3][4] |
| Target Protein | Purity >95%. Concentration typically 1-10 mg/mL. |
| Reaction Buffer | 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.4 (PBS) or 0.1 M Sodium Bicarbonate, pH 8.3. [12]Crucially, must be free of primary amines (e.g., Tris, glycine). [2][4][12] |
| Anhydrous Solvent | Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve the PFP ester. [2][3][13] |
| Quenching Buffer (Optional) | 1 M Tris-HCl, pH 8.0 or 1 M Glycine. [1][2] |
| Purification System | Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes (e.g., Slide-A-Lyzer™). [2][3][14] |
Preparation of Reagent Stock Solution:
-
Do not prepare stock solutions for long-term storage. The PFP ester moiety is susceptible to hydrolysis and should be used immediately after dissolution. [2][3][4][13]* Just before use, add anhydrous DMSO or DMF to the vial of this compound to create a concentrated stock solution (e.g., 10-50 mM). Vortex briefly to ensure complete dissolution.
Section 2.2: Protocol for Azide Labeling of Proteins
The following protocol is a general guideline. Optimal conditions, particularly the molar ratio of PFP ester to protein, may need to be determined empirically for each specific protein.
Caption: Experimental workflow for labeling a protein with this compound.
Step-by-Step Methodology:
-
Protein Preparation:
-
If your protein is in a buffer containing primary amines (like Tris), it must be exchanged into an appropriate reaction buffer (e.g., PBS, pH 7.2-8.0). [3]This can be accomplished using a desalting column or dialysis.
-
Adjust the protein concentration to 1-5 mg/mL. More dilute protein solutions may require a higher molar excess of the PFP ester to achieve sufficient labeling. [15]
-
-
Initiate Conjugation:
-
Calculate the volume of the freshly prepared this compound stock solution needed to achieve the desired molar excess. A starting point for optimization is typically a 5 to 20-fold molar excess of the ester over the protein.
-
Slowly add the calculated volume of the PFP ester solution to the protein solution while gently stirring or vortexing. [1]
-
-
Incubation:
-
Allow the reaction to proceed for 1-4 hours at room temperature (20-25°C) or overnight at 4°C. [1]Reactions at 4°C are recommended for sensitive proteins.
-
-
Quenching (Optional):
-
To stop the reaction and deactivate any remaining PFP ester, a quenching buffer such as Tris or glycine can be added to a final concentration of 20-50 mM. [1]Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Azide-Labeled Protein:
-
It is crucial to remove unreacted this compound and the pentafluorophenol byproduct. This is most effectively achieved using a desalting column or extensive dialysis against a suitable storage buffer (e.g., PBS, pH 7.4). [2][3][14] The purified azide-labeled protein is now ready for downstream applications, such as the CuAAC "click" reaction, or for characterization.
-
Part 3: Characterization and Quality Control
Validating the success of the conjugation is a non-negotiable step. This involves confirming the covalent modification and, where possible, quantifying the extent of labeling.
| Technique | Purpose | Key Information Provided |
| Mass Spectrometry (MS) | Confirmation of Conjugation | Direct measurement of the mass increase corresponding to the covalent addition of the Azido-PEG3 moiety. ESI-MS or MALDI-TOF are commonly used. [16][17] |
| HABA Assay | Quantification of Biotinylation (Post-Click) | If the azide is "clicked" to an alkyne-biotin, this colorimetric assay quantifies the degree of labeling by measuring biotin's displacement of HABA from an avidin complex. [18][19][20][21][22] |
| UV-Vis Spectroscopy | Quantification of Labeling (Post-Click) | If the azide is "clicked" to an alkyne-dye, the degree of labeling (DOL) can be calculated from the absorbance of the protein (at 280 nm) and the dye (at its λmax). [23] |
| SEC-MALS | Characterization of Conjugate | Size-Exclusion Chromatography with Multi-Angle Light Scattering can determine the molar mass of the final conjugate and assess for aggregation. [24] |
Protocol Outline: HABA Assay for Degree of Labeling
This protocol is used after performing a click reaction to attach an alkyne-biotin to your azide-labeled protein.
-
Purify the Biotinylated Protein: First, ensure all free, unreacted alkyne-biotin is removed from the labeled protein sample via desalting or dialysis. [18]This is critical for accurate results.
-
Prepare HABA/Avidin Solution: Prepare the solution as directed by a commercial kit or internal protocol.
-
Measure Baseline Absorbance: Pipette the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A₅₀₀). [18]4. Add Sample: Add a known volume of your purified biotinylated protein to the cuvette, mix well, and allow the reading to stabilize.
-
Measure Final Absorbance: Record the final, stable absorbance at 500 nm. The decrease in absorbance is proportional to the amount of HABA displaced by the biotin on your protein.
-
Calculate Biotin Concentration: Use the change in absorbance and the molar extinction coefficient of the HABA/avidin complex to calculate the concentration of biotin in your sample. From this and the known protein concentration, the mole-to-mole ratio of biotin-to-protein (the Degree of Labeling) can be determined. [18]
Part 4: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Labeling Efficiency | PFP Ester Hydrolysis: Reagent was exposed to moisture or dissolved too long before use. [13] | Always equilibrate the reagent vial to room temperature before opening. Prepare the stock solution in anhydrous solvent immediately before use. [3][4] |
| Incorrect Buffer: Buffer contains primary amines (Tris, glycine) that compete with the reaction. [4][12] | Perform buffer exchange into an amine-free buffer like PBS, HEPES, or bicarbonate before starting the reaction. [12] | |
| Incorrect pH: The reaction pH is too low (<7.0), resulting in protonated, non-nucleophilic amines. | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. [1][12] | |
| Insufficient Molar Excess: The ratio of PFP ester to protein is too low, especially for dilute protein solutions. | Increase the molar excess of the PFP ester in increments (e.g., 20x, 50x) to drive the reaction. | |
| Protein Precipitation/Aggregation | High Organic Solvent Concentration: The final concentration of DMSO or DMF in the reaction mixture is too high for the protein's stability. | Keep the final organic solvent concentration below 10% if possible. [15][25]Prepare a more concentrated PFP ester stock to minimize the added volume. |
| Protein Instability: The protein is not stable under the required reaction conditions (pH, temperature). | Perform the reaction at 4°C overnight instead of at room temperature. [1]Screen for optimal pH within the 7.2-8.5 range. | |
| Poor "Click" Reaction Yield | Inefficient Azide Labeling: The initial labeling step had low efficiency (see above). | First, confirm successful azide labeling using mass spectrometry before proceeding to the click reaction. |
| Degraded Click Reagents: The copper(I) catalyst was oxidized, or other reagents have degraded. | Use freshly prepared solutions, particularly the reducing agent (e.g., sodium ascorbate) for the CuAAC reaction. Consider using a copper-stabilizing ligand. [7] |
References
-
Reisinger, V., et al. (2004). Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution. Proteomics, 4(8), 2296-9. Retrieved from [Link]
-
G-Biosciences. (2017). How much biotin is coupled to my protein? The HABA/Avidin Assay. Retrieved from [Link]
-
Cytiva. (n.d.). Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads. Retrieved from [Link]
-
Promega Connections. (2011). Purification of biotinylated proteins. Retrieved from [Link]
-
Eurogentec. (n.d.). SensoLyte® HABA Biotin Quantitation Kit Colorimetric. Retrieved from [Link]
-
De-Pu, Z., et al. (2015). Click Chemistry in Proteomic Investigations. ACS Chemical Biology, 10(6), 1396–1406. Retrieved from [Link]
-
Finn, M.G., & Fokin, V.V. (2010). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Methods in Enzymology, 478, 29-47. Retrieved from [Link]
-
Precise PEG. (n.d.). Protocol: Conjugation of PFP Ester-Activated Acid to a Biomolecule in Buffer. Retrieved from [Link]
-
Xi'an Confluore Biological Technology Co., Ltd. (n.d.). PEG PFP Ester Protocol. Retrieved from [Link]
-
AnaSpec. (n.d.). HABA Biotin Quantification Kit. Retrieved from [Link]
-
Citeq Biologics. (n.d.). Haba assay kit. Retrieved from [Link]
-
Tanaka, M., et al. (2020). Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates. Bioconjugate Chemistry, 31(4), 1109–1118. Retrieved from [Link]
-
SeparationsNow. (2018). Spotting labels: Determining the efficiency of protein labelling with fluorescent dyes. Retrieved from [Link]
-
Strauss, S., et al. (2024). Quantification of absolute labeling efficiency at the single-protein level. Nature Communications, 15(1), 3563. Retrieved from [Link]
-
Sterling Pharma Solutions. (2022). The use of mass spectrometry to aid ADC development. Retrieved from [Link]
-
Reina, F., et al. (2023). Quantitative determination of fluorescence labeling implemented in cell cultures. BMC Biology, 21(1), 183. Retrieved from [Link]
-
Wyatt Technology. (n.d.). SEC-MALS: CMI Guide to Protein Conjugate Analysis. Retrieved from [Link]
-
Gstaiger, M., & Aebersold, R. (2009). Advances in protein complex analysis using mass spectrometry. Nature Reviews Genetics, 10(9), 617-627. Retrieved from [Link]
-
Wikipedia. (n.d.). Pentafluorophenyl esters. Retrieved from [Link]
-
ResearchGate. (2024). Quantification of absolute labeling efficiency at the single-protein level. Retrieved from [Link]
-
bioRxiv. (2026). Cysteine reactive chloroalkane probe enables HaloTag ligation for downstream chemical proteomics analysis. Retrieved from [Link]
-
ResearchGate. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. Retrieved from [Link]
-
Bio-Techne. (n.d.). Conjugation Protocol for Amine Reactive CoraFluor™ Reagents. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved from [Link]
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Application Notes and Protocols: Azido-PEG3-PFP Ester Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Advancing Antibody Conjugation with Heterobifunctional Linkers
The creation of antibody-drug conjugates (ADCs) and other functionalized antibody constructs is a cornerstone of modern therapeutic and diagnostic development.[1][] These complex biomolecules harness the specificity of monoclonal antibodies to deliver potent payloads, such as cytotoxic drugs or imaging agents, directly to target cells.[3] The success of these conjugates hinges on the chemical linker that connects the antibody to the payload. An ideal linker must not only be stable in circulation but also allow for controlled and efficient conjugation.
This guide focuses on the application of Azido-PEG3-Pfp ester, a heterobifunctional linker designed for a two-step antibody conjugation strategy. This linker offers a powerful approach by first introducing an azide group onto the antibody via a stable amide bond, followed by the attachment of a payload through "click chemistry."[4] This methodology provides a high degree of control over the conjugation process, leading to more homogeneous and well-defined antibody conjugates.[1]
The this compound features three key components:
-
Pentafluorophenyl (PFP) Ester: An amine-reactive group that forms stable amide bonds with lysine residues on the antibody surface. PFP esters are known for their high reactivity and increased stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[5][6][7]
-
Polyethylene Glycol (PEG) Linker (PEG3): A short, hydrophilic spacer that enhances the solubility and stability of the resulting conjugate.[8][9][10] The PEG linker can also reduce immunogenicity and improve the pharmacokinetic profile of the final product.[9][11]
-
Azide Group: A bioorthogonal chemical handle that allows for highly specific and efficient "click" reactions with an alkyne-modified payload.[4]
This document provides a detailed overview of the reaction mechanism, step-by-step protocols for antibody modification and subsequent click chemistry, methods for characterization, and a troubleshooting guide to support researchers in successfully utilizing this compound for their antibody conjugation needs.
Mechanism of Action: A Two-Step Orthogonal Approach
The conjugation strategy using this compound involves two distinct and orthogonal chemical reactions. This separation of steps allows for the purification of the azide-modified antibody before the introduction of the payload, which is particularly advantageous when working with sensitive or expensive payloads.
Step 1: Acylation of Antibody Lysine Residues
The first step involves the reaction of the PFP ester with the primary amines on the surface of the antibody, primarily the ε-amino groups of lysine residues. This reaction, known as acylation, forms a stable amide bond and releases pentafluorophenol as a byproduct.[12] The reaction is typically carried out in a slightly alkaline buffer (pH 7.2-8.5) to ensure the lysine amines are deprotonated and thus nucleophilic.[13]
Step 2: Bioorthogonal Click Chemistry
Once the antibody is functionalized with azide groups and purified, the alkyne-containing payload is introduced. The azide and alkyne groups react via a cycloaddition reaction to form a stable triazole linkage.[] This "click" reaction is highly specific and efficient, proceeding with high yields and minimal byproducts.[15] There are two primary forms of azide-alkyne click chemistry used in bioconjugation:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient but requires a copper catalyst, which can be cytotoxic and may need to be removed from the final product.[16][17]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry that utilizes a strained cyclooctyne (e.g., DBCO or BCN) which reacts spontaneously with the azide.[18][][20] SPAAC is particularly useful for applications involving living cells or when the presence of copper is a concern.[21][22]
Figure 1. Workflow for this compound conjugation.
Experimental Protocols
Part A: Antibody Preparation and Buffer Exchange
Rationale: It is crucial to remove any interfering substances from the antibody solution before starting the conjugation reaction. Buffers containing primary amines, such as Tris or glycine, will compete with the lysine residues on the antibody for reaction with the PFP ester.[5][23] Stabilizing proteins like bovine serum albumin (BSA) will also be labeled and must be removed.[24]
Materials:
-
Antibody of interest
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Amicon Ultra centrifugal filter unit (or similar) with an appropriate molecular weight cutoff (MWCO) for the antibody
Protocol:
-
Determine the initial concentration of your antibody solution using a spectrophotometer at 280 nm.
-
Add the antibody solution to the centrifugal filter unit.
-
Add PBS to the filter unit to dilute the antibody solution.
-
Centrifuge according to the manufacturer's instructions to concentrate the antibody.
-
Discard the flow-through.
-
Repeat steps 3-5 at least three times to ensure complete buffer exchange.
-
Recover the purified antibody and determine its final concentration. The antibody should be at a concentration of 1-10 mg/mL in PBS.
Part B: Antibody Modification with this compound
Rationale: The molar ratio of the linker to the antibody is a critical parameter that will determine the average number of azide groups incorporated per antibody, which in turn influences the drug-to-antibody ratio (DAR).[25] A molar excess of the linker is required to drive the reaction. The optimal ratio should be determined empirically for each antibody.
Materials:
-
Purified antibody in PBS
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5
Protocol:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[5]
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use. Do not store the stock solution.[5]
-
Adjust the pH of the antibody solution to 7.2-8.5 with the reaction buffer if necessary.
-
Add the desired molar excess of the this compound stock solution to the antibody solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
Remove the unreacted linker and byproducts by buffer exchange using a centrifugal filter unit as described in Part A.
Part C: Click Chemistry Conjugation of Alkyne-Payload
Rationale: The choice between CuAAC and SPAAC will depend on the nature of the payload and the experimental context. For CuAAC, a copper source and a reducing agent are required to generate the active Cu(I) catalyst.[16] Ligands can be used to stabilize the copper and protect the antibody from oxidative damage.[17] For SPAAC, a strained alkyne is used, and the reaction proceeds without a catalyst.[18]
Protocol for CuAAC:
-
Prepare a stock solution of the alkyne-modified payload in an appropriate solvent (e.g., DMSO).
-
Prepare stock solutions of copper(II) sulfate (CuSO4) and a reducing agent such as sodium ascorbate. A copper-chelating ligand like THPTA is also recommended.[17]
-
In a microcentrifuge tube, combine the azide-modified antibody with a 3- to 5-fold molar excess of the alkyne-payload.
-
Add the copper sulfate and ligand solution to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Purify the final antibody conjugate using a centrifugal filter unit or size-exclusion chromatography to remove excess payload and reaction components.
Protocol for SPAAC:
-
Prepare a stock solution of the strained alkyne-modified payload (e.g., DBCO-payload) in an appropriate solvent.
-
Combine the azide-modified antibody with a 3- to 5-fold molar excess of the strained alkyne-payload.
-
Incubate the reaction for 2-12 hours at room temperature or 4°C. The reaction time will depend on the specific strained alkyne used.
-
Purify the final antibody conjugate as described for the CuAAC protocol.
Characterization of Antibody Conjugates
Rationale: After conjugation, it is essential to characterize the final product to ensure the success of the reaction and to determine key quality attributes such as the drug-to-antibody ratio (DAR), purity, and stability.[26][27]
| Analytical Technique | Parameter Measured | Purpose |
| UV-Vis Spectroscopy | Drug-to-Antibody Ratio (DAR) | A simple and rapid method to estimate the average DAR by measuring the absorbance of the antibody and the payload at their respective maximal wavelengths.[] |
| Hydrophobic Interaction Chromatography (HIC) | DAR Distribution | Separates different drug-loaded species based on their hydrophobicity, providing information on the distribution of DAR values in the sample.[29] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | DAR and Purity | Can be used to determine the DAR after reduction of the antibody into its light and heavy chains.[29] Also useful for assessing the purity of the conjugate. |
| Size-Exclusion Chromatography (SEC) | Aggregation and Purity | Separates molecules based on size, allowing for the detection of aggregates and ensuring the integrity of the antibody conjugate.[26] |
| Mass Spectrometry (MS) | Molecular Weight and DAR | Provides a precise measurement of the molecular weight of the conjugate, allowing for the confirmation of successful conjugation and the determination of the DAR.[30][31] |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | - Inactive PFP ester due to hydrolysis.[5]- Interfering substances in the antibody buffer.[24][32]- Inappropriate reaction pH.[13]- Insufficient molar excess of the linker. | - Prepare fresh PFP ester stock solution immediately before use.[5]- Ensure complete buffer exchange to remove amines and other interfering molecules.[32]- Optimize the reaction pH to be within the 7.2-8.5 range.[13]- Increase the molar ratio of the PFP ester to the antibody. |
| Antibody Aggregation | - High concentration of organic solvent.- Harsh reaction conditions.[32]- High DAR leading to increased hydrophobicity. | - Minimize the amount of organic solvent used to dissolve the linker.[12]- Perform the reaction at a lower temperature (e.g., 4°C).[32]- Reduce the molar excess of the linker to achieve a lower DAR. |
| Poor Recovery After Purification | - Antibody precipitation during concentration.- Non-specific binding to the purification column or filter. | - Reduce the centrifugation speed or use a larger MWCO filter.- Use a different purification method, such as dialysis.[] |
| Inconsistent DAR | - Variability in reaction conditions.- Inaccurate quantification of reactants. | - Standardize all reaction parameters, including time, temperature, and pH.- Accurately determine the concentrations of the antibody and linker solutions before each reaction. |
References
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- NIH.
- PubMed. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. PubMed. Accessed January 15, 2026.
- BOC Sciences. Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Bioconjugation. BOC Sciences. Accessed January 15, 2026.
- LCGC International. Perspectives and Characterization on Antibody–Drug Conjugates.
- AxisPharm. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm. Published September 24, 2024.
- ACS Publications. Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry.
- ADC Review. Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. ADC Review. Published July 11, 2025.
- Beijing Baite Paike Biotechnology Co., Ltd. Antibody-Drug Conjugate (ADC) Characterization. 百泰派克生物科技. Accessed January 15, 2026.
- Journal of Visualized Experiments. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. JoVE. Published December 23, 2016.
- Precise PEG. How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Precise PEG. Accessed January 15, 2026.
- NIH. Analytical methods for physicochemical characterization of antibody drug conjugates.
- PurePEG.
- PubMed Central.
- BenchChem. The Pivotal Role of PEG Linkers in Bioconjugation: A Technical Guide. BenchChem. Accessed January 15, 2026.
- ADC Review. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development. ADC Review. Published August 20, 2020.
- BOC Sciences. Click Chemistry in Antibody Drug Conjugates. BOC Sciences. Accessed January 15, 2026.
- PubMed. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography. PubMed. Accessed January 15, 2026.
- ResearchGate. Click chemistry in the synthesis of antibody-drug conjugates.
- NIH.
- Biogenuity LLC. Drug-Antibody Ratio (DAR) Determination. Biogenuity LLC. Accessed January 15, 2026.
- Creative Biolabs. Troubleshooting Guides. Creative Biolabs. Accessed January 15, 2026.
- Bio-Techne. Antibody Conjugation Troubleshooting. Bio-Techne. Accessed January 15, 2026.
- ADC Review. What is Click Chemistry?. ADC Review. Published April 2, 2019.
- PubMed.
- Agilent. Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. Agilent. Accessed January 15, 2026.
- BOC Sciences. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) - Bioconjugation. BOC Sciences. Accessed January 15, 2026.
- ACROBiosystems. Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates. ACROBiosystems. Published March 26, 2024.
- Waters Corporation. Antibody-Drug Conjugate (ADC) Drug-to-Antibody Ratio (DAR) Analysis in Serum Using IA-LC-HRMS.
- BOC Sciences. Antibody Conjugation Protocols: A Complete Step-by-Step Guide. BOC Sciences. Accessed January 15, 2026.
- CyTOForum. Troubleshooting Antibody conjugation. CyTOForum. Published February 14, 2022.
- MedchemExpress.com. Azido-PEG1-PFP ester. MedchemExpress.com. Accessed January 15, 2026.
- Wiley Online Library. Polyfluorophenyl Ester-Terminated Homobifunctional Cross-Linkers for Protein Conjugation. Wiley Online Library. Accessed January 15, 2026.
- PubMed. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed. Published August 16, 2011.
- Chinese Journal of Chemistry. Strain-Promoted Azide-Alkyne Cycloaddition. Wiley Online Library. Accessed January 15, 2026.
- BroadPharm. PEG PFP Ester Reagents. BroadPharm. Published January 18, 2022.
- Reinste Nano Ventures Pvt Ltd. Top Troubleshooting Tips for Nanoparticle Conjugation and Application in Diagnostics. Hiyka. Accessed January 15, 2026.
- BenchChem. PFP vs. NHS Esters: A Comparative Guide to Linkage Stability in Bioconjugation. BenchChem. Accessed January 15, 2026.
- Precise PEG. Protocol: Conjugation of PFP Ester-Activated Acid to a Biomolecule in Buffer. Precise PEG. Accessed January 15, 2026.
- Fürth lab. Antibody conjugation. Fürth lab. Accessed January 15, 2026.
- ResearchGate. Tuning a Protein Labeling Reaction to Achieve Highly Site‐Selective Lysine Conjugation.
- ResearchGate. Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines.
- BroadPharm. General Method for PEG PFP Ester Conjugation. BroadPharm. Accessed January 15, 2026.
- BroadPharm. Instructions for the use of Azido-(PEG)n-NHS. BroadPharm. Accessed January 15, 2026.
- BenchChem. Application Notes and Protocols: Reaction of Bis-PEG4-PFP Ester with Primary Amines. BenchChem. Accessed January 15, 2026.
- BroadPharm. This compound, 1807530-07-9. BroadPharm. Accessed January 15, 2026.
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Application Notes and Protocols for Azido-PEG3-PFP Ester in Antibody-Drug Conjugate (ADC) Development
Introduction: Strategically Engineering Next-Generation ADCs
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, leveraging the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells. The success of an ADC is critically dependent on the linker that bridges the antibody and the payload. Azido-PEG3-PFP ester is a heterobifunctional linker meticulously designed for the sophisticated demands of modern ADC development. It offers a strategic combination of a highly reactive pentafluorophenyl (PFP) ester for payload attachment, a hydrophilic polyethylene glycol (PEG) spacer to enhance pharmacokinetics, and a bioorthogonal azide handle for precise antibody conjugation via "click chemistry."
This guide provides an in-depth exploration of this compound, detailing its mechanism of action and offering comprehensive, field-proven protocols for its application in the synthesis of advanced ADCs.
The Molecular Architecture and its Strategic Advantages
The efficacy of this compound stems from the distinct functionalities of its three components:
-
Pentafluorophenyl (PFP) Ester: This amine-reactive group serves as the initial anchor point for the cytotoxic payload. PFP esters are renowned for their high reactivity towards primary and secondary amines, forming stable amide bonds. A key advantage over more traditional N-hydroxysuccinimide (NHS) esters is their reduced susceptibility to hydrolysis in aqueous media, which translates to higher conjugation efficiencies and greater reproducibility.[1][2][3]
-
Polyethylene Glycol (PEG3) Spacer: The three-unit PEG chain is a critical modulator of the ADC's physicochemical properties. Many potent cytotoxic payloads are hydrophobic, a characteristic that can lead to ADC aggregation, reduced solubility, and rapid clearance from circulation.[4][5] The hydrophilic PEG3 spacer mitigates these issues by increasing the overall water solubility of the drug-linker complex.[4][5][][7] This enhancement of biophysical properties can lead to improved pharmacokinetics, including a longer circulation half-life, which allows for greater tumor accumulation and efficacy.[4][5]
-
Azide Group: This functional group is the cornerstone of the bioorthogonal conjugation strategy. The azide moiety remains inert during the initial payload attachment and subsequent purification steps. It is specifically designed to react with an alkyne-modified antibody via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly referred to as "click chemistry."[8][][10][11] This highly specific and efficient reaction ensures a controlled and stable covalent linkage between the drug-linker complex and the antibody, minimizing off-target reactions.
Visualizing the Core Chemistry and Workflow
The following diagrams illustrate the fundamental reaction mechanisms and the overall workflow for developing an ADC using this compound.
Caption: Reaction scheme for payload attachment to this compound.
Caption: Overall workflow for ADC development using this compound.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed protocols for the two critical stages of ADC synthesis using this compound: the conjugation of the cytotoxic payload to the linker and the subsequent "click" reaction to the antibody.
Protocol 1: Synthesis of the Azido-Linker-Payload Complex
This protocol details the reaction between the PFP ester of the linker and an amine-containing cytotoxic payload.
1.1. Materials and Reagents:
| Reagent/Material | Recommended Specifications |
| This compound | High purity (>95%) |
| Amine-containing cytotoxic payload | High purity (>98%) |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Anhydrous, <0.005% water |
| N,N-Diisopropylethylamine (DIPEA) | >99.5% purity |
| High-Performance Liquid Chromatography (HPLC) system | With UV and/or MS detector |
| Lyophilizer or SpeedVac | --- |
| Reaction vials | Anhydrous, inert atmosphere compatible |
1.2. Procedure:
-
Reagent Preparation:
-
Carefully weigh the amine-containing payload and dissolve it in anhydrous DMF or DMSO to a final concentration of 10-50 mM.
-
In a separate vial, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-50 mM. Note: PFP esters are moisture-sensitive; it is crucial to use anhydrous solvents and handle the reagent promptly.[1][12]
-
Prepare a stock solution of DIPEA in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
In a reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the solution of the amine-containing payload.
-
While stirring, add 1.1 to 1.5 molar equivalents of the this compound solution to the payload solution.
-
Add 2-3 molar equivalents of DIPEA to the reaction mixture. The base acts as a catalyst by deprotonating the amine, thereby increasing its nucleophilicity.
-
Allow the reaction to proceed at room temperature (20-25°C) for 2-4 hours.
-
-
Reaction Monitoring and Purification:
-
Monitor the progress of the reaction by HPLC. This will show the consumption of the starting materials and the formation of the desired Azido-Linker-Payload conjugate.
-
Once the reaction is complete, purify the conjugate using preparative HPLC to remove unreacted starting materials and any byproducts.
-
Lyophilize or use a SpeedVac to concentrate the purified fractions to obtain the final Azido-Linker-Payload complex as a solid.
-
Protocol 2: ADC Synthesis via Click Chemistry
This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the Azido-Linker-Payload to an alkyne-modified antibody.
2.1. Materials and Reagents:
| Reagent/Material | Recommended Specifications |
| Alkyne-modified antibody | In an amine-free buffer (e.g., PBS), 1-10 mg/mL |
| Azido-Linker-Payload complex | From Protocol 1 |
| Copper(II) Sulfate (CuSO4) | 100 mM in water |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | 200 mM in water |
| Sodium Ascorbate | 100 mM in water, freshly prepared |
| Phosphate-Buffered Saline (PBS) | pH 7.2-7.4 |
| Size-Exclusion Chromatography (SEC) columns | For protein purification |
| Hydrophobic Interaction Chromatography (HIC) column | For DAR analysis |
2.2. Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the Azido-Linker-Payload complex in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
Ensure the alkyne-modified antibody is in a suitable amine-free buffer like PBS.
-
Prepare fresh stock solutions of CuSO4, THPTA, and sodium ascorbate in water.
-
-
Catalyst Complex Formation:
-
In a microcentrifuge tube, mix CuSO4 and THPTA in a 1:2 molar ratio. Allow the mixture to stand for a few minutes to form the Cu(I)-THPTA complex. THPTA is a ligand that stabilizes the Cu(I) oxidation state, which is essential for the reaction.
-
-
Conjugation Reaction:
-
In a reaction tube, combine the alkyne-modified antibody solution with the Azido-Linker-Payload stock solution. A molar excess of 4 to 10 equivalents of the linker-payload to the antibody is typically recommended.
-
Add the pre-formed Cu(I)/THPTA complex to the reaction mixture (approximately 25 equivalents relative to the azide).
-
Initiate the reaction by adding sodium ascorbate (approximately 40 equivalents relative to the azide). Sodium ascorbate acts as a reducing agent to ensure the copper remains in the active Cu(I) state.
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting it from light.
-
-
Purification of the ADC:
-
Following the incubation, the ADC must be purified to remove unreacted drug-linker, catalyst, and other reagents.[13]
-
Size-exclusion chromatography (SEC) is a common and effective method for separating the larger ADC from smaller molecules.[] Other techniques such as tangential flow filtration (TFF) or ion-exchange chromatography can also be employed depending on the specific ADC properties.[][15]
-
Characterization of the Final ADC
Thorough characterization of the purified ADC is a critical quality control step.
3.1. Determination of Drug-to-Antibody Ratio (DAR):
The DAR, or the average number of drug molecules conjugated to each antibody, is a crucial parameter that influences the ADC's efficacy and safety.[16]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for determining the DAR. The addition of the hydrophobic drug-linker increases the antibody's overall hydrophobicity, allowing for the separation of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).[17][18][19] The weighted average of the peak areas provides the average DAR.[]
-
UV-Vis Spectroscopy: This is a simpler method that can provide an average DAR value by measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and the maximum absorbance wavelength of the payload) and using the Beer-Lambert law.[16][]
-
Mass Spectrometry (MS): Native MS can be used to determine the mass of the intact ADC, from which the DAR distribution and average DAR can be calculated with high accuracy.[21][22][23][24]
3.2. Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is the standard method for assessing the purity of the ADC and quantifying the presence of aggregates, which can be induced by the conjugation of hydrophobic payloads.[18][25]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Payload Conjugation Yield (Protocol 1) | - Moisture contamination hydrolyzing the PFP ester.- Impure payload or linker.- Suboptimal reaction conditions (pH, temperature). | - Use anhydrous solvents and handle reagents under inert atmosphere.- Verify the purity of starting materials.- Optimize the amount of DIPEA and reaction time. |
| Low ADC Conjugation Yield (Protocol 2) | - Inefficient click chemistry reaction.- Low purity of the Azido-Linker-Payload.- Antibody degradation. | - Ensure fresh preparation of sodium ascorbate.- Optimize the molar excess of the linker-payload.- Confirm the integrity of the alkyne-modified antibody. |
| ADC Aggregation | - High hydrophobicity of the payload.- High DAR.- Unfavorable buffer conditions during conjugation. | - The PEG3 spacer in the linker is designed to mitigate this.- Optimize the DAR to a lower, effective level.- Screen different conjugation buffers and consider using aggregation inhibitors.[26] |
| Inconsistent DAR | - Variability in reaction conditions.- Inconsistent purity of starting materials. | - Tightly control reaction time, temperature, and reagent stoichiometry.- Implement stringent quality control for all reagents.[] |
Conclusion
This compound is a highly versatile and efficient linker for the development of next-generation ADCs. Its well-defined chemical functionalities allow for a staged and controlled conjugation process, first attaching a cytotoxic payload via a stable amide bond and then precisely conjugating to an antibody using bioorthogonal click chemistry. The integrated PEG spacer further enhances the desirable properties of the final ADC. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can effectively leverage this compound to construct novel, potent, and well-characterized antibody-drug conjugates for targeted cancer therapy.
References
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- The Role of PEG2 Spacers in Antibody-Drug Conjugate Linkers: An In-depth Technical Guide - Benchchem.
- Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples.
- Review of Antibody Drug Conjugate (ADC) Purification - BOC Sciences.
- ADC Linker Technology: A Comprehensive Overview of Antibody-Drug Conjugates.
- Analytical Scale Native SEC-MS for Antibody-Drug Conjugates (ADCs) Characterization.
- An In-depth Technical Guide to the Mechanism of Action of Acid-PEG3-PFP Ester - Benchchem.
- Advantages of dPEG® in ADC Linker Design - Vector Laboratories.
- Development of Centrifugal Partition Chromatography for the Purification of Antibody–Drug Conjugates | Analytical Chemistry - ACS Publications.
- Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - MDPI.
- Click Chemistry in Antibody Drug Conjugates - BOC Sciences.
- Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode - ResearchGate.
- PEG Linkers in Antibody-Drug Conjugates - BOC Sciences.
- Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates.
- Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs - Books.
- Characterization of Antibody‑Drug Conjugates Using 2D-LC and Native MS - Agilent.
- Click chemistry in the synthesis of antibody-drug conjugates - PubMed.
- Click Chemistry Conjugations | Springer Nature Experiments.
- Analytical methods for physicochemical characterization of antibody drug conjugates - NIH.
- Click chemistry in the synthesis of antibody-drug conjugates - ResearchGate.
- Physicochemical characterization of ADCs. (A) Hydrophobic Interaction... - ResearchGate.
- Analysis of Monoclonal Antibodies and Antibody-Drug Conjugates Using New Hydrophobic Interaction Chromatography (HIC) Columns - Thermo Fisher Scientific.
- Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development using BCN-PEG3-VC-PFP Ester - Benchchem.
- Overcoming ADC Conjugation Efficiency & Stability Challenges - BOC Sciences.
- Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix.
- An Integrated Workflow for Automated Calculation of Antibody‑Drug Conjugate (ADC) Drug‑to‑Antibody Ratio (DAR).
- A streamlined workflow for the determination of the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) - SCIEX.
- Instructions for the use of the Mal-(PEG)n-PFP Ester.
- A streamlined workflow for the determination of the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) - Select Science.
- Overcoming Challenges in ADC Bioconjugation at Commercial Scale.
- Application Notes and Protocols for Acid-PEG3-PFP Ester in Antibody-Drug Conjugate (ADC) Development - Benchchem.
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- Acid‐Stable Ester Linkers for the Solid‐Phase Synthesis of Immobilized Peptides.
- Pentafluorophenyl esters - Wikipedia.
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- An In-Depth Technical Guide to BCN-PEG3-VC-PFP Ester and Its Role in Antibody-Drug Conjugates - Benchchem.
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- Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D.
- Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - NIH.
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- Azido-PEG3-PFP ester_1807530-07-9_新研博美.
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Click chemistry protocol using Azido-PEG3-PFP ester
Application Note & Protocol
A Researcher's Guide to Two-Step Bioconjugation Using Azido-PEG3-PFP Ester
Abstract
This guide provides a comprehensive framework for the successful use of this compound, a heterobifunctional crosslinker, in a versatile two-step bioconjugation strategy. We delve into the chemical principles underpinning the methodology, from the initial amine modification to the subsequent bioorthogonal click chemistry ligation. Detailed, field-tested protocols for both protein modification and the two primary forms of azide-alkyne cycloaddition—Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC)—are presented. This document is intended for researchers, scientists, and drug development professionals seeking to create precisely defined bioconjugates for applications in therapeutics, diagnostics, and proteomics.
Introduction: The Power of a Two-Step Strategy
Modern bioconjugation demands precision, efficiency, and biocompatibility. The ability to link a biomolecule (e.g., an antibody) to a second molecule (e.g., a therapeutic payload or a fluorescent probe) in a controlled manner is paramount. This compound is a powerful tool designed for this purpose, enabling a robust two-step ligation strategy.
This crosslinker features three key components:
-
Pentafluorophenyl (PFP) Ester: A highly efficient amine-reactive group. PFP esters readily react with primary amines, such as the ε-amino group of lysine residues on proteins, to form stable amide bonds. A key advantage over more common N-hydroxysuccinimide (NHS) esters is their enhanced stability against hydrolysis in aqueous buffers, leading to higher conjugation efficiencies[1][2][3].
-
Azide (N₃) Group: A bioorthogonal handle. The azide is chemically inert in biological systems but can be specifically reacted with an alkyne-containing molecule in a "click" reaction.
-
PEG3 Linker: A short, hydrophilic polyethylene glycol spacer. The PEG linker enhances the solubility of the reagent and the final conjugate, reduces potential immunogenicity, and provides spatial separation between the conjugated molecules, minimizing steric hindrance[4][5][6][7].
This two-step approach decouples the initial protein modification from the final payload conjugation, offering significant flexibility and control over the final construct.
Principle of the Method
The core methodology involves two sequential chemical reactions.
Step 1: Amine Modification. The PFP ester of the crosslinker reacts with a primary amine on the biomolecule of interest (e.g., a protein) via nucleophilic acyl substitution. This reaction is typically performed in a slightly basic buffer (pH 7.2-8.5) to ensure the amine is deprotonated and thus maximally nucleophilic[8]. This step covalently attaches the Azido-PEG3 moiety to the biomolecule, creating an "azide-activated" intermediate.
Step 2: Bioorthogonal "Click" Ligation. The azide-activated biomolecule is then reacted with a molecule containing a terminal alkyne or a strained cyclooctyne. This reaction, a form of 1,3-dipolar cycloaddition, forms a highly stable triazole ring, covalently linking the two components[9]. This can be achieved through two primary pathways:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The most common click reaction, which uses a terminal alkyne and requires a Cu(I) catalyst for high efficiency and regioselectivity[].
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses a strained cyclooctyne (e.g., DBCO, BCN). The ring strain provides the energy to drive the reaction without a catalyst, making it ideal for in vivo applications where copper toxicity is a concern[][12].
Reaction Mechanism Overview
Caption: The two-step bioconjugation workflow using this compound.
Experimental Protocols
Critical Note on Reagent Handling: this compound is moisture-sensitive[2][13]. Always allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use and do not store aqueous solutions of the reagent[13].
Protocol 1: Modification of Proteins with this compound
This protocol describes the initial labeling of an amine-containing protein (e.g., an antibody) to introduce the azide handle.
A. Materials
-
Protein of interest (0.5–5 mg/mL)
-
This compound
-
Reaction Buffer: Amine-free buffer, e.g., 100 mM phosphate buffer or PBS, pH 7.2-8.0[2][13]. Avoid buffers containing primary amines like Tris or glycine, as they will compete in the reaction[13].
-
Solvent: Anhydrous DMSO or DMF[2].
-
Quenching Reagent (Optional): 1 M Tris-HCl, pH 8.0[1].
-
Purification: Size Exclusion Chromatography (SEC) column or desalting spin column appropriate for the protein's molecular weight[2][14].
B. Procedure
-
Protein Preparation: If the protein is in an incompatible buffer (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis. Adjust the final protein concentration to 0.5-5 mg/mL[1].
-
Reagent Preparation: Immediately before use, prepare a 10-100 mM stock solution of this compound in anhydrous DMSO or DMF[1].
-
Initiate Conjugation:
-
Calculate the required volume of the PFP ester stock solution. A starting point is a 5- to 10-fold molar excess of the PFP ester relative to the protein[1]. Optimization may be required.
-
While gently stirring the protein solution, slowly add the calculated volume of the PFP ester stock solution.
-
-
Incubation: Incubate the reaction for 1-4 hours at room temperature (20-25°C) or overnight at 4°C for sensitive biomolecules[1].
-
Quenching (Optional): To stop the reaction and deactivate any remaining PFP ester, add the Quenching Reagent to a final concentration of 50 mM and incubate for 30 minutes at room temperature[1].
-
Purification: Remove excess, unreacted this compound and byproducts by purifying the azide-activated protein using an SEC or desalting column equilibrated with the desired storage buffer (e.g., PBS)[2][14][15].
-
Characterization & Storage: Confirm successful modification (see Section 4). Store the purified azide-activated protein under conditions appropriate for the unmodified protein, typically at 4°C for short-term or -80°C for long-term storage.
Protocol 2A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide-activated protein to a payload containing a terminal alkyne.
A. Materials
-
Purified Azide-Activated Protein (from Protocol 1)
-
Alkyne-containing payload molecule
-
Catalyst Stock: 100 mM Copper(II) Sulfate (CuSO₄) in water[16].
-
Ligand Stock: 200 mM THPTA (a water-soluble Cu(I)-stabilizing ligand) in water[16]. THPTA is recommended for bioconjugation to protect the biomolecule and maintain catalyst activity[17][18].
-
Reducing Agent Stock: 100 mM Sodium Ascorbate in water. Prepare this solution fresh[16].
-
Solvent: DMSO or DMF for dissolving the alkyne-payload if not water-soluble.
-
Purification: SEC column appropriate for the final conjugate's molecular weight[19][20].
B. Procedure
-
Prepare Reactants:
-
In a reaction tube, combine the Azide-Activated Protein and the alkyne-payload. A common starting point is a 4- to 10-fold molar excess of the alkyne-payload relative to the protein[16].
-
If the alkyne-payload was dissolved in an organic solvent, ensure the final concentration of the organic solvent in the reaction mixture is low (<10%) to avoid protein denaturation.
-
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio[16]. Let it stand for 2-3 minutes. This forms the copper-ligand complex.
-
Initiate Click Reaction:
-
Add the catalyst premix to the protein/alkyne mixture. A typical final concentration is 0.25-1 mM copper.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution. Use an excess of ascorbate relative to copper (e.g., a final concentration of 2-5 mM)[21].
-
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light[16][17]. Reaction progress can be monitored by LC-MS or SDS-PAGE.
-
Purification: Purify the final bioconjugate using an SEC column to remove the catalyst, excess payload, and other small molecules[14][19].
Protocol 2B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the copper-free conjugation of the azide-activated protein to a payload containing a strained cyclooctyne (e.g., DBCO, BCN).
A. Materials
-
Purified Azide-Activated Protein (from Protocol 1)
-
Strained cyclooctyne-containing payload molecule
-
Reaction Buffer: PBS or other biocompatible buffer, pH 7.4.
-
Solvent: DMSO or DMF for dissolving the cyclooctyne-payload if not water-soluble.
-
Purification: SEC column appropriate for the final conjugate's molecular weight.
B. Procedure
-
Prepare Reactants:
-
In a reaction tube, combine the Azide-Activated Protein and the cyclooctyne-payload. A 3- to 10-fold molar excess of the cyclooctyne-payload is a good starting point.
-
Again, keep the final concentration of any organic solvent low.
-
-
Initiate Reaction: The reaction begins immediately upon mixing the azide and cyclooctyne components. No catalyst is required[].
-
Incubation: Incubate for 4-24 hours at room temperature or 37°C. SPAAC reactions are generally slower than CuAAC, so longer incubation times may be necessary[12]. Monitor progress as needed.
-
Purification: Purify the final bioconjugate using an SEC column to remove excess payload[14][19].
Overall Experimental Workflow
Caption: Step-by-step workflow from protein modification to final conjugate purification.
Characterization and Validation
Robust analytical methods are essential to confirm successful conjugation and assess the purity of the final product. A multi-faceted approach is recommended[22].
| Technique | Principle | Information Provided |
| SDS-PAGE | Separates molecules by molecular weight. | Provides visual confirmation of conjugation. The conjugated protein will show a higher apparent molecular weight (a "band shift") compared to the unconjugated starting material[23]. |
| Mass Spectrometry (MS) | Measures the precise mass-to-charge ratio of molecules. | Confirms the exact mass of the final conjugate, verifying the addition of the linker and payload. It is the most definitive method for confirming successful conjugation[24]. |
| Size Exclusion Chromatography (SEC-HPLC) | Separates molecules by hydrodynamic radius. | Assesses the purity and aggregation state of the conjugate. A successful purification should result in a well-resolved peak for the monomeric conjugate[14][15][19]. |
| UV-Vis Spectroscopy | Measures absorbance at different wavelengths. | Can be used to determine the degree of labeling (DOL) if the payload has a distinct absorbance peak, by comparing the absorbance of the protein (at 280 nm) and the payload. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low/No Protein Modification (Step 1) | 1. PFP ester was hydrolyzed due to moisture. 2. Buffer contains competing primary amines (e.g., Tris). 3. Reaction pH is too low (<7.0). | 1. Use fresh, anhydrous DMSO/DMF. Equilibrate PFP ester vial to RT before opening[2][13]. 2. Exchange protein into an amine-free buffer like PBS or HEPES[13]. 3. Ensure reaction buffer pH is between 7.2 and 8.5[1]. |
| Low/No Yield in CuAAC Reaction (Step 2A) | 1. Copper catalyst was oxidized and inactive. 2. Insufficient reducing agent. 3. Reagent degradation. | 1. Use a stabilizing ligand like THPTA. Prepare catalyst solutions fresh[18]. 2. Ensure a molar excess of sodium ascorbate is used and that the solution is freshly prepared[16][17]. 3. Verify the integrity of the azide- and alkyne-containing starting materials[25]. |
| Low/No Yield in SPAAC Reaction (Step 2B) | 1. Insufficient incubation time. 2. Steric hindrance. 3. Reagent degradation. | 1. SPAAC is slower than CuAAC; extend the incubation time to 24 hours or more[12]. 2. Ensure the azide and cyclooctyne groups are accessible. 3. Check the quality of the starting materials. |
| Product Aggregation | 1. Conjugation of a hydrophobic payload. 2. High protein concentration. 3. Sub-optimal buffer conditions. | 1. The PEG linker helps, but consider adding mild surfactants or optimizing buffer formulation. 2. Perform the reaction at a lower protein concentration. 3. Screen different buffers and pH values. Purify promptly via SEC to remove aggregates[19]. |
References
- Top 5 Applications of PEGylated Linkers in Bioconjug
- How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Precise PEG.
- PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjug
- Troubleshooting failed click chemistry reactions on oligonucleotides. Benchchem.
- Protocol: Conjugation of PFP Ester-Activated Acid to a Biomolecule in Buffer. Precise PEG.
- General Method for PEG PFP Ester Conjug
- PEG PFP Ester Protocol. Xi'an Confluore Biological Technology Co., Ltd..
- Application Note: Purification of TCO-Conjugated Proteins by Size Exclusion Chrom
- Conjugation Protocol for Amine Reactive CoraFluor™ Reagents. Tocris Bioscience.
- An In-depth Technical Guide to the Mechanism of Action of Acid-PEG3-PFP Ester. Benchchem.
- Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm.
- Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics. Korea Science.
- Polyethylene Glycol (PEG) and Pegylation of Proteins. Thermo Fisher Scientific - US.
- Application Notes and Protocols for the Purification of Bioconjugates Synthesized with t-butyl ester-PEG4-CH2COOH. Benchchem.
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). BOC Sciences.
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
- A Comparative Guide to the Characterization of Conjugates: SDS-PAGE and Western Blot vs.
- A Guide to Using SDS-PAGE to Characterize Antibody-Oligonucleotide Conjug
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
- Protocol for Azide-Alkyne Click Chemistry. BroadPharm.
- Accelerating Strain-Promoted Azide–Alkyne Cycloaddition Using Micellar Catalysis.
- Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). BOC Sciences.
- This compound. Benchchem.
- This compound. CD Bioparticles.
- Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Organic Chemistry.
- Size Exclusion Chromatography (SEC)
- Bioconjugate Analysis & Purific
- Technical Support Center: sp-Alkyne Click Chemistry Reactions. Benchchem.
- PFP ester PEG. AxisPharm.
- Pentafluorophenyl esters. Wikipedia.
- N-(PFP ester-PEG3)-N-bis(PEG3-Azide). BroadPharm.
- Identification and characterization of oxylipid-protein and peptide conjug
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Application Notes & Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG3-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Controlled Bioconjugation
In the landscape of modern drug development and biological research, the ability to selectively and efficiently conjugate molecules is paramount. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful bioorthogonal ligation strategy, enabling the formation of stable triazole linkages without the need for cytotoxic copper catalysts.[][2] This is particularly advantageous for in vivo applications and the modification of sensitive biological macromolecules.[3][4]
This guide focuses on the application of Azido-PEG3-PFP ester , a heterobifunctional linker that leverages the strengths of SPAAC with the benefits of a polyethylene glycol (PEG) spacer and a highly reactive pentafluorophenyl (PFP) ester. The azide group participates in the SPAAC reaction with a strained alkyne (e.g., DBCO, BCN), while the PFP ester provides a robust method for conjugating to primary amines on proteins, peptides, or other biomolecules.[5][6][7]
The inclusion of a PEG3 spacer enhances the water solubility of the resulting conjugate, a critical factor for many biological applications.[8][9][10] PEG linkers are known to reduce immunogenicity and improve the pharmacokinetic properties of bioconjugates.[11][12]
The Underlying Chemistry: Mechanism and Advantages
The SPAAC Reaction
SPAAC is a [3+2] cycloaddition between an azide and a strained cyclooctyne.[2] The reaction is driven by the release of ring strain in the cyclooctyne, which significantly lowers the activation energy and allows the reaction to proceed under physiological conditions.[][13] This metal-free approach avoids the cellular toxicity associated with the copper catalysts used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3]
The Role of the PFP Ester
The pentafluorophenyl (PFP) ester is a highly reactive functional group for amine modification.[5] The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by primary amines, forming a stable amide bond.[14] A key advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased stability towards spontaneous hydrolysis in aqueous media, providing a wider window for conjugation reactions.[5][15][16][17]
The PEG3 Spacer
The short, discrete PEG3 spacer imparts several beneficial properties:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the linker and the final conjugate, which is particularly useful for hydrophobic payloads.[9][10]
-
Reduced Steric Hindrance: The flexible PEG spacer provides spatial separation between the conjugated molecules, minimizing potential interference with their biological activity.[11]
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, reducing renal clearance and extending its circulation half-life.[8]
Visualizing the Workflow
Caption: A two-step bioconjugation process using this compound.
Experimental Protocols
Materials and Reagents
-
This compound: Store at -20°C with desiccant.[18] Equilibrate to room temperature before opening to prevent moisture condensation.[18]
-
Biomolecule (e.g., antibody, peptide): In an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.[19]
-
Strained Alkyne (e.g., DBCO-functionalized molecule): Purity should be confirmed before use.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): For dissolving the this compound.[18]
-
Reaction Buffer: Amine-free buffer such as PBS or HEPES, pH 7.2-8.0. Avoid buffers containing primary amines like Tris or glycine.[20]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Purification System: Size-exclusion chromatography (SEC), dialysis, or spin desalting columns appropriate for the biomolecule.[21]
Protocol 1: Labeling a Protein with this compound
This protocol describes the modification of a protein with primary amines to introduce an azide handle.
-
Reagent Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.[17][18]
-
Reaction Setup:
-
Add the desired molar excess of the this compound stock solution to the protein solution. A starting point is a 10-20 fold molar excess of the ester over the protein. The optimal ratio may need to be determined empirically.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is below 10% to avoid protein denaturation.[18]
-
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Quenching (Optional but Recommended): Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted PFP ester. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts using a spin desalting column, dialysis, or SEC equilibrated with the desired buffer for the subsequent SPAAC reaction.
-
Characterization (Optional): The degree of labeling (DOL) can be determined using techniques such as MALDI-TOF mass spectrometry or by reacting the azide-labeled protein with a strained alkyne-fluorophore and measuring the absorbance.
Protocol 2: SPAAC Ligation
This protocol outlines the reaction between the azide-modified biomolecule and a strained alkyne-functionalized molecule.
-
Reaction Setup:
-
Combine the azide-labeled biomolecule (from Protocol 1) with the strained alkyne-functionalized molecule in a suitable reaction buffer.
-
A 1.5 to 10-fold molar excess of one reactant over the other is typically used to drive the reaction to completion.[22] For conjugating a small molecule to a protein, it is common to use an excess of the small molecule.
-
-
Incubation: Incubate the reaction at room temperature for 2-12 hours or at 37°C for a faster reaction.[22][23] The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE if a significant mass change is expected.
-
Purification: Purify the final bioconjugate using an appropriate method (e.g., SEC, affinity chromatography) to remove any unreacted starting materials.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency (Protocol 1) | Inactive PFP ester due to hydrolysis. | Prepare fresh stock solutions of this compound immediately before use.[17] Ensure the use of anhydrous solvents.[17] |
| Competing amines in the buffer. | Use amine-free buffers such as PBS or HEPES.[20] | |
| Suboptimal pH. | The optimal pH for PFP ester reactions with amines is typically 7-9.[18] Perform the reaction within a pH range of 7.2-8.0. | |
| Slow or Incomplete SPAAC Reaction (Protocol 2) | Low reactant concentrations. | SPAAC is a second-order reaction, so increasing the concentration of one or both reactants will increase the rate.[23] |
| Steric hindrance. | The PEG3 spacer is designed to minimize this, but if the reactive sites are buried, consider a longer PEG spacer. | |
| Presence of sodium azide in the buffer. | Sodium azide is a preservative that will compete with the azide on your biomolecule for the strained alkyne.[20][24] Ensure all buffers are azide-free. | |
| Precipitation of Biomolecule | High concentration of organic solvent. | Keep the final concentration of DMSO or DMF below 10%.[18] |
| Hydrophobicity of the conjugated molecule. | The PEG3 spacer enhances solubility, but for highly hydrophobic molecules, a longer PEG chain may be necessary.[10] |
Data Presentation: Comparative Stability of Active Esters
| Active Ester Type | Relative Hydrolytic Stability | Optimal pH for Amine Reaction | Key Advantages |
| Pentafluorophenyl (PFP) Ester | High[5][15] | 7.0 - 9.0[18] | Less susceptible to hydrolysis, allowing for a longer reaction window.[5] |
| N-hydroxysuccinimide (NHS) Ester | Moderate | 7.0 - 8.5 | Widely used and well-characterized. |
| Tetrafluorophenyl (TFP) Ester | High | 7.5 - 8.5 | Similar to PFP esters with high stability.[16] |
Logic for Reagent Selection
Caption: Decision-making process for selecting bioconjugation reagents.
References
-
Pentafluorophenyl esters - Wikipedia. (2024, October 23). Retrieved from [Link]
-
The Use of Uniform PEG Compounds in the Design of ADCs. (2021, December 22). Retrieved from [Link]
-
a Mechanism of the strain-promoted azide-alkyne cycloaddition (SPAAC).... - ResearchGate. (n.d.). Retrieved from [Link]
-
Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - NIH. (2021, December 2). Retrieved from [Link]
-
Exploring Metal-Free Click Reactions: New Frontiers in Glycochemistry and Bioconjugation. (2025, July 17). Retrieved from [Link]
-
The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC - NIH. (n.d.). Retrieved from [Link]
-
Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC - NIH. (n.d.). Retrieved from [Link]
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Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC. (2015, February 16). Retrieved from [Link]
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Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC - NIH. (n.d.). Retrieved from [Link]
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[p-Sulfotetrafluorophenyl hydrophilic activated esters of amino acids in peptide synthesis]. (1995, September). Retrieved from [Link]
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Azido-PEG3-PFP ester applications in hydrogel formation.
An Application Scientist's Guide to Hydrogel Formation Using Azido-PEG3-PFP Ester
Authored by: A Senior Application Scientist
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, a versatile heterobifunctional crosslinker, and its application in the formation of advanced hydrogel networks. We will delve into the core chemical principles, provide detailed, field-tested protocols, and explore the wide-ranging applications of this powerful tool in biomaterials science.
Foundational Principles: Deconstructing this compound
This compound is a precisely engineered molecule designed for advanced bioconjugation and the fabrication of hydrogels. Its structure is composed of three key functional components, each with a distinct role:
-
Azide Group (-N₃) : This moiety is the cornerstone for "click chemistry," a class of reactions known for being highly specific, efficient, and biocompatible.[1] The azide group is bio-orthogonal, meaning it remains inert to most biological functional groups, ensuring that cross-linking occurs only with its intended reaction partner.[1] It is primarily used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and, more significantly for biomedical applications, the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3][4]
-
Polyethylene Glycol (PEG) Linker (-PEG3-) : The short, three-unit PEG chain imparts hydrophilicity and biocompatibility to the system.[5][6] PEG is well-established in biomedical applications for its ability to resist protein adsorption (biofouling), minimize immune response, and improve the solubility of conjugated molecules.[6][7] In the context of a hydrogel network, the PEG chains contribute to the high water content and create a biomimetic environment suitable for cells.[8][9]
-
Pentafluorophenyl (PFP) Ester : The PFP ester is a highly efficient amine-reactive functional group.[10] The electron-withdrawing nature of the five fluorine atoms makes the ester's carbonyl carbon highly electrophilic and thus susceptible to nucleophilic attack by primary amines (e.g., lysine residues on proteins).[11][12] A key advantage of PFP esters over more traditional N-hydroxysuccinimide (NHS) esters is their superior stability against spontaneous hydrolysis in aqueous environments, leading to higher conjugation efficiencies.[10][11][13][14]
This trifunctional architecture allows for a dual-mode of action: the azide group can participate in forming the primary hydrogel backbone through click chemistry, while the PFP ester can be used to immobilize proteins, peptides, or other amine-containing molecules within the gel matrix.[5][15]
The Chemistry of Cross-Linking: A Two-Pronged Approach
Hydrogel formation using this compound typically involves cross-linking multi-arm PEG polymers that have been functionalized with complementary reactive groups. The primary and most biocompatible method for forming the gel network itself is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Mechanism 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a catalyst-free click reaction that occurs rapidly at physiological conditions (room temperature, neutral pH) between an azide and a strained alkyne, such as aza-dibenzocyclooctyne (DBCO).[2][16] This reaction is ideal for applications involving live cells as it avoids the cytotoxicity associated with copper catalysts used in CuAAC.[4][17] The process involves mixing a multi-arm PEG-azide precursor with a multi-arm PEG-DBCO precursor. The subsequent cycloaddition reaction forms stable triazole linkages, creating the covalently cross-linked 3D hydrogel network.[16][18]
The diagram below illustrates the fundamental cross-linking reaction via SPAAC and the secondary conjugation capability via the PFP ester.
Caption: Dual-mode hydrogel formation and functionalization.
Key Advantages and Applications
The use of this compound in conjunction with SPAAC chemistry offers several distinct advantages, making it a premier choice for biomedical research.
| Feature | Advantage | Scientific Rationale |
| Biocompatibility | Ideal for 3D cell culture and in-vivo applications. | The reaction is catalyst-free, avoiding copper cytotoxicity. PEG is inherently bio-inert and non-immunogenic.[4][7] |
| Rapid Gelation | Forms hydrogels in seconds to minutes at room temperature. | The high reactivity of strained alkynes with azides drives the reaction quickly without external energy input.[16] |
| Tunable Properties | Allows for precise control over hydrogel characteristics. | Stiffness, swelling ratio, and degradation rate can be modulated by changing PEG molecular weight, concentration, and precursor architecture.[8][16] |
| High Efficiency | PFP ester provides superior conjugation yields. | PFP esters are more resistant to hydrolysis than NHS esters, ensuring more efficient reaction with target amines in aqueous buffers.[10][14] |
| Bio-orthogonality | Specific and clean reaction chemistry. | The azide and alkyne groups do not participate in side reactions with biological molecules, ensuring a well-defined network structure.[1] |
These properties make the resulting hydrogels highly suitable for a range of advanced applications:
-
Tissue Engineering : Creating scaffolds that mimic the native extracellular matrix (ECM) to support cell adhesion, proliferation, and differentiation.[7][8]
-
Drug Delivery : Encapsulating therapeutics (small molecules, proteins, etc.) for sustained and localized release.[6][9]
-
3D Cell Culture : Providing a more physiologically relevant 3D environment for studying cell behavior compared to traditional 2D culture.
-
Wound Healing : Acting as biocompatible dressings that can be loaded with antimicrobial agents or growth factors.[8][19]
Experimental Protocols
The following protocols provide a robust framework for hydrogel formation. Researchers should optimize precursor concentrations to achieve desired physical properties.
Protocol 1: Basic Hydrogel Formation via SPAAC
This protocol describes the formation of a standard PEG hydrogel by mixing two precursor solutions.
Materials:
-
Precursor A: 4-arm PEG-Azide (e.g., 10 kDa)
-
Precursor B: 4-arm PEG-DBCO (e.g., 10 kDa)
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Two 1 mL Luer-lock syringes
-
One Luer-lock connector or static mixer
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a 4% (w/v) solution of Precursor A (4-arm PEG-Azide) in sterile PBS. For 1 mL, this is 40 mg of PEG-Azide in 1 mL of PBS. Vortex until fully dissolved.
-
Prepare a 4% (w/v) solution of Precursor B (4-arm PEG-DBCO) in sterile PBS. For 1 mL, this is 40 mg of PEG-DBCO in 1 mL of PBS. Vortex until fully dissolved.
-
Ensure both solutions are at room temperature.
-
-
Hydrogel Formation:
-
Draw 0.5 mL of the Precursor A solution into one syringe.
-
Draw 0.5 mL of the Precursor B solution into the second syringe.
-
Expel any air bubbles from both syringes.
-
Connect the two syringes using the Luer-lock connector or static mixer.
-
Rapidly and thoroughly mix the two solutions by passing the contents back and forth between the syringes for 10-15 seconds.
-
Dispense the mixed solution into a mold or culture plate well.
-
Gelation should occur within 1-5 minutes.[16] The hydrogel is now ready for use.
-
Caption: Workflow for basic hydrogel formation.
Protocol 2: Hydrogel Functionalization and Cell Encapsulation
This protocol demonstrates how to incorporate a protein (e.g., a growth factor) using a PFP-ester functionalized precursor and encapsulate live cells.
Materials:
-
Precursor A: 4-arm PEG-Azide (10 kDa)
-
Precursor B: 4-arm PEG-DBCO (10 kDa)
-
This compound
-
Protein of interest with available primary amines (e.g., BSA as a model, or a growth factor)
-
Cells for encapsulation, prepared as a single-cell suspension
-
Sterile, serum-free cell culture medium (as a diluent instead of PBS)
Procedure:
-
Prepare Functionalized Precursor (Example using Precursor A):
-
This step should be performed immediately before hydrogel formation due to the reactivity of the PFP ester.
-
Dissolve 4-arm PEG-Azide in sterile, amine-free buffer (e.g., HEPES, pH 8.0) to the desired concentration.
-
Dissolve this compound in a small amount of anhydrous DMSO.
-
Add the PFP ester solution to the PEG-Azide solution at a desired molar ratio to functionalize some of the PEG arms. The azide on the linker will not react under these conditions.
-
Alternatively, purchase pre-made multi-arm PEG precursors that already incorporate amine-reactive groups.
-
-
Prepare Cell Suspension:
-
Trypsinize and count cells. Resuspend the cell pellet in sterile, serum-free culture medium at a concentration of 2-10 million cells/mL. Keep on ice.
-
-
Prepare Final Precursor Solutions:
-
Solution 1 (Azide): Mix your functionalized Precursor A with your protein of interest. Allow to react for 15-30 minutes at room temperature to allow the PFP ester to form an amide bond with the protein.
-
Solution 2 (DBCO + Cells): Gently mix the Precursor B solution with the cell suspension. Ensure cells are evenly distributed.
-
-
Form Cell-Laden Hydrogel:
-
Following the procedure in Protocol 1, draw Solution 1 and Solution 2 into separate sterile syringes.
-
Mix and dispense into a sterile culture vessel.
-
Allow the gel to fully cross-link for 5-10 minutes in a 37°C incubator.
-
Gently add pre-warmed, complete cell culture medium on top of the hydrogels.
-
Culture under standard conditions (37°C, 5% CO₂), changing the medium every 1-2 days.[1]
-
Characterization of Hydrogels
Validating the physical properties of the hydrogels is critical. Key parameters to measure include gelation time, swelling ratio, and mechanical stiffness.
| Parameter | Method | Typical Results & Interpretation |
| Gelation Time | Vial Inversion Test: Observe the time at which the mixed precursor solution no longer flows upon vial inversion. | Faster gelation occurs with higher precursor concentrations. Typical times range from 10 to 60 seconds.[16] |
| Swelling Ratio | Gravimetric Analysis: Weigh the hydrogel immediately after formation (W_initial) and after equilibration in PBS for 24h (W_swollen). Swelling Ratio = (W_swollen - W_initial) / W_initial. | Lower polymer concentrations lead to higher swelling ratios, indicating a less dense network.[16] |
| Mechanical Stiffness | Rheometry: Use a rheometer with a parallel plate geometry to measure the storage modulus (G'). This is a direct measure of the hydrogel's stiffness. | Stiffness (Young's Modulus can be derived from G') increases with higher polymer concentration. Values can be tuned from ~1 to 18 kPa to mimic various soft tissues.[16] |
Conclusion
This compound is a powerful and versatile reagent for the fabrication of advanced, functional hydrogels. By leveraging the efficiency and biocompatibility of SPAAC click chemistry for network formation and the stability of PFP esters for bio-functionalization, researchers can design highly controlled 3D environments for a multitude of applications in drug delivery, tissue engineering, and fundamental cell biology. The protocols and principles outlined in this guide provide a solid foundation for harnessing this technology to achieve specific research goals.
References
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Y. Jiang, J. Chen, C. Deng, E. Suuronen, Z. Zhong, An injectable and fast-degradable poly(ethylene glycol) hydrogel fabricated via bioorthogonal strain-promoted azide–alkyne cycloaddition click chemistry, Soft Matter.[2]
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C. A. DeForest, K. S. Anseth, Synthesis and Characterization of PEG and PEG Urethane Dimethacrylate Hydrogels, National Institute of Standards and Technology.[22]
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M. K. Johansson, T. K. Chakraborty, G. B. Fields, J. Kihlberg, Mixed pentafluorophenyl and o-fluorophenyl esters of aliphatic dicarboxylic acids: efficient tools for peptide and protein conjugation, RSC Publishing.
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D. P. Alge, M. A. K. A. S. Azagarsamy, Orthogonal click reactions enable the synthesis of ECM-mimetic PEG hydrogels without multi-arm precursors, Journal of Materials Chemistry B.[33]
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A. D. G. K. M. A. S. J. C. D. T. E. B. C. M. T. M. C. D. A. D. G. K. M. A. S. J. C. D. T. E. B. C. M. T. M. C. D. Smith, Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates, PMC - NIH.[14]
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ResearchGate, Orthogonal click reactions: a) copper catalyzed azide-alkyne..., ResearchGate.[34]
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B. D. Fairbanks, C. N. Bowman, K. S. Anseth, Hydrogel synthesis and stabilization via tetrazine click-induced secondary interactions, NIH.[35]
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ResearchGate, A novel PEG-based hydrogel possessing disulfide bonds: synthesis via click chemistry and study on swelling behavior | Request PDF, ResearchGate.[36]
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L. Bahsis, E. Ablouh, H. Anane, M. Taourirte, M. Julve, S. Stiriba, Cu(ii)-alginate-based superporous hydrogel catalyst for click chemistry azide–alkyne cycloaddition type reactions in water, RSC Publishing.
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Conju-Probe, Azido-PEG3-PFP, Conju-Probe.[37]
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Precise PEG, N-(PFP ester-PEG3)-N-bis(PEG3-Azide), Precise PEG.[39]
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AxisPharm, PFP ester PEG, AxisPharm.[42]
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Troubleshooting & Optimization
How to prevent hydrolysis of Azido-PEG3-PFP ester
Welcome to the Technical Support Center for Azido-PEG3-PFP ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for working with this versatile crosslinker. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience to help you achieve optimal results in your conjugation experiments.
Understanding the Challenge: The Hydrolysis of PFP Esters
This compound is a heterobifunctional crosslinker featuring an azide group for click chemistry and a pentafluorophenyl (PFP) ester for reaction with primary and secondary amines. PFP esters are a class of "active esters" renowned for their high reactivity towards amines, forming stable amide bonds.[1][2] A key advantage of PFP esters over other active esters, such as N-hydroxysuccinimide (NHS) esters, is their enhanced stability against spontaneous hydrolysis in aqueous media.[1][2][3][4][5][6] However, "less susceptible" does not mean immune. Hydrolysis of the PFP ester is a competing reaction that can significantly impact the efficiency of your conjugation, leading to lower yields and inconsistent results. This guide will provide you with the knowledge and tools to effectively prevent and troubleshoot the hydrolysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical tool used in bioconjugation. It has two reactive ends: an azide group and a PFP ester. The PFP ester reacts with amine groups on molecules like proteins or antibodies, while the azide group can be used in "click chemistry" reactions.[7] This allows for the precise linking of different molecules.
Q2: Why is the PFP ester considered "active"?
The PFP ester is termed "active" because the pentafluorophenyl group is an excellent leaving group. The five highly electronegative fluorine atoms on the phenyl ring pull electron density away from the ester bond, making the carbonyl carbon highly susceptible to nucleophilic attack by an amine.[8] This high reactivity allows for efficient amide bond formation under mild conditions.
Q3: How does hydrolysis of the PFP ester occur?
Hydrolysis is a chemical reaction where a water molecule breaks down the PFP ester. The water molecule attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the pentafluorophenol leaving group and converting the ester into a non-reactive carboxylic acid. This process is accelerated at a higher pH.[9][10]
Q4: Is this compound more stable than its NHS-ester counterpart?
Yes, PFP esters are generally less susceptible to spontaneous hydrolysis in aqueous solutions compared to NHS esters.[1][2][3][4][5][6] This increased stability provides a larger window for the conjugation reaction to occur, often resulting in higher and more consistent yields.[8]
Q5: How should I properly store solid this compound?
This compound is moisture-sensitive.[4][11] It should be stored at -20°C in a tightly sealed vial, preferably with a desiccant to create a water-free environment.[4][11]
Q6: Can I prepare a stock solution of this compound for later use?
It is strongly recommended not to prepare stock solutions for storage.[4][5] The PFP ester moiety will readily hydrolyze over time, even in anhydrous solvents if they absorb moisture from the atmosphere. Always prepare the solution immediately before use and discard any unused portion.[4][5]
Troubleshooting Guide: Low Conjugation Yield
Low or no yield of your desired conjugate is the most common issue when working with PFP esters, and hydrolysis is often the primary culprit. This section provides a systematic approach to troubleshooting.
Caption: A logical workflow for troubleshooting low PFP ester conjugation yield.
Q1: My conjugation reaction failed. How can I determine if my this compound has hydrolyzed?
While direct quantification of hydrolysis can be complex without analytical instrumentation like HPLC or mass spectrometry, you can perform a qualitative activity test to confirm if the PFP ester is still reactive. This involves intentionally hydrolyzing the ester with a base and measuring the release of pentafluorophenol. However, a more practical first step is to review your experimental procedures against the best practices outlined in this guide. If you suspect hydrolysis, it is often most efficient to use a fresh vial of the reagent.
Q2: What is the optimal pH for conjugation and why is it so critical?
The optimal pH range for PFP ester conjugations is generally between 7.2 and 8.5.[10][12] This is a crucial parameter due to two competing factors:
-
Amine Reactivity : For the conjugation to occur, the primary amine on your target molecule must be in its deprotonated, nucleophilic state. This is favored at a pH above the pKa of the amine (for lysine residues, this is around 10.5, but the reaction proceeds efficiently at lower pH).
-
Ester Stability : As the pH increases, especially above 8.5, the rate of hydrolysis of the PFP ester also increases significantly.[10]
Therefore, the 7.2-8.5 pH range provides the best balance between having a sufficiently nucleophilic amine and maintaining the stability of the PFP ester.
Caption: The competition between amidation and hydrolysis of PFP esters.
Q3: Can the solvent I use to dissolve the this compound affect the reaction?
Absolutely. The PFP ester must first be dissolved in a minimal amount of a dry, water-miscible organic solvent like anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous reaction buffer.[4][5]
-
Use Anhydrous Grade Solvents : The solvent must be high-purity and anhydrous. Any water contamination will hydrolyze the PFP ester before it is even added to the reaction mixture.[13]
-
Prepare Fresh Solutions : Always dissolve the PFP ester immediately before use.[4][5][11] Do not store it in solution.
Q4: I performed my reaction in Tris buffer and got no product. Why?
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with PFP ester reactions.[4][10] These buffer molecules contain primary amines that will compete with your target molecule for reaction with the PFP ester, leading to significantly reduced or no yield of your desired conjugate.
Recommended Buffers :
Experimental Protocols
Protocol 1: Proper Storage and Handling of this compound
-
Storage : Upon receipt, store the vial of solid this compound at -20°C in a dry environment.[3] Including a desiccant pouch in the storage container is highly recommended.[4][11]
-
Equilibration : Before opening, allow the vial to equilibrate to room temperature for at least 15-20 minutes.[4][11] This critical step prevents moisture from the air from condensing inside the cold vial, which would cause hydrolysis.[13]
-
Weighing : Quickly weigh the desired amount of the reagent in a low-humidity environment if possible. Minimize the time the vial is open.
-
Resealing : Tightly reseal the vial immediately after use and return it to -20°C storage with a desiccant.
Protocol 2: General Conjugation of this compound to a Protein
This protocol provides a general guideline. The optimal conditions, such as the molar ratio of PFP ester to protein, may need to be determined empirically.
Materials:
-
This compound
-
Protein or other amine-containing molecule
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)[5]
-
Quenching buffer (optional): 1 M Tris-HCl, pH 8.0
Procedure:
-
Prepare the Protein Solution : Dissolve your protein in the amine-free reaction buffer at a suitable concentration (e.g., 1-10 mg/mL). If your protein is in a buffer containing amines (like Tris), it must be exchanged into the reaction buffer via dialysis or a desalting column.[4][5]
-
Prepare the PFP Ester Solution : Immediately before use, dissolve a calculated amount of this compound in a minimal volume of anhydrous DMSO or DMF.[4][5] For example, dissolve 1 mg of the PFP ester in 50-100 µL of solvent.
-
Initiate the Conjugation : Add the PFP ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume to avoid protein denaturation.
-
Incubate : Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C for sensitive biomolecules.[10][12]
-
Quench the Reaction (Optional) : To stop the reaction, you can add a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM.[10] This will react with any remaining PFP ester. Incubate for 15-30 minutes.
-
Purify the Conjugate : Remove the unreacted PFP ester and the pentafluorophenol byproduct by running the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).[4][10]
Quantitative Data Summary Table
| Parameter | Recommended Range | Rationale |
| Reaction pH | 7.2 - 8.5 | Balances amine nucleophilicity and PFP ester stability.[10][12] |
| Reaction Temperature | 4°C to 25°C | Lower temperatures can be used for sensitive molecules to minimize degradation.[12] |
| Reaction Time | 1 - 4 hours (RT) or Overnight (4°C) | Allows sufficient time for the reaction to proceed to completion.[10][12] |
| Organic Solvent | < 10% (v/v) | Minimizes potential for protein denaturation.[14] |
| Buffer Type | Phosphate, HEPES, Bicarbonate | Must be free of primary amines to avoid competing reactions.[4][10] |
References
- Vertex AI Search, ANalytical methods for determining phosphate ester flame retardants in biological m
- Vertex AI Search, Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acryl
- ResearchGate, How do I form an ester using pentafluorophenol?.
- Benchchem, Buffer Selection for PFP Ester Conjugation Reactions: Applic
- BroadPharm, N-(PFP ester-PEG3)-N-bis(PEG3-Azide).
- BroadPharm, PEG PFP Ester Reagents.
- Precise PEG, Protocol: Conjugation of PFP Ester-Activ
- Vertex AI Search, Instructions for the use of the Mal-(PEG)n-PFP Ester.
- BroadPharm, General Method for PEG PFP Ester Conjug
- BroadPharm, PEG Azide, Azide linker, Click Chemistry tools.
- YouTube, 22.04 Hydrolysis of Phosphoesters.
- ResearchGate, Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjug
- AxisPharm, Protocol for PEG NHS Reagents.
- Taylor & Francis Online, Accurately determining esterase activity via the isosbestic point of p-nitrophenol.
- ResearchGate, Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?.
- National Center for Biotechnology Information, Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution.
- Benchchem, An In-depth Technical Guide to the Mechanism of Action of Acid-PEG3-PFP Ester.
- Wikipedia, Pentafluorophenyl esters.
- BroadPharm, this compound, 1807530-07-9.
- Royal Society of Chemistry, Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic arom
- Vertex AI Search, PEG PFP Ester.
- USDA ARS, Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils.
- ResearchGate, Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution.
- Benchchem, this compound | 1807530-07-9.
- Vertex AI Search, Conjugation Protocol for Amine Reactive CoraFluor™ Reagents.
- Benchchem, Technical Support Center: Troubleshooting Low Yield in NHS Ester Conjug
- YouTube, mechanism of ester hydrolysis.
- ResearchGate, Phosphate Ester Hydrolysis: The Path From Mechanistic Investigation to the Realization of Artificial Enzymes | Request PDF.
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- 2. precisepeg.com [precisepeg.com]
- 3. N-(PFP ester-PEG3)-N-bis(PEG3-Azide) | BroadPharm [broadpharm.com]
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- 9. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. resources.tocris.com [resources.tocris.com]
PFP Ester Reactions: A Technical Support Guide to Minimizing Side Reactions
Pentafluorophenyl (PFP) esters have become indispensable reagents in bioconjugation and peptide synthesis, prized for their high reactivity and relative stability compared to other active esters.[1] This reactivity, however, necessitates a nuanced understanding of reaction conditions to mitigate potential side reactions and ensure the desired product is obtained with high yield and purity. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower researchers in navigating the intricacies of PFP ester chemistry.
Section 1: Understanding the Landscape of PFP Ester Reactivity
PFP esters are favored for their rapid and efficient formation of stable amide bonds with primary and secondary amines.[2][3] The electron-withdrawing nature of the pentafluorophenyl group renders the carbonyl carbon highly electrophilic, facilitating nucleophilic attack by amines.[4] Furthermore, the pentafluorophenoxide anion is an excellent leaving group, which contributes to the rapid reaction kinetics.[4] This high reactivity is a double-edged sword; while it promotes the desired amide bond formation, it also makes the PFP ester susceptible to competing reactions if not properly controlled.
The primary and most common side reaction is hydrolysis , where the ester reacts with water to regenerate the carboxylic acid and release pentafluorophenol.[5][6] While PFP esters are notably more resistant to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, the rate of this undesirable reaction increases significantly with rising pH.[7][8]
Another key consideration, particularly in peptide synthesis, is the potential for racemization . The high reactivity of PFP esters, leading to shorter coupling times, is advantageous in minimizing racemization.[4] However, prolonged exposure to basic conditions can still lead to the loss of chiral purity.[9]
In the context of Fmoc-based peptide synthesis, a specific side reaction to be aware of is the premature cleavage of the Fmoc protecting group by the free amino group of a growing peptide chain, which can then be acylated. The use of highly reactive PFP esters helps to drive the desired coupling reaction to completion quickly, thereby reducing the window for this side reaction to occur.[10]
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during PFP ester reactions in a practical question-and-answer format.
FAQ 1: My conjugation yield is low. What are the likely causes and how can I improve it?
Low conjugation yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Suboptimal pH: The reaction pH is a critical parameter. For efficient aminolysis, the amine nucleophile needs to be deprotonated, which is favored at higher pH. However, as the pH increases, so does the rate of PFP ester hydrolysis.[5] The optimal pH range for most PFP ester conjugations is between 7.2 and 8.5.[2][11]
-
Troubleshooting Tip: Perform small-scale pilot reactions at varying pH values within this range (e.g., 7.2, 7.5, 8.0, and 8.5) to determine the optimal condition for your specific molecules.
-
-
Hydrolysis of the PFP Ester: PFP esters are moisture-sensitive.[2][3] Improper storage or handling can lead to hydrolysis before the reaction is even initiated.
-
Competing Nucleophiles in the Buffer: Buffers containing primary or secondary amines, such as Tris or glycine, will compete with your target molecule for reaction with the PFP ester, drastically reducing your yield.[5][6]
-
Insufficient Molar Excess of PFP Ester: While a 1:1 stoichiometry is theoretically sufficient, in practice, a molar excess of the PFP ester is often required to drive the reaction to completion, especially when dealing with dilute protein solutions.
-
Troubleshooting Tip: Start with a 5- to 20-fold molar excess of the PFP ester over the amine.[5] The optimal ratio may need to be determined empirically.
-
FAQ 2: I'm observing unexpected byproducts in my reaction mixture. What could they be?
The most common byproduct is the hydrolyzed carboxylic acid from the PFP ester. Another possibility, particularly if you are not using a non-nucleophilic buffer, is the PFP ester having reacted with a component of your buffer.
-
Troubleshooting Tip: Analyze your reaction mixture by HPLC or LC-MS to identify the molecular weights of the byproducts.[5] This will help you pinpoint the source of the side reaction. Ensure you are using high-purity, anhydrous solvents and appropriate buffers.
FAQ 3: How can I confirm that my conjugation reaction has been successful?
Several analytical techniques can be employed to verify the formation of the desired conjugate.
-
SDS-PAGE: For protein conjugations, a successful reaction will result in a shift in the molecular weight of the protein, which can be visualized on an SDS-PAGE gel.[5]
-
HPLC or LC-MS: These techniques can be used to separate the conjugated product from the starting materials and byproducts, and to confirm the molecular weight of the conjugate.[5]
-
UV-Vis Spectroscopy: If the molecule being conjugated to the protein has a distinct absorbance, UV-Vis spectroscopy can be used to quantify the degree of labeling.[5]
FAQ 4: In peptide synthesis, what are the key strategies to avoid side reactions when using PFP esters?
-
Use Pre-activated Esters: The use of pre-formed Fmoc-amino acid pentafluorophenyl esters is a key strategy. This avoids exposing the growing peptide chain to the activating reagent, which can reduce side reactions.[12]
-
Optimize Coupling Time: The rapid coupling kinetics of PFP esters are advantageous.[4] Monitor the reaction progress to ensure it goes to completion without unnecessary extensions that could increase the risk of side reactions.
-
Control Stoichiometry: Using approximately equal equivalents of the substrates can minimize the risk of downstream side reactions.[13]
Section 3: Detailed Experimental Protocols
Protocol 1: General Procedure for Conjugating a PFP Ester to a Protein
This protocol provides a general workflow for the conjugation of a PFP ester-activated molecule to a protein containing accessible primary amines (e.g., lysine residues).
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer)
-
PFP ester reagent
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.5[5]
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0[5]
-
Desalting column or dialysis equipment
Procedure:
-
Buffer Exchange (if necessary): Ensure the protein is in the chosen Conjugation Buffer and free from any amine-containing substances. This can be achieved by dialysis or using a desalting column.[3][6]
-
Prepare PFP Ester Stock Solution: Immediately before use, dissolve the PFP ester reagent in a minimal amount of anhydrous DMSO or DMF to create a 10-100 mM stock solution.[5]
-
Initiate Conjugation: Add a 5- to 20-fold molar excess of the PFP ester stock solution to the protein solution while gently vortexing.[5]
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C for more sensitive biomolecules.[5][11]
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes to ensure any unreacted PFP ester is hydrolyzed or has reacted with the quenching amine.[5]
-
Purification: Remove the unreacted PFP ester and the pentafluorophenol byproduct by running the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).[5]
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Amino Acid PFP Esters
This protocol outlines a general cycle for the incorporation of an amino acid using a pre-activated PFP ester in Fmoc-based SPPS.
Materials:
-
Fmoc-protected amino acid PFP ester
-
Resin-bound peptide with a free N-terminal amine
-
DMF (peptide synthesis grade)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Washing solvents (e.g., DMF, DCM)
Procedure:
-
Fmoc Deprotection: Swell the resin in DMF. Treat the resin with the deprotection solution to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
Coupling: Dissolve the Fmoc-amino acid PFP ester in DMF. Add the solution to the resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Section 4: Data Presentation and Visualization
Table 1: Troubleshooting Guide for PFP Ester Reactions
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | PFP ester hydrolyzed | Store PFP ester at -20°C with desiccant. Prepare solutions fresh in anhydrous solvent.[2][3] |
| Incorrect buffer pH | Optimize pH in the range of 7.2-8.5.[5][11] | |
| Buffer contains competing amines (e.g., Tris, glycine) | Use non-nucleophilic buffers (e.g., PBS, HEPES, Borate). Perform buffer exchange if necessary.[5][6] | |
| Precipitation during reaction | Low solubility of PFP ester in aqueous buffer | Add a small percentage (5-10%) of an organic co-solvent like DMSO or DMF to the reaction mixture.[11] |
| Multiple products observed | Non-specific reactions or side reactions | Confirm the purity of starting materials. Optimize reaction conditions (pH, temperature, time). |
| Racemization in peptide synthesis | Prolonged exposure to basic conditions | Utilize the rapid coupling times of PFP esters. Avoid extended reaction times.[4] |
Diagram 1: Key Reactions in PFP Ester Chemistry
Caption: Competing reactions in PFP ester chemistry.
Diagram 2: Workflow for Optimizing PFP Ester Conjugation
Caption: A systematic approach to troubleshooting low yields.
References
-
Mosher Pfp ester - Org Prep Daily - WordPress.com. Available at: [Link]
-
Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - NIH. Available at: [Link]
-
Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines | ResearchGate. Available at: [Link]
-
Pentafluorophenyl esters - Wikipedia. Available at: [Link]
-
Observations on the reactivity of pentafluorophenyl sulfonate esters - PubMed. Available at: [Link]
-
Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D. Available at: [Link]
-
Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction - ACS Publications. Available at: [Link]
-
A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC - NIH. Available at: [Link]
-
Side reactions in peptide synthesis: An overview - Bibliomed. Available at: [Link]
-
How do I form an ester using pentadflurophenol? - ResearchGate. Available at: [Link]
-
Utilization of the p-nitrobenzyloxycarbonyl (pNZ) amine protecting group and pentafluorophenyl (Pfp) esters for the solid phase synthesis of spiroligomers | Request PDF - ResearchGate. Available at: [Link]
-
Making pentafluorophenyl ester and washing problems : r/chemistry - Reddit. Available at: [Link]
-
PFP Esterification Published in Organic & Biomolecular Chemistry! - Sites at Penn State. Available at: [Link]
-
Aminolysis of Aryl Ester Using Tertiary Amine as Amino Donor via C-O and C-N Bond Activations | Request PDF - ResearchGate. Available at: [Link]
-
Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Reactivity of pentafluorobenzyl ester and N-Hydroxyphthalimide ester, as compared to pentafluorophenyl ester and N-Hydroxysuccinimidyl ester : r/Chempros - Reddit. Available at: [Link]
-
synthesis of active esters using pentafluorophenol : r/Chempros - Reddit. Available at: [Link]
-
Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps. Available at: [Link]
-
Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases | LCGC International. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. broadpharm.com [broadpharm.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 10. Pentafluorophenol and its derivatives [en.highfine.com]
- 11. precisepeg.com [precisepeg.com]
- 12. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Efficiency of Azido-PEG3 Labeling
Welcome to the technical support center for Azido-PEG3 labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your labeling experiments. Here, we will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your protocols are self-validating and grounded in authoritative science.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamentals of Azido-PEG3 labeling, providing a solid foundation for troubleshooting and optimization.
Q1: What is Azido-PEG3 labeling and what are its primary applications?
A1: Azido-PEG3 is a chemical tool used in bioconjugation, the process of linking two molecules where at least one is a biomolecule like a protein or antibody.[1][2] It contains an azide group (-N3) and a three-unit polyethylene glycol (PEG) spacer. The azide serves as a "handle" for "click chemistry," a type of reaction that is very specific and efficient.[3][4] The PEG spacer enhances water solubility and reduces the potential for the labeled molecule to cause an immune reaction.[5][6] This technique is widely used to attach molecules like fluorescent dyes, drugs, or other probes to proteins for applications in research and drug development, such as in the creation of antibody-drug conjugates (ADCs).[7][8]
Q2: What is the core chemistry behind Azido-PEG3 labeling?
A2: The most common approach involves a two-step process. First, an Azido-PEG3 reagent with a reactive group, such as an N-hydroxysuccinimide (NHS) ester, is used to attach the Azido-PEG3 linker to the target molecule, typically at primary amines (like the amino acid lysine).[9] The second step is the "click" reaction, where the azide group reacts with an alkyne-functionalized molecule.[4] There are two main types of click chemistry used:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst.[10][11]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction uses a strained alkyne (like DBCO or BCN) and does not require a cytotoxic copper catalyst, making it ideal for use in living systems.[7][][13]
Q3: How should I store my Azido-PEG3 reagents?
A3: Proper storage is critical to maintain the reactivity of the labeling reagent. Azido-PEG3 reagents, especially those with reactive esters like NHS esters, should be stored at -20°C with a desiccant to prevent degradation from moisture.[14] Before use, it's important to allow the reagent to warm to room temperature before opening the vial to prevent condensation.[14]
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during your Azido-PEG3 labeling experiments.
Problem 1: Low Labeling Efficiency
Question: My final product shows a low degree of labeling. What are the potential causes and how can I improve the efficiency?
Answer: Low labeling efficiency is a common issue that can stem from several factors related to the reaction conditions and reagents.
Potential Causes & Solutions:
-
Incorrect pH: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range is typically between 7.0 and 8.5.[14] A pH below this range can lead to protonation of the amines, reducing their reactivity. Conversely, a pH above this range significantly increases the rate of hydrolysis of the NHS ester, rendering it inactive.[14]
-
Recommendation: Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or sodium bicarbonate at a pH of 8.3-8.5 for the labeling reaction.[14]
-
-
Competing Nucleophiles in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the labeling reagent.[14]
-
Recommendation: Ensure your protein is in an amine-free buffer before starting the reaction. If necessary, perform a buffer exchange using a desalting column or dialysis.[14]
-
-
Insufficient Molar Excess of Labeling Reagent: A low ratio of the Azido-PEG3 reagent to your target molecule can result in incomplete labeling.
-
Hydrolysis of the Labeling Reagent: The NHS ester on the Azido-PEG3 reagent is susceptible to hydrolysis in aqueous solutions.[14]
-
Recommendation: Prepare the stock solution of the Azido-PEG3 reagent in an anhydrous solvent like DMSO or DMF immediately before use.[14]
-
-
Low Protein Concentration: Labeling reactions are less efficient with dilute protein solutions.[14]
-
Recommendation: If possible, increase the concentration of your target protein. A concentration of 1-10 mg/mL is generally recommended.[14]
-
Problem 2: Precipitation of the Labeled Protein
Question: My protein precipitates out of solution after adding the Azido-PEG3 labeling reagent. Why is this happening and what can I do to prevent it?
Answer: Protein precipitation during the labeling reaction is often caused by the addition of the organic solvent used to dissolve the labeling reagent.
Potential Cause & Solution:
-
High Concentration of Organic Solvent: Many proteins are sensitive to high concentrations of organic solvents like DMSO or DMF.
-
Recommendation: Ensure that the final concentration of the organic solvent in your reaction mixture does not exceed 10%.[14] If your protein is particularly sensitive, you may need to use an even lower concentration.
-
Problem 3: Inconsistent Labeling Results
Question: I am getting variable labeling efficiency between experiments. How can I improve the reproducibility of my results?
Answer: Inconsistent results are often due to minor variations in reaction parameters.
Potential Causes & Solutions:
-
Variability in Reaction Conditions: Small changes in pH, temperature, reaction time, or reagent concentrations can lead to different outcomes.[14]
-
Recommendation: Standardize all reaction parameters. This includes careful preparation of buffers, precise measurement of reagent concentrations, and consistent incubation times and temperatures.[14]
-
-
Degradation of Labeling Reagent: Improper storage of the Azido-PEG3 reagent can lead to its degradation and reduced reactivity.[14]
-
Recommendation: Store the reagent at -20°C with a desiccant and allow it to warm to room temperature before opening to prevent moisture condensation.[14]
-
Problem 4: Difficulty with the "Click" Chemistry Step (CuAAC)
Question: After successfully labeling my protein with the azide group, the subsequent copper-catalyzed click reaction is not working well. What are the common pitfalls?
Answer: The efficiency of the CuAAC reaction depends on maintaining the copper catalyst in its active Cu(I) oxidation state and using appropriate ligands.
Potential Causes & Solutions:
-
Oxidation of Copper(I) Catalyst: The catalytically active Cu(I) can be easily oxidized to the inactive Cu(II) state, especially in the presence of oxygen.[11]
-
Inappropriate Ligand Choice: The choice of ligand can significantly impact the reaction.
-
Recommendation: For reactions in aqueous buffers, a water-soluble ligand like THPTA is recommended.[11]
-
-
Catalyst Inhibition: Excess alkyne can sometimes inhibit the catalyst.[15]
-
Recommendation: Follow protocols that suggest adding the copper/ligand mixture to the azide and alkyne substrates before initiating the reaction with the reducing agent.[15]
-
Problem 5: Purification and Characterization Challenges
Question: I'm having trouble purifying my labeled protein and confirming the success of the labeling. What methods are recommended?
Answer: Purification and characterization are critical steps to ensure you have a pure and well-defined product.
Purification Recommendations:
-
Size Exclusion Chromatography (SEC): This is an effective method for separating the larger labeled protein from smaller, unreacted PEG linkers and other low molecular weight by-products.[][17]
-
Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, which can be exploited for separation using IEX.[][17] This technique can sometimes separate species with different degrees of PEGylation.[18]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be a useful supplementary technique to IEX for purifying PEGylated proteins.[18][19]
-
Reverse Phase Chromatography (RPC): RPC is often used for the purification of peptides and small proteins and can be applied to separate PEGylated conjugates.[]
-
Dialysis or Ultrafiltration: These methods are effective for removing unreacted, small molecule reagents.[17]
Characterization Recommendations:
-
SDS-PAGE: A successful PEGylation will result in an increase in the molecular weight of the protein, which can be visualized as a band shift on an SDS-PAGE gel. Due to the heterogeneity of labeling and the polydispersity of PEG, the band may appear as a smear or a broad band.[6]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the mass of the labeled protein and help determine the degree of labeling.[20]
-
HPLC: Techniques like SEC-HPLC can be used to assess aggregation, while HIC-HPLC is often used to determine the drug-to-antibody ratio (DAR) for ADCs.[20]
Data and Protocols
Quantitative Data Summary
The efficiency of Azido-PEG3 labeling is influenced by several quantitative factors. The following tables summarize key data points to aid in experimental design and optimization.
Table 1: Recommended Reaction Conditions for NHS Ester Labeling
| Parameter | Recommended Value | Rationale |
| pH | 7.0 - 8.5 (Optimal: 8.3-8.5) | Balances amine reactivity with NHS ester hydrolysis.[14] |
| Buffer | Amine-free (e.g., PBS, HEPES) | Prevents competition for the labeling reagent.[14] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations favor the labeling reaction over hydrolysis.[14] |
| Molar Excess of Reagent | 20-fold (starting point) | Ensures efficient labeling, especially for antibodies.[14] |
| Organic Solvent | < 10% (e.g., DMSO, DMF) | Minimizes protein precipitation.[14] |
Experimental Protocols
Protocol 1: Azido-PEG3 Labeling of a Protein via NHS Ester Chemistry
-
Buffer Exchange: Ensure your protein of interest is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[14] If necessary, perform buffer exchange using a desalting column or dialysis.[14]
-
Prepare Labeling Reagent: Immediately before use, dissolve the Azido-PEG3-NHS Ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[14]
-
Calculate Reagent Volume: Determine the volume of the 10 mM stock solution needed to achieve the desired molar excess (e.g., 20-fold) for your protein solution.[14]
-
Labeling Reaction: Add the calculated volume of the Azido-PEG3-NHS Ester stock solution to the protein solution.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours.[14]
-
Purification: Remove the excess, unreacted labeling reagent using a desalting column or dialysis against an appropriate buffer (e.g., PBS).[14]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol assumes the target molecule has been labeled with the azide group and subsequently purified.[14]
-
Prepare Alkyne-Containing Molecule: Dissolve the alkyne-functionalized molecule (e.g., a fluorescent dye) in an appropriate solvent.
-
Prepare Copper(I) Catalyst: A common method is the in-situ reduction of a Copper(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate).[14] A copper-chelating ligand (e.g., TBTA or THPTA) is often included to stabilize the Cu(I) and improve reaction efficiency.[11][15]
-
Click Reaction:
-
To the azide-labeled protein, add the alkyne-containing molecule.
-
Add the copper(II) sulfate and the ligand.
-
Initiate the reaction by adding the sodium ascorbate.[14]
-
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or fluorescence.[14]
-
Purification: Purify the final conjugate to remove the catalyst and any unreacted components using methods like gel filtration or dialysis.[14]
Visualizing the Workflow
Caption: Troubleshooting workflow for low labeling efficiency.
References
- Hnida, M., & Scheler, C. (2018). Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. Methods in Molecular Biology, 1698, 139-151.
- Fee, C. J., & Van Alstine, J. M. (2006). Purification of pegylated proteins.
- Hnida, M., & Scheler, C. (2018). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. In Protein PEGylation (pp. 139-151). Humana Press, New York, NY.
- Veronese, F. M. (2001). Peptide and protein PEGylation: a review of problems and solutions.
-
Fee, C. J., & Van Alstine, J. M. (2006). Purification of PEGylated Proteins. ResearchGate. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). A Brief Description of the Advantages and Challenges of PEGylated Proteins. Retrieved from [Link]
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation.
- Zhang, F., Liu, M. R., & Wan, H. T. (2014). Discussion about several potential drawbacks of PEGylated therapeutic proteins. Biological & Pharmaceutical Bulletin, 37(3), 335-339.
- Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(10), 2043-2053.
-
Single Use Support. (n.d.). Bioconjugates. Retrieved from [Link]
- Dommerholt, J., Schmidt, S., Temming, R., Hendriks, L. J., Rutjes, F. P., van Hest, J. C., ... & van Delft, F. L. (2010). Readily accessible bicyclononynes for bioorthogonal labeling and three-dimensional imaging of living cells.
- Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click chemistry for site-specific protein modification. Chemistry & Biology, 17(7), 671-673.
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper‐Catalyzed Azide‐‐Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
-
Click Chemistry Tools. (n.d.). Azido-PEG3-Maleimide Kit. Retrieved from [Link]
- Alonso, F., Moglie, Y., Radivoy, G., & Yus, M. (2015). Recent progress of Cu-catalyzed azide-alkyne cycloaddition reactions (CuAAC) in sustainable solvents: Glycerol, deep eutectic solvents, and aqueous media. Molecules, 20(9), 17338-17367.
-
National Center for Biotechnology Information. (n.d.). Azido-PEG3-NHS ester. PubChem. Retrieved from [Link]
Sources
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- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. susupport.com [susupport.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 13. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
Best buffer conditions for Azido-PEG3-PFP ester reactions
Technical Support Center: Azido-PEG3-PFP Ester Reactions
Welcome to the technical support guide for this compound reactions. This center is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing bioconjugation experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success.
Core Principles: Understanding the "Why"
Pentafluorophenyl (PFP) esters are highly efficient amine-reactive chemical groups used to create stable amide bonds, a cornerstone of bioconjugation.[1] The success of conjugating this compound to your protein, peptide, or other amine-containing biomolecule is critically dependent on the reaction environment, particularly the buffer system.
The core reaction involves a nucleophilic attack by a primary amine (e.g., the ε-amino group of a lysine residue) on the PFP ester's carbonyl carbon.[1] This forms a stable amide bond and releases pentafluorophenol as a byproduct.[1] However, this desired reaction is in direct competition with an undesired one: hydrolysis, where water attacks the ester, rendering it inactive.[1][2]
Why PFP Esters are a Superior Choice:
PFP esters offer a significant advantage over more traditional N-hydroxysuccinimide (NHS) esters because they are less susceptible to spontaneous hydrolysis in aqueous solutions.[2][3][4][5][6][7] This superior stability means more of the reagent remains active for longer, leading to higher conjugation efficiency, especially when working with valuable biomolecules.[2][8]
The key to a successful conjugation is to maximize the rate of this amine reaction (aminolysis) while minimizing the rate of hydrolysis. This is achieved primarily through precise pH control.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common questions and issues encountered during this compound conjugations.
Q1: What is the optimal pH for my reaction, and why is it so critical?
A1: The optimal pH range for PFP ester reactions with primary amines is 7.2 to 8.5 .[3] Some protocols may extend this range to pH 9.0.[8][9][10][11]
-
The Scientific Rationale: The reacting species is the deprotonated, nucleophilic primary amine (-NH₂).[10][12] At a pH below ~7, the amine group is predominantly protonated (-NH₃⁺), making it non-nucleophilic and thus unreactive. As the pH increases into the 7.2-8.5 range, more of the amine population becomes deprotonated and available for reaction. However, increasing the pH also increases the concentration of hydroxide ions (OH⁻), which accelerates the competing hydrolysis reaction.[2] Therefore, the 7.2-8.5 range represents the ideal balance, maximizing amine reactivity while managing the rate of hydrolysis.[3][8]
Q2: Which buffers should I use, and are there any I must avoid?
A2: The choice of buffer is critical. You must use a buffer that does not contain any primary or secondary amines, as these will compete with your target molecule and drastically reduce your conjugation efficiency.[1][2][4][5][9][13][14]
| Recommended Buffers | Buffers to AVOID |
| Phosphate-Buffered Saline (PBS) , pH 7.2-7.4[4][5] | Tris (tris(hydroxymethyl)aminomethane)[2][9][13][15] |
| Sodium Bicarbonate , pH 8.3-8.5[3][10][12] | Glycine [2][9][13][14][15] |
| Borate , pH 8.0-8.5[3][10] | Buffers containing Ammonium salts |
| HEPES , pH 7.2-7.6[3][10][15] | Any buffer with exposed primary/secondary amines |
Expert Tip: Before starting, ensure your biomolecule is in a compatible buffer. If it is stored in a buffer like Tris or contains additives like sodium azide or BSA, you must perform a buffer exchange using a desalting column or dialysis.[4][5][9][13][14]
Q3: My conjugation yield is low. What are the most likely causes?
A3: Low yield is a common problem that can almost always be traced back to a few key areas.[13]
-
Incorrect pH: Verify the pH of your reaction buffer. A pH below 7.0 will significantly slow the reaction.
-
Competing Amines: Your biomolecule solution may contain contaminating primary amines (e.g., Tris from a previous step). Perform a buffer exchange.[13]
-
Hydrolyzed PFP Ester: The this compound is moisture-sensitive.[4][5][9] Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[5][9][13][14] Prepare the stock solution in anhydrous DMSO or DMF immediately before use and do not store it.[4][5][14]
-
Insufficient Molar Excess: For dilute protein solutions (<1 mg/mL), a higher molar excess (e.g., 40-80 fold) of the PFP ester may be required. For more concentrated solutions (5-10 mg/mL), a 5-10 fold excess is often sufficient.[9]
-
Reaction Time/Temperature: Standard reactions run for 1-4 hours at room temperature.[3] For sensitive biomolecules, the reaction can be performed overnight at 4°C, though this may require a longer incubation time to achieve the same yield.[3]
Q4: How do I prepare my reagents for the reaction?
A4: Proper reagent preparation is crucial.
-
Biomolecule: Dissolve your protein or peptide in a recommended amine-free buffer (e.g., PBS, pH 7.2) at a concentration of 1-10 mg/mL.[3][9]
-
This compound: This reagent is not readily soluble in aqueous buffers and must first be dissolved in an anhydrous organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock (e.g., 10-100 mM).[3][4][5] Add this stock solution to your biomolecule solution slowly while stirring. The final concentration of the organic solvent in the reaction should ideally not exceed 10% to avoid denaturing the protein.[9]
Q5: How do I stop the reaction and remove excess PFP ester?
A5: Once the incubation is complete, you should remove the unreacted PFP ester. This can be done in two ways:
-
Quenching: Add a buffer containing a high concentration of primary amines, such as Tris or glycine (e.g., to a final concentration of 50 mM), and incubate for about 30 minutes.[3][16][17] The amines in the quenching buffer will react with any remaining PFP ester.
-
Purification: After quenching, or as a direct method of removal, purify the conjugated biomolecule from the excess reagent and byproducts. The most common methods are size-exclusion chromatography (e.g., desalting columns) or dialysis.[4][5][9][16]
Visualizing the Workflow & Key Relationships
To better understand the process, the following diagrams illustrate the experimental workflow and the critical influence of pH.
Caption: The relationship between pH, amine reactivity, and ester hydrolysis.
Detailed Experimental Protocol
This protocol provides a self-validating, step-by-step methodology for a standard protein conjugation.
Materials:
-
Protein: Solution in an amine-free buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2). [1]
-
Purification: Desalting column (e.g., Zeba™ Spin) or dialysis cassette. [5][9]
Procedure:
-
Prepare the Protein Solution:
-
Prepare the PFP Ester Solution:
-
Initiate the Conjugation Reaction:
-
Incubate:
-
Quench and Purify:
-
Characterization:
References
-
Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. (2021, May 5). ResearchGate. Retrieved from [Link]
-
Conjugates FAQs. (n.d.). Creative Biolabs Antibody. Retrieved from [Link]
-
Pentafluorophenyl esters. (n.d.). In Wikipedia. Retrieved from [Link]
-
Hilvano, E. G. V., Liang, M.-C., Piane, J. J., & Nacsa, E. D. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). RSC Publishing. Retrieved from [Link]
-
Conjugation Protocol for Amine Reactive CoraFluor™ Reagents. (n.d.). Retrieved from [Link]
-
Esters Reaction with Amines – The Aminolysis Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
-
PFP ester PEG. (n.d.). AxisPharm. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 7. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. resources.tocris.com [resources.tocris.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Scientist's Guide to Removing Unreacted Azido-PEG3-PFP Ester
Welcome to the technical support center for advanced bioconjugation workflows. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven strategies for the efficient removal of unreacted Azido-PEG3-PFP ester from post-reaction mixtures. Moving beyond a simple list of steps, we will explore the causality behind our protocol choices to ensure you can adapt these methods to your specific experimental needs, ensuring robust and reproducible outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section directly addresses the most common queries and concerns encountered during the purification of bioconjugates prepared with this compound.
Q1: Why is it critical to remove unreacted this compound?
Unreacted this compound, along with its hydrolysis byproduct (Azido-PEG3-acid), can interfere with downstream applications and analytical characterization. Residual azide functionalities can lead to unintended side reactions in subsequent steps, such as copper-catalyzed or strain-promoted "click" chemistry. Furthermore, the presence of these small molecule impurities complicates accurate characterization of your final conjugate, affecting measurements of labeling efficiency, purity, and concentration.[1][2]
Q2: What are the primary byproducts I should be aware of?
The main species to remove from your reaction mixture are the unreacted this compound and its hydrolysis product, Azido-PEG3-carboxylic acid. The pentafluorophenyl (PFP) ester group is reactive towards primary amines but can also be hydrolyzed by water, especially at a pH above 8.5.[3][4] This hydrolysis releases pentafluorophenol and leaves a terminal carboxylic acid on the PEG linker. Both the active ester and the hydrolyzed acid are small molecules (MW ≈ 413 g/mol ) that need to be separated from your much larger bioconjugate.
Q3: My target molecule is a large protein (>30 kDa). What is the easiest and most effective removal method?
For large biomolecules, methods based on size exclusion are highly effective and straightforward.
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is the most common and efficient method. Using a desalting column, the large conjugated protein will pass through the column quickly in the void volume, while the small unreacted linker molecules are retained in the porous beads of the column media and elute much later.[][][7][8]
-
Dialysis: This technique is also very effective for large molecules. The reaction mixture is placed in a dialysis bag or cassette with a specific molecular weight cutoff (MWCO) membrane (e.g., 10K MWCO). The large conjugate is retained inside, while the small unreacted linker diffuses out into a large volume of external buffer.[7][9][10]
Q4: I'm working with a small peptide (< 5 kDa). SEC and dialysis don't seem to work well. What should I do?
When the size difference between your target molecule and the unreacted linker is minimal, size-based separation is not effective. In this case, the best approach is to exploit differences in hydrophobicity using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . The addition of the PEG linker will alter the hydrophobicity of your peptide, usually allowing for a clean separation from the unreacted peptide and the more polar unreacted linker on a C18 or C4 column.[][11][12]
Q5: How can I confirm that the removal of the unreacted linker was successful?
Analytical validation is a crucial final step. A combination of techniques provides the most comprehensive assessment of purity:
-
Analytical HPLC: Both size-exclusion and reverse-phase HPLC can be used to check for the presence of small molecule impurities.[13][14]
-
Mass Spectrometry (LC-MS): This is the most definitive method. It can confirm the mass of your final conjugate and will clearly show the absence of low molecular weight species corresponding to the unreacted linker.[2][15]
Part 2: Purification Strategy Selection
Choosing the right purification method is paramount and depends on the molecular weight of your target biomolecule, the scale of your reaction, and the required final purity. The decision tree and comparison table below are designed to guide your choice.
Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of the optimal purification method.
Table 1: Comparison of Common Purification Methodologies
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Size-Exclusion Chromatography (SEC) / Gel Filtration | Separation based on hydrodynamic radius (molecular size).[] | Fast, mild conditions, excellent for buffer exchange, highly effective for large molecules.[8] | Can cause sample dilution; poor resolution if molecular weights are similar. | Rapid removal of unreacted linker from proteins, antibodies, and other macromolecules (>10 kDa). |
| Dialysis / Ultrafiltration | Separation based on selective diffusion across a semi-permeable membrane (MWCO).[9] | Simple, requires minimal hands-on time, scalable for various volumes. | Slow (can take overnight); potential for sample loss if MWCO is not chosen correctly.[16] | Bulk removal of small molecules and buffer exchange for large volume, stable protein samples. |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[] | High resolution and purity; provides analytical confirmation simultaneously.[11] | Requires method development; exposure to organic solvents may denature sensitive proteins. | High-purity purification of small peptides, oligonucleotides, and other molecules where size-based methods fail.[12] |
| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge.[] | Can separate PEGylated isomers from each other and from the un-PEGylated starting material. | Not effective for removing the neutral, unreacted PEG linker itself. | Purifying different PEGylated species from the unreacted biomolecule, not for removing the linker. |
Part 3: Detailed Troubleshooting & Protocols
This section provides validated, step-by-step protocols for the most effective purification strategies.
Method 1: Size-Exclusion Chromatography (SEC) / Gel Filtration
Causality: This method is ideal when there is a significant difference in size between the bioconjugate and the small molecule linker (MW ~413 Da). The porous resin matrix of an SEC column has a defined pore size. Large molecules, like a conjugated antibody, cannot enter these pores and thus travel a shorter path, eluting quickly.[] Smaller molecules, like the unreacted this compound, explore the full volume of the pores, travel a longer path, and elute later.[8]
SEC Workflow for Linker Removal
Sources
- 1. Bioconjugation Analytical Method Development | AxisPharm [axispharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. Separation Characteristics of Dialysis Membranes | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. enovatia.com [enovatia.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Azido-PEG3-PFP Ester
Welcome to the technical support guide for Azido-PEG3-PFP ester. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth information, troubleshooting advice, and practical protocols to ensure the successful use of this versatile heterobifunctional crosslinker. As Senior Application Scientists, we have compiled this guide based on rigorous testing and field-proven insights to help you navigate your experiments with confidence.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties, storage, and handling of this compound.
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker containing three key components:
-
An azide group (N₃) for use in "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]
-
A hydrophilic 3-unit polyethylene glycol (PEG) spacer which enhances water solubility and reduces potential immunogenicity of the conjugate.[2]
-
A pentafluorophenyl (PFP) ester , an amine-reactive functional group used to form stable amide bonds with primary and secondary amines on molecules like proteins, peptides, or amine-modified oligonucleotides.[3][4]
This structure makes it an ideal reagent for creating antibody-drug conjugates (ADCs), PROTACs, and other bioconjugates where precise, stable linkages are required.[1]
Q2: How should I properly store this compound?
Proper storage is critical to maintain the reactivity of the PFP ester.
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at -20°C.[2][3] | Low temperatures minimize degradation over time. |
| Environment | Store in a desiccated environment.[3][5] | The PFP ester is highly moisture-sensitive.[3][5] |
| Format | Store as a solid (lyophilized powder). | Storing in solution is not recommended due to hydrolysis.[3][6] |
Q3: Why is this compound considered "moisture-sensitive"?
The PFP ester moiety readily reacts with water (hydrolyzes), which converts the active ester into an unreactive carboxylic acid.[3][5][6] This hydrolysis is a competing reaction to the desired conjugation with your amine-containing molecule.[7] Once hydrolyzed, the linker is no longer capable of forming an amide bond, leading to failed or inefficient conjugation.
Q4: What is the advantage of a PFP ester over a more common NHS ester?
The primary advantage of a PFP ester is its enhanced stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[4][6][8][9][10] PFP esters are less susceptible to spontaneous hydrolysis, which results in more efficient and reproducible conjugation reactions, particularly in aqueous buffers.[3][4][6][8][11] While both react with amines, the higher stability of the PFP ester provides a wider window for the conjugation reaction to proceed effectively.[10]
Experimental Protocol: General Procedure for Protein Conjugation
This protocol provides a step-by-step methodology for conjugating this compound to a protein, such as an antibody (e.g., IgG).
1. Materials and Reagents
-
This compound
-
Protein (e.g., IgG)
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)[3]
-
Anhydrous, high-purity dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[3][5]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[8]
-
Purification tools (e.g., desalting columns or dialysis cassettes)[3][8]
2. Experimental Workflow Diagram
Caption: Workflow for protein conjugation with this compound.
3. Step-by-Step Procedure
-
Prepare the Protein Solution :
-
Prepare the this compound Solution :
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[3][5][6]
-
Weigh a small amount of the reagent and dissolve it in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).[8] Do not prepare stock solutions for long-term storage.[3][5][6]
-
Initiate the Conjugation Reaction :
-
Slowly add the dissolved this compound solution to the protein solution while gently stirring.[8] A common starting point is a 2:1 to 10:1 molar excess of the PFP ester over the available amine groups on the biomolecule.[8]
-
Incubate the reaction. Typical conditions are 1-4 hours at room temperature (20-25°C) or overnight at 4°C for sensitive biomolecules.[8]
-
-
Quench the Reaction (Optional but Recommended) :
-
To stop the reaction and consume any unreacted PFP ester, add a quenching buffer containing a high concentration of primary amines (e.g., Tris buffer to a final concentration of 20-50 mM) and incubate for 30 minutes.[8]
-
-
Purify the Conjugate :
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments.
Problem 1: Low or No Conjugation Efficiency
| Potential Cause | Explanation & Solution |
| Hydrolysis of PFP Ester | The PFP ester is sensitive to moisture. Solution: Always allow the reagent vial to reach room temperature before opening. Use high-purity, anhydrous DMSO or DMF for dissolution and prepare the solution immediately before adding it to your reaction.[3][5][6] |
| Presence of Competing Amines | Your protein buffer may contain primary amines (e.g., Tris, glycine) that react with the PFP ester. Solution: Ensure your protein is in an amine-free buffer like phosphate-buffered saline (PBS) or HEPES. Perform dialysis or use a desalting column to exchange the buffer if necessary.[3][5][6] |
| Incorrect pH | The reaction between PFP esters and amines is pH-dependent. The optimal pH range is typically 7.2-8.5.[7][8] Solution: Verify the pH of your reaction buffer. At lower pH, the amine groups on your protein will be protonated and less nucleophilic, slowing the reaction. |
| Insufficient Molar Excess | The molar ratio of the PFP ester to the protein may be too low. Solution: Increase the molar excess of the this compound. A typical starting range is a 2:1 to 10:1 molar ratio of ester to available amines.[8] |
Problem 2: Protein Precipitation During Reaction
| Potential Cause | Explanation & Solution |
| High Concentration of Organic Solvent | This compound must be dissolved in an organic solvent (DMSO/DMF), which can denature proteins if the final concentration is too high. Solution: Prepare a more concentrated stock of the PFP ester so that the final volume of organic solvent in the reaction mixture is less than 10%.[7] Add the ester solution slowly to the protein solution while stirring to avoid localized high concentrations.[8] |
| Change in Protein pI | Modification of lysine residues (primary amines) neutralizes their positive charge, which can alter the protein's isoelectric point (pI) and solubility. Solution: If extensive modification is causing precipitation, reduce the molar excess of the PFP ester or shorten the reaction time. Consider adding solubility-enhancing agents if compatible with your experiment. |
Problem 3: Unexpected Side Reactions or Lack of Specificity
| Potential Cause | Explanation & Solution |
| Reaction with Other Nucleophiles | At very high pH (>9.0), other nucleophilic residues on a protein (e.g., tyrosine, histidine) can potentially react with the PFP ester, although this is less common than with primary amines. Solution: Maintain the reaction pH within the recommended 7.2-8.5 range to favor reaction with primary amines.[7][8] |
| Hydrolysis of the Azide Group | The azide group is generally very stable under typical bioconjugation conditions.[12] However, it can be reduced by certain reagents like dithiothreitol (DTT). Solution: Avoid the presence of strong reducing agents in your reaction mixture unless they are specifically intended for another purpose and are compatible with the azide moiety. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conjugation efficiency.
References
-
ResearchGate. (2021-05-05). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. [Link]
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CD Bioparticles. This compound. [Link]
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AxisPharm. PFP ester PEG. [Link]
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Glyco MindSynth. This compound. [Link]
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Xi'an Confluore Biological Technology Co., Ltd. PEG PFP Ester Protocol. [Link]
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Validation & Comparative
Introduction: The Critical Role of Chemical Labeling in Proteomics
A Senior Application Scientist's Guide to LC-MS Analysis of Azido-PEG3-PFP Ester Labeled Proteins
In the dynamic landscape of proteomics and drug development, the precise analysis of proteins is paramount. Chemical labeling, coupled with liquid chromatography-mass spectrometry (LC-MS), offers a powerful approach for the identification, quantification, and characterization of proteins. This guide provides an in-depth, objective comparison of this compound as a protein labeling reagent, supported by experimental insights and protocols for researchers, scientists, and drug development professionals.
Mass spectrometry-based proteomics is a cornerstone of modern biological research, enabling the large-scale study of proteins.[1][2] However, the inherent complexity of the proteome presents significant analytical challenges, including a wide dynamic range of protein abundances and the presence of interfering substances.[3] Chemical labeling strategies address these challenges by introducing specific tags onto proteins or peptides, facilitating their enrichment, detection, and quantification.[4][5] An ideal labeling reagent should exhibit high reactivity and specificity under biocompatible conditions, introduce a unique mass signature for MS detection, and minimally perturb the protein's native structure and function.
Unveiling the this compound: A Multifunctional Labeling Reagent
The this compound is a heterobifunctional chemical probe designed for the efficient labeling of proteins. Its structure comprises three key functional components: a pentafluorophenyl (PFP) ester for amine reactivity, a polyethylene glycol (PEG) linker for enhanced solubility, and a terminal azide group for bioorthogonal "click" chemistry.[6][7][8]
The PFP Ester: A Superior Choice for Amine Labeling
The PFP ester is an active ester that readily reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[9][10] Compared to the more commonly used N-hydroxysuccinimide (NHS) esters, PFP esters exhibit greater stability towards hydrolysis in aqueous solutions, leading to more efficient and reproducible labeling reactions.[9][11][12][13] This increased stability provides a wider window for the labeling reaction and can result in higher labeling yields.
Diagram: Amine Labeling Reaction
Caption: A comprehensive workflow for LC-MS analysis of labeled proteins.
Protein Labeling with this compound
Materials:
-
Protein sample in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
This compound.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette.
Procedure:
-
Prepare the Protein Sample: Ensure the protein sample is in a buffer free of primary amines (e.g., Tris, glycine) as these will compete with the labeling reaction. [13]If necessary, perform a buffer exchange.
-
Prepare the Labeling Reagent: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution. Do not prepare stock solutions for long-term storage as the PFP ester is moisture-sensitive. [12][13]3. Labeling Reaction: Add a 10-20 fold molar excess of the dissolved this compound to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted PFP ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted labeling reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.
Sample Preparation for LC-MS Analysis
Materials:
-
Labeled and purified protein sample.
-
Denaturation/Reduction Buffer (e.g., 8 M urea, 100 mM Tris-HCl, 10 mM DTT, pH 8.5).
-
Alkylation Reagent (e.g., 55 mM iodoacetamide in 100 mM Tris-HCl, pH 8.5).
-
Trypsin (mass spectrometry grade).
-
Digestion Buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).
-
Formic acid.
-
C18 desalting spin columns or StageTips.
Procedure:
-
Denaturation and Reduction: Denature the labeled protein by adding the Denaturation/Reduction Buffer and incubating for 30-60 minutes at 37°C.
-
Alkylation: Alkylate the reduced cysteine residues by adding the Alkylation Reagent and incubating for 30 minutes in the dark at room temperature.
-
Buffer Exchange/Dilution: Dilute the sample with Digestion Buffer to reduce the urea concentration to less than 1 M.
-
Proteolytic Digestion: Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C. [14]5. Quench Digestion: Stop the digestion by acidifying the sample with formic acid to a final concentration of 0.1-1%.
-
Desalting: Desalt the peptide mixture using a C18 desalting column or StageTip to remove salts and detergents that can interfere with LC-MS analysis. [3][15]7. Lyophilization and Reconstitution: Lyophilize the desalted peptides and reconstitute them in a suitable buffer for LC-MS analysis (e.g., 0.1% formic acid in water).
LC-MS/MS Analysis
Instrumentation:
-
A nano-flow or micro-flow liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
LC Settings (Typical):
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from ~2% to 40% Mobile Phase B over 60-120 minutes.
-
Flow Rate: 300 nL/min (nano-flow) or 5-10 µL/min (micro-flow).
MS Settings (Typical):
-
Ionization Mode: Positive ion mode (electrospray ionization - ESI).
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).
-
MS1 Resolution: >60,000.
-
MS/MS Fragmentation: Higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
-
Dynamic Exclusion: Enabled to prevent repeated fragmentation of the most abundant peptides.
Troubleshooting Common Issues in LC-MS Analysis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Protein ID Count | Inefficient labeling or digestion; Sample loss during preparation; Poor ionization. [16] | Optimize labeling and digestion conditions; Use low-binding tubes; Ensure proper desalting and reconstitution in an MS-compatible buffer. |
| Poor Chromatographic Peak Shape | Column contamination or degradation; Inappropriate mobile phase. [17] | Wash or replace the column; Ensure the mobile phase is properly prepared and degassed. |
| High Background Noise | Contamination from reagents, plastics, or detergents. [17] | Use high-purity solvents and reagents; Use MS-grade plasticware; Ensure complete removal of detergents during sample preparation. [15] |
| Retention Time Shifts | Inconsistent LC pump performance; Column temperature fluctuations; Changes in mobile phase composition. [17] | Service the LC system; Use a column oven for temperature control; Prepare fresh mobile phases daily. |
| Incomplete Fragmentation | Insufficient collision energy. | Optimize collision energy settings for the specific instrument and peptide characteristics. |
Conclusion and Future Perspectives
This compound stands out as a robust and versatile reagent for protein labeling in LC-MS-based proteomics. Its superior aqueous stability compared to NHS esters leads to more efficient and reproducible labeling, while the integrated PEG linker enhances the solubility of the resulting conjugates. The bioorthogonal azide handle opens up a plethora of possibilities for downstream applications, including enrichment and visualization. By following well-defined experimental protocols and being mindful of potential pitfalls, researchers can leverage the power of this compound to gain deeper insights into the complex world of proteins. Future developments in labeling chemistries and mass spectrometry instrumentation will undoubtedly continue to refine and expand the capabilities of this powerful analytical approach.
References
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What are PEG Linkers? - Creative Biolabs. (n.d.). Retrieved January 16, 2026, from [Link]
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- Wang, W., et al. (2017). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications?. Expert Review of Proteomics, 14(10), 875-885.
-
AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved January 16, 2026, from [Link]
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Biopharma PEG. (n.d.). Applications of PEG Linkers. Retrieved January 16, 2026, from [Link]
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Wikipedia. (n.d.). Proteomics. Retrieved January 16, 2026, from [Link]
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University of Washington Proteomics Resource. (n.d.). Proteomics: Protein Identification and Quantification. Retrieved January 16, 2026, from [Link]
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Technology Networks. (2025, November 21). Proteomics Workflow: Sample Prep to LC-MS Data Analysis. Retrieved January 16, 2026, from [Link]
- Woodman, R. H. (2021, May 5). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines.
-
ResearchGate. (n.d.). General workflow for LC-MS-based global proteomics. Proteins in complex... | Download Scientific Diagram. Retrieved January 16, 2026, from [Link]
- Gygi, S. P., et al. (1999). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Journal of Proteome Research, 18(11), 4879-4897.
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Wikipedia. (n.d.). Pentafluorophenyl esters. Retrieved January 16, 2026, from [Link]
- Meston, D. (2022). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC North America, 40(11), 524-528.
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ResearchGate. (2025, October 17). Tuning a Protein Labeling Reaction to Achieve Highly Site‐Selective Lysine Conjugation | Request PDF. Retrieved January 16, 2026, from [Link]
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ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved January 16, 2026, from [Link]
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ResearchGate. (2016, July 13). Troubleshooting ESI LC MS/MS chromatograms--sample contamination?. Retrieved January 16, 2026, from [Link]
- van der Heden van Noort, G. J., et al. (2009). Selective Enrichment of Azide-Containing Peptides from Complex Mixtures. Journal of Proteome Research, 8(8), 3848-3854.
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Reddit. (2024, April 1). synthesis of active esters using pentafluorophenol. Retrieved January 16, 2026, from [Link]
- Powers, D. C., & Baran, P. S. (2015). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry, 13(25), 6962-6965.
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Novatia. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Retrieved January 16, 2026, from [Link]
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University of Delaware Mass Spectrometry Facility. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES. Retrieved January 16, 2026, from [Link]
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Biotage. (2023, January 30). Analyzing crude peptide samples by Mass Spectrometry: what are the options. Retrieved January 16, 2026, from [Link]
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White Rose eTheses Online. (n.d.). Chemical labelling strategies for mass spectrometric peptide analysis. Retrieved January 16, 2026, from [Link]
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Waters Corporation. (n.d.). Peptide and Protein Bioanalysis Application Notebook. Retrieved January 16, 2026, from [Link]
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U.S. Department of Energy Office of Scientific and Technical Information. (n.d.). Nuclear Magnetic Resonance and LC/MS Characterization of Native and New Mass-labeled Fluorinated Telomer Alcohols, Acids and Uns. Retrieved January 16, 2026, from [Link]
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A Senior Application Scientist's Guide to SDS-PAGE Analysis of Protein Conjugates
For researchers, scientists, and drug development professionals, the successful conjugation of molecules to a protein is a critical event. Whether generating antibody-drug conjugates (ADCs) for targeted cancer therapy, PEGylating a protein to improve its pharmacokinetic profile, or linking a fluorescent dye for imaging, the ability to confirm and characterize these conjugation events is paramount. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) stands as a foundational, accessible, and often indispensable first-line analytical tool for this purpose.[1]
This guide provides an in-depth, experience-driven approach to the SDS-PAGE analysis of protein conjugates. We will move beyond a simple recitation of protocol steps to explore the underlying principles, the rationale behind experimental choices, and the interpretation of the resulting data. This document is designed to empower you to not only perform the technique but to troubleshoot and adapt it to your specific needs.
The Principle: Visualizing a Molecular Marriage
At its core, SDS-PAGE separates proteins based on their molecular weight.[2] The anionic detergent SDS denatures proteins, imparting a uniform negative charge and linearizing the polypeptide chain.[3] When subjected to an electric field within a porous polyacrylamide gel, these protein-SDS complexes migrate towards the positive electrode at a rate inversely proportional to their size.[4][5]
A successful conjugation event results in the formation of a new, larger molecule with an increased molecular weight.[4] This increase in mass is the key to its detection by SDS-PAGE. The conjugated protein will migrate more slowly through the gel than its unconjugated counterpart, appearing as a distinct band at a higher position on the gel.[4] This "mobility shift" is the primary evidence of a successful conjugation reaction.[4]
However, the analysis of protein conjugates is not always straightforward. The nature of the conjugated molecule and the heterogeneity of the conjugation reaction can introduce complexities such as band smearing, unexpected migration patterns, and challenges in quantification.[1][6] A thorough understanding of the principles and potential pitfalls is therefore essential for accurate interpretation.
Experimental Workflow: A Step-by-Step Guide with Rationale
The following protocol outlines the key steps for a robust SDS-PAGE analysis of protein conjugates. The emphasis here is on not just what to do, but why you are doing it.
Diagram of the SDS-PAGE Workflow for Protein Conjugate Analysis
Caption: A generalized workflow for the SDS-PAGE analysis of protein conjugates.
Detailed Protocol
1. Sample Preparation: The Foundation of a Good Gel
-
Controls are Non-Negotiable: To confidently interpret your results, a set of essential controls must be run on the same gel as your conjugation reaction.[4]
-
Unconjugated Protein: This is your baseline, showing the starting molecular weight of the protein.[7]
-
Conjugated Molecule (if proteinaceous): If you are conjugating two proteins, run each starting protein in a separate lane.
-
Molecular Weight (MW) Marker: A ladder of proteins with known molecular weights is crucial for estimating the size of your protein bands.[4]
-
Negative Control Reaction: A mock reaction containing all components except the crosslinker can help identify non-specific interactions.
-
-
Denaturation and Reduction: Mix your samples with Laemmli sample buffer. This buffer contains SDS for denaturation and a reducing agent like β-mercaptoethanol or dithiothreitol (DTT) to break disulfide bonds.[4] Heating the samples at 95-100°C for 5-10 minutes ensures complete denaturation.[4]
-
Expert Tip: For some analyses, particularly of antibodies, running a non-reducing gel (without a reducing agent) can be informative. This preserves the disulfide bonds and allows you to observe the intact antibody.[5]
-
-
Centrifugation: Briefly centrifuge your samples before loading to pellet any aggregated protein or particulate matter that could clog the wells and cause streaking.[4]
2. Gel Selection: Choosing the Right Sieve
The percentage of acrylamide in your gel determines the pore size, which in turn dictates the resolution of proteins of different sizes.[4]
-
Low Percentage Gels (e.g., 4-8%): Have larger pores and are ideal for resolving large proteins.[3]
-
High Percentage Gels (e.g., 12-15%): Have smaller pores and are better for resolving small proteins.
-
Gradient Gels (e.g., 4-12% or 4-20%): Offer a broad separation range and are often the best choice for analyzing conjugation reactions where you need to resolve both the starting materials and the larger conjugate on the same gel.[5]
3. Electrophoresis: The Separation
-
Assembly and Loading: Assemble the electrophoresis apparatus according to the manufacturer's instructions and fill it with running buffer.[4] Carefully load your prepared samples into the wells.[4]
-
Running Conditions: Apply a constant voltage (typically 100-150V) and run the gel until the bromophenol blue dye front reaches the bottom.[4]
4. Visualization: Making the Invisible, Visible
Once the electrophoresis is complete, the separated proteins in the gel are invisible. Staining is required to visualize them.[4] The choice of stain is a critical decision that impacts sensitivity, quantification, and compatibility with downstream applications.
Comparative Guide to Staining Methods for Protein Conjugate Analysis
The ideal staining method for your experiment will depend on the abundance of your protein conjugate, the need for quantitative data, and whether you plan to perform downstream analyses like mass spectrometry.
| Staining Method | Principle | Sensitivity | Linear Dynamic Range | Mass Spec Compatibility | Pros | Cons |
| Coomassie Brilliant Blue | Binds non-specifically to proteins through ionic interactions and van der Waals forces.[9] | ~30-100 ng/band[10] | Moderate | Yes[11] | Simple, inexpensive, and compatible with mass spectrometry.[11] | Less sensitive than other methods, and the destaining step can lead to variability.[11] |
| Silver Staining | Silver ions bind to proteins and are then reduced to metallic silver, creating a visible image.[11] | ~5-10 ng/band[10] | Narrow[11] | Limited (formaldehyde in some protocols is incompatible)[11] | Very high sensitivity, ideal for detecting low-abundance proteins.[11] | More complex and time-consuming protocol, low reproducibility, and a narrow dynamic range for quantification.[11] |
| Fluorescent Stains (e.g., SYPRO Ruby) | Covalently or non-covalently bind to proteins and fluoresce when excited by light of a specific wavelength. | High | Broad[9] | Yes[9] | High sensitivity, broad linear dynamic range for accurate quantification, and compatibility with mass spectrometry.[9] | Requires a fluorescent imager, and the stains can be more expensive. |
| Zinc Staining | A reversible negative staining technique where zinc ions precipitate in the gel, leaving the protein bands transparent. | High (~0.25-0.5 ng/band)[9] | Moderate | Yes (stain is reversible) | High sensitivity without chemically modifying the protein.[9] | The gel is opaque, and the bands are clear, which can be less intuitive to visualize. |
Troubleshooting Common SDS-PAGE Issues with Protein Conjugates
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Smeared Bands | - Heterogeneous conjugation (variable number of molecules attached to the protein).[6]- Protein aggregation or precipitation.[4]- High salt concentration in the sample.[4] | - Optimize the conjugation reaction to achieve a more uniform product.[6]- Ensure complete denaturation of the sample; consider adding chaotropic agents like urea.[12]- Desalt the sample before loading. |
| No Conjugate Band Visible | - Inefficient conjugation reaction.[4]- The conjugate is too large to enter the resolving gel.[4]- Insufficient sample loaded.[4] | - Re-evaluate the conjugation chemistry and reaction conditions.[4]- Use a lower percentage acrylamide gel or a gradient gel.[4]- Concentrate the sample or load a larger volume. |
| Unexpected Molecular Weight | - The conjugated molecule alters the protein's conformation and SDS binding, leading to anomalous migration.[13]- Incomplete reduction of disulfide bonds.[4]- Protein degradation.[4] | - The apparent molecular weight on SDS-PAGE is an estimate; confirm the mass with a more precise technique like mass spectrometry.[4]- Increase the concentration of the reducing agent and ensure it is fresh.[4]- Use protease inhibitors during sample preparation.[4] |
| Fuzzy Bands | - Improper sample denaturation.[8]- Poorly polymerized gel.[8]- Incorrect running conditions (e.g., high voltage).[8] | - Ensure adequate heating and SDS concentration in the sample buffer.[8]- Use fresh acrylamide solutions and allow for complete polymerization.- Reduce the voltage and/or run the gel in a cold environment.[8] |
Beyond the Gel: Alternative and Complementary Techniques
While SDS-PAGE is an excellent initial screening tool, a comprehensive characterization of protein conjugates often requires a multi-pronged approach.[7]
-
Capillary Electrophoresis-SDS (CE-SDS): Offers higher resolution and more accurate quantification of conjugate purity and heterogeneity compared to traditional SDS-PAGE.[7]
-
Hydrophobic Interaction Chromatography (HIC): A powerful technique for separating antibody-drug conjugates based on their drug-to-antibody ratio (DAR).[7]
-
Mass Spectrometry (MS): Provides precise mass determination of the conjugate, confirms the DAR, and can even identify the sites of conjugation.[7]
-
Size Exclusion Chromatography (SEC): Useful for detecting and quantifying aggregates in the conjugate sample.[4]
Conclusion: A Cornerstone of Conjugate Characterization
SDS-PAGE remains a vital and accessible technique for the initial assessment of protein conjugation.[5] By understanding the principles behind the method, carefully selecting controls and reagents, and being aware of potential pitfalls, researchers can obtain reliable and informative data.[4] When combined with higher-resolution techniques, SDS-PAGE provides a crucial piece of the puzzle in the development and quality control of protein conjugates, from early-stage research to biopharmaceutical drug development.
References
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Biology Stack Exchange. (2012, June 4). Troubleshooting bioconjugates migration in a SDS-PAGE gel? Retrieved from [Link]
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Creative Biolabs. (n.d.). SDS-PAGE Protocol & Troubleshooting. Retrieved from [Link]
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American Laboratory. (n.d.). An Automated Alternative to SDS-PAGE for Protein Analysis. Retrieved from [Link]
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Kim, Y. S., Nagy, K., Keyser, S., & Schneekloth, J. S. Jr. (2013). An electrophoretic mobility shift assay identifies a mechanistically unique inhibitor of protein sumoylation. Chemistry & Biology, 20(5), 604–613. [Link]
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IOSR Journal. (n.d.). Method Development and Validation of SDS-PAGE for Quality Control Testing of Pegylated Interferon Alpha-2a. Retrieved from [Link]
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Bitesize Bio. (n.d.). Protein Staining Methods: An Overview of 3 of the Best. Retrieved from [Link]
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Biocompare. (2014, January 30). These 2D Gel Tools Will Have You Seeing (Well-Resolved) Spots. Retrieved from [Link]
-
G-Biosciences. (2019, June 18). Best Methods to Stain Proteins After Protein Electrophoresis. Retrieved from [Link]
-
ResearchGate. (2023, March 21). Are there any other alternatives to SDS PAGE to see the bands of proteins? Retrieved from [Link]
-
Bitesize Bio. (n.d.). Capillary Gel Electrophoresis: An Alternative to SDS-PAGE? Retrieved from [Link]
-
Patsnap. (2025, April 29). SDS-PAGE Troubleshooting: Why Are My Protein Bands Fuzzy? Retrieved from [Link]
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ResearchGate. (n.d.). Fig. 2 ADC characterization. (a) SDS-PAGE. MMAE-trastuzumab ADCs and... Retrieved from [Link]
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Creative Biolabs. (n.d.). SDS-PAGE Protocol. Retrieved from [Link]
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ResearchGate. (n.d.). Mobility shift detection of phosphorylation on large proteins using a Phos-tag SDS-PAGE gel strengthened with agarose. Retrieved from [Link]
-
Rockland Immunochemicals. (n.d.). SDS-PAGE Protocol. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Using SDS-PAGE and Scanning Laser Densitometry to Measure Yield and Degradation of Proteins. Retrieved from [Link]
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protocols.io. (2025, August 25). Protein quantification in SDS-PAGE gels by densitometry using ImageJ/Fiji (with BSA normalization). Retrieved from [Link]
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PMC - NIH. (2020, April 7). A protocol for recombinant protein quantification by densitometry. Retrieved from [Link]
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vlab.amrita.edu. (n.d.). Experiment-3 : Densitometric analysis of proteins on SDS-PAGE gels (Theory). Retrieved from [Link]
-
ProteoCool. (2021, September 30). ProteoCool Pills#13: Densitometric Protein quantification from SDS-page using the Image J free software package. Retrieved from [Link]
-
ResearchGate. (n.d.). -SDS-PAGE determination of conjugated drug. The figure shows a slight... Retrieved from [Link]
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PubMed. (2011, December 14). Direct visualization of electrophoretic mobility shift assays using nanoparticle-aptamer conjugates. Retrieved from [Link]
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Rice University. (n.d.). Measuring Relative Mobility of Protein Bands. Retrieved from [Link]
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ResearchGate. (n.d.). Phosphorylation-Dependent Mobility Shift of Proteins on SDS-PAGE is Due to Decreased Binding of SDS. Retrieved from [Link]
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A Senior Application Scientist's Guide to Functional Assays for Validating Bioconjugate Activity
In the rapidly evolving landscape of targeted therapeutics, bioconjugates represent a cornerstone of innovation, merging the specificity of biological molecules with the therapeutic potential of small molecules, toxins, or other payloads. The validation of these complex entities is paramount, extending beyond simple binding assays to encompass a suite of functional assays that truly define their therapeutic activity. This guide provides a comparative analysis of key functional assays, grounded in scientific principles and practical application, to empower researchers in their bioconjugate development programs.
The Criticality of Functional Validation
A bioconjugate's success hinges on a series of events: specific binding to the target, internalization (where required), release of the active payload, and the subsequent biological effect. Each of these steps must be rigorously interrogated to build a comprehensive understanding of the bioconjugate's mechanism of action and to inform critical decisions in the development pipeline. This guide will explore the "why" and "how" behind essential functional assays, offering a framework for robust bioconjugate characterization.
I. Cell Viability and Cytotoxicity Assays: The Primary Litmus Test
The most fundamental question for many bioconjugates, particularly antibody-drug conjugates (ADCs), is their ability to kill target cells. A variety of assays can be employed, each with its own set of advantages and considerations.
A. Metabolic Assays (e.g., MTT, MTS, XTT)
Metabolic assays are workhorse methods for assessing cell viability. They rely on the conversion of a substrate (e.g., a tetrazolium salt) into a colored product by metabolically active cells. The intensity of the color is proportional to the number of viable cells.
Experimental Protocol: MTT Assay for ADC Cytotoxicity
-
Cell Seeding: Plate target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and control antibodies for a period that allows for internalization and payload release (typically 72-96 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated reagent).
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Plot the absorbance against the ADC concentration and fit the data to a dose-response curve to determine the IC50 (the concentration at which 50% of cell growth is inhibited).
B. Membrane Integrity Assays (e.g., LDH Release, Propidium Iodide Staining)
These assays measure the leakage of cellular components or the uptake of dyes by cells with compromised membranes, providing a more direct measure of cell death. Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with damaged membranes.
C. Apoptosis Assays (e.g., Caspase Activity, Annexin V Staining)
For bioconjugates designed to induce programmed cell death, specific apoptosis assays are invaluable. Caspase-Glo® assays measure the activity of caspases, key enzymes in the apoptotic cascade. Annexin V staining identifies cells in the early stages of apoptosis by binding to phosphatidylserine, a lipid that flips to the outer leaflet of the plasma membrane during this process.
Comparative Analysis of Cytotoxicity Assays
| Assay Type | Principle | Pros | Cons |
| Metabolic (MTT/MTS) | Measures metabolic activity | High-throughput, inexpensive, well-established | Indirect measure of viability, can be affected by changes in metabolism |
| Membrane Integrity (LDH) | Measures release of cytosolic enzyme | Direct measure of cell lysis, non-lytic endpoint | Less sensitive for early-stage cytotoxicity |
| Apoptosis (Caspase/Annexin V) | Measures markers of programmed cell death | Provides mechanistic insight, highly sensitive | More complex and expensive than metabolic assays |
II. Internalization Assays: Visualizing the Gateway to Efficacy
For many bioconjugates, particularly those with intracellular targets, internalization into the target cell is a prerequisite for activity. Several techniques can be employed to monitor and quantify this critical step.
A. pH-Sensitive Dyes
A common strategy involves conjugating a pH-sensitive dye, such as a Cypate dye, to the antibody. These dyes are quenched at the neutral pH of the extracellular environment but fluoresce brightly in the acidic environment of endosomes and lysosomes following internalization. This "turn-on" fluorescence provides a direct and quantifiable measure of internalization.
Experimental Workflow: pH-Sensitive Dye Internalization Assay
A Head-to-Head Comparison of PEG Linkers in Antibody-Drug Conjugates: A Guide for Researchers
The rational design of Antibody-Drug Conjugates (ADCs) is a symphony of precisely engineered components, each playing a critical role in the therapeutic efficacy and safety of these targeted therapies. Among these, the linker connecting the monoclonal antibody to the cytotoxic payload is a key determinant of an ADC's success. Polyethylene glycol (PEG) linkers have emerged as a versatile and widely adopted technology to modulate the physicochemical and pharmacological properties of ADCs.[1][2] This guide provides an in-depth, head-to-head comparison of different PEG linkers, supported by experimental data, to empower researchers, scientists, and drug development professionals in the judicious selection of the optimal linker for their next-generation ADCs.
The Pivotal Role of PEG Linkers in ADC Development
The incorporation of PEG linkers into ADCs offers a multitude of advantages aimed at enhancing the therapeutic index. The inherent hydrophilicity of PEG can effectively counteract the hydrophobicity of many potent cytotoxic payloads, thereby mitigating the risk of aggregation and enabling higher drug-to-antibody ratios (DARs) without compromising the structural integrity of the ADC.[1][3] Furthermore, the presence of a PEG chain can increase the hydrodynamic radius of the ADC, leading to a prolonged plasma half-life and potentially reduced immunogenicity.[1][4] However, the devil is in the details, and the specific architecture and length of the PEG linker can have profound and divergent effects on ADC performance.
Head-to-Head Comparison of PEG Linker Architectures
The choice of PEG linker architecture is a critical decision in ADC design, with each configuration offering a unique set of properties that can be leveraged to optimize therapeutic outcomes. This section provides a comparative analysis of the most common PEG linker architectures.
Linear vs. Branched PEG Linkers
A fundamental choice in PEG linker design is between a linear and a branched structure. Linear PEGs offer a straightforward approach to enhancing hydrophilicity, while branched PEGs provide a more complex, three-dimensional architecture that can offer distinct advantages.[5][6]
| Feature | Linear PEG Linkers | Branched PEG Linkers | Rationale and Experimental Insights |
| Structure | A single, unbranched chain of ethylene glycol units.[6] | Multiple PEG arms extending from a central core.[6][] | The branched structure provides a greater "shielding" effect for the hydrophobic payload.[5] |
| Hydrophilicity | Effective at increasing the overall hydrophilicity of the ADC. | Can provide a more significant localized hydrophilic environment around the payload. | The multi-arm nature of branched PEGs creates a denser hydration shell.[4] |
| Stability & Aggregation | Can reduce aggregation, but may be limited at higher DARs with hydrophobic payloads.[5] | Superior performance in reducing aggregation, especially under stress conditions.[5] | A study by Tedeschini et al. (2021) demonstrated that ADCs with a branched linker composed of two 12-unit PEG chains showed better stability than those with a linear 24-unit PEG linker.[8][9] |
| Pharmacokinetics (PK) | Generally improves PK profile compared to non-PEGylated linkers. | Can lead to slower clearance rates and longer plasma half-life.[8][9] | The enhanced shielding effect of branched linkers is thought to contribute to improved PK properties by reducing interactions with clearance mechanisms.[5] |
| Drug-to-Antibody Ratio (DAR) | May be limited in supporting high DARs without inducing aggregation.[5] | Can enable the conjugation of a higher number of drug molecules without compromising stability.[2][5] | The increased hydrophilicity and steric hindrance of branched linkers can better accommodate multiple hydrophobic payloads. |
Discrete PEG (dPEG®) vs. Polydisperse PEG Linkers
Another critical consideration is the uniformity of the PEG chain length. Monodisperse, or discrete PEG (dPEG®), linkers consist of a single, defined molecular weight, whereas traditional polydisperse PEGs are a mixture of chains with a range of lengths.[3][10]
| Feature | Discrete PEG (dPEG®) Linkers | Polydisperse PEG Linkers | Rationale and Experimental Insights |
| Composition | Uniform chains with a single, defined molecular weight (polydispersity index = 1.0).[3][10] | A mixture of PEG chains with a range of molecular weights.[10] | The heterogeneity of polydisperse PEGs can lead to a heterogeneous mixture of ADCs, complicating characterization and manufacturing.[3] |
| Manufacturing & Reproducibility | Enables the production of homogeneous ADCs with improved batch-to-batch consistency.[3] | Can result in heterogeneous ADC products, making characterization and ensuring consistency challenging.[10] | The defined structure of dPEG® linkers simplifies the manufacturing and analytical processes for ADCs. |
| Pharmacokinetics (PK) | Leads to more predictable and uniform pharmacokinetic profiles. | The mixture of different chain lengths can result in variable PK profiles within a single batch. | Uniformity in ADC structure translates to more consistent behavior in vivo. |
| Safety & Immunogenicity | May reduce the risk of immunogenicity associated with polydisperse PEG mixtures.[3] | The heterogeneity of polydisperse PEGs has been associated with the potential for anti-PEG antibody formation.[10] | Well-defined PEGylated drugs may overcome some of the immunogenicity concerns linked to conventional PEG mixtures.[3] |
| Regulatory Considerations | The well-defined structure is advantageous for regulatory submissions and quality control. | The heterogeneity can pose challenges for regulatory agencies in terms of characterization and defining critical quality attributes. | Regulatory bodies favor well-characterized and consistent drug products. |
The Impact of PEG Linker Length on ADC Performance
The length of the PEG chain is a tunable parameter that can be optimized to fine-tune the properties of an ADC.[1][11]
| PEG Linker Length | Impact on In Vitro Potency | Impact on Pharmacokinetics (PK) | Impact on Tumor Accumulation & Efficacy | Rationale and Experimental Insights |
| Short (e.g., PEG2-PEG4) | Generally higher in vitro potency. | Shorter plasma half-life compared to longer PEGs.[12] | Lower tumor exposure.[12] | Shorter PEG chains may result in less steric hindrance for payload-target interaction but offer less protection from clearance mechanisms. |
| Intermediate (e.g., PEG8-PEG12) | May see a slight decrease in in vitro potency compared to shorter chains. | Increased plasma half-life and exposure.[12] | Significantly higher tumor exposure and efficacy.[12] | This range often represents a balance between maintaining good potency and achieving favorable PK and biodistribution. |
| Long (e.g., PEG24 and longer) | Can sometimes lead to a more significant decrease in in vitro potency.[1] | Further prolongation of plasma half-life.[12] | Can further enhance tumor accumulation, but the effect may plateau.[12] | Longer PEG chains provide a greater "stealth" effect, but excessive length can sterically hinder the ADC from reaching its target or the payload from being released. |
A study investigating the effect of PEG chain length on ADC tumor and tissue distribution found that ADCs with 8, 12, and 24 PEG units had significantly higher tumor to plasma exposure ratios and greater tumor growth inhibition compared to ADCs with 2 and 4 PEG units.[12]
Visualizing PEG Linker Concepts
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Caption: Comparison of PEG Linker Architectures and Compositions.
Caption: Experimental Workflow for Comparing PEG Linkers in ADCs.
Experimental Protocols for Head-to-Head Comparison
To ensure the rigorous and objective comparison of different PEG linkers, the following experimental protocols are provided as a guide for researchers.
In Vitro Stability Assay
Objective: To assess the stability of ADCs with different PEG linkers in plasma and under thermal stress.
Methodology:
-
Incubation: Incubate the ADCs (e.g., at 1 mg/mL) in human or mouse plasma at 37°C for a defined time course (e.g., 0, 1, 3, 7, and 14 days). A parallel incubation in a formulation buffer at 4°C can serve as a control. For thermal stress, incubate the ADCs at an elevated temperature (e.g., 40°C) for a set period.
-
Sample Analysis: At each time point, analyze the samples by:
-
Size Exclusion Chromatography (SEC-HPLC): To monitor for aggregation and fragmentation.
-
Hydrophobic Interaction Chromatography (HIC-HPLC): To assess changes in the drug-to-antibody ratio (DAR) and detect the presence of unconjugated antibody.
-
Mass Spectrometry (e.g., LC-MS): To confirm the identity of different species and quantify drug deconjugation.
-
-
Data Analysis: Compare the percentage of monomer, aggregate, and fragment over time for each ADC. Also, compare the rate of drug loss.
In Vitro Cytotoxicity Assay
Objective: To determine the in vitro potency (IC50) of ADCs with different PEG linkers against a target-expressing cancer cell line.
Methodology:
-
Cell Seeding: Seed a target-antigen-expressing cancer cell line in 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADCs with different PEG linkers.[1] Include untreated cells and cells treated with the unconjugated antibody and free drug as controls.
-
Incubation: Incubate the cells for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or SRB assay).
-
Data Analysis: Plot the percentage of cell viability against the ADC concentration and determine the IC50 value for each ADC using a non-linear regression analysis.
Pharmacokinetic (PK) Study in Rodents
Objective: To evaluate the pharmacokinetic profiles of ADCs with different PEG linkers.
Methodology:
-
Animal Dosing: Administer a single intravenous (IV) dose of each ADC to a cohort of mice or rats.
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1h, 6h, 24h, 48h, 72h, 168h).
-
Sample Processing: Process the blood samples to obtain plasma.
-
ADC Quantification: Measure the concentration of the total antibody and/or the conjugated ADC in the plasma samples using a validated ELISA method.
-
Data Analysis: Use pharmacokinetic modeling software to calculate key PK parameters such as clearance (CL), volume of distribution (Vd), and terminal half-life (t1/2) for each ADC.
In Vivo Efficacy Study in a Xenograft Model
Objective: To compare the anti-tumor efficacy of ADCs with different PEG linkers in a relevant cancer model.
Methodology:
-
Tumor Implantation: Subcutaneously implant a human cancer cell line that expresses the target antigen into immunodeficient mice.
-
Tumor Growth and Randomization: Once the tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, and different ADC groups).
-
ADC Dosing: Administer the ADCs to the respective treatment groups at a specified dose and schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly throughout the study.
-
Data Analysis: Plot the mean tumor volume over time for each group.[1] Calculate tumor growth inhibition (TGI) and assess for any signs of toxicity.
Conclusion: A Strategic Approach to PEG Linker Selection
The choice of a PEG linker is a critical, multifaceted decision in the development of a successful ADC. There is no one-size-fits-all solution; the optimal linker will depend on the specific antibody, payload, and target indication.[11] This guide has provided a comprehensive, head-to-head comparison of different PEG linker architectures, lengths, and compositions, supported by experimental evidence and practical protocols. By carefully considering the trade-offs between properties such as hydrophilicity, stability, pharmacokinetics, and in vitro potency, researchers can make informed decisions to engineer next-generation ADCs with an improved therapeutic index. The strategic selection of a PEG linker, grounded in a thorough understanding of its impact on the overall properties of the ADC, is paramount to advancing these promising targeted therapies from the laboratory to the clinic.
References
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Tedeschini, T., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 431-447. Available from: [Link]
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Pasut, G., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 431-447. Available from: [Link]
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ADC Review. PEG Linkers. Available from: [Link]
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Labinsights. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Available from: [Link]
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Bryant, P., et al. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers in Drug Discovery. Available from: [Link]
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Wang, Y., et al. (2022). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Pharmaceutics, 14(11), 2339. Available from: [Link]
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AxisPharm. What is the difference between ADC linker and PEG linker?. Available from: [Link]
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AxisPharm. The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modification. Available from: [Link]
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Iyer, R., et al. (2017). Abstract 4075: Effect of PEG chain length on antibody-drug conjugate tumor and tissue distribution in tumor bearing xenograft mice. Cancer Research, 77(13 Supplement), 4075. Available from: [Link]
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SINOPEG. PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy. Available from: [Link]
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Stepanov, A. V., et al. (2024). Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough?. International Journal of Molecular Sciences, 25(1), 589. Available from: [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized Azido-PEG3-PFP Ester
For researchers, scientists, and drug development professionals engaged in the sophisticated field of bioconjugation, the integrity of every reagent is paramount. Azido-PEG3-PFP ester is a cornerstone bifunctional linker, prized for its role in creating precisely engineered biomolecules, from antibody-drug conjugates (ADCs) to targeted imaging agents. Its architecture—an azide for "click" chemistry, a hydrophilic PEG spacer for improved solubility, and a highly reactive pentafluorophenyl (PFP) ester for efficient amine coupling—offers remarkable versatility.[1][2] However, this chemical sophistication also introduces potential pitfalls in the form of impurities that can derail conjugation efficiency, compromise the final product's homogeneity, and introduce unforeseen biological consequences.
This guide provides an in-depth, objective comparison of the critical analytical techniques used to assess the purity of synthesized this compound. Moving beyond mere protocols, we will explore the causality behind experimental choices and furnish the data-driven insights necessary to ensure the quality and reproducibility of your research.
The Criticality of Purity in Bioconjugation
The success of a bioconjugation reaction hinges on the high purity of the starting materials.[3][4] For this compound, impurities can arise from incomplete reactions, side reactions, or degradation. The most common culprits include:
-
Starting Materials: Residual Azido-PEG3-carboxylic acid or pentafluorophenol (PFP-OH).
-
Hydrolysis Product: The PFP ester is susceptible to hydrolysis, reverting to the far less reactive Azido-PEG3-carboxylic acid. PFP esters are notably more stable against hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, which is a key advantage, but the risk is not eliminated, especially with improper handling or storage.[5][6][7]
-
PEG-related Impurities: PEGs are inherently polydisperse. While a short linker like PEG3 should be monodisperse, impurities could include different PEG chain lengths (e.g., PEG2, PEG4).
-
Azide-related Impurities: In certain contexts, organic azido compounds can be a concern due to potential mutagenicity, making their control and characterization essential from a safety perspective.[8]
The presence of these impurities can lead to significantly lower conjugation yields, the introduction of non-functional molecules into your final product, and extensive, costly troubleshooting.[4] Therefore, a robust, multi-faceted analytical approach is not just recommended; it is essential.
Core Analytical Techniques for Purity Assessment
No single technique provides a complete picture of purity. A combination of chromatographic separation and spectroscopic identification is the gold standard. We will compare three primary methods: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Quantification
HPLC is the premier technique for quantifying the purity of a sample by separating the main component from its impurities. For a molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
Expertise & Experience: The "Why" Behind the Method
The principle of RP-HPLC relies on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The this compound is significantly more hydrophobic than its primary potential impurity, the hydrolyzed Azido-PEG3-carboxylic acid. This difference in polarity allows for excellent separation. We use a gradient of an organic solvent (like acetonitrile) in water to elute compounds, with more hydrophobic molecules like the PFP ester eluting later than more polar impurities. UV detection is ideal as the pentafluorophenyl group provides a strong chromophore.
Experimental Protocol: RP-HPLC for Purity Analysis
-
Sample Preparation:
-
Accurately weigh and dissolve ~1 mg of the synthesized this compound in 500 µL of acetonitrile or a 50:50 acetonitrile:water mixture.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
-
Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[9]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 30% B
-
35-40 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Interpretation:
-
The purity is calculated based on the relative peak area of the main product peak compared to the total area of all peaks in the chromatogram.
-
The hydrolyzed acid impurity will appear as an earlier-eluting, more polar peak. Unreacted PFP-OH would also elute at a distinct retention time.
-
Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Verification
While HPLC excels at quantification, NMR provides unequivocal structural confirmation. It verifies that the desired functional groups are present and in the correct stoichiometric ratios. Both ¹H (proton) and ¹⁹F (fluorine) NMR are highly informative for this molecule.
Expertise & Experience: The "Why" Behind the Method
-
¹H NMR allows us to "see" the protons on the PEG backbone, the methylene protons adjacent to the azide, and those adjacent to the ester. By integrating the signal areas, we can confirm the ratio of these groups. For instance, the ratio of PEG protons to the protons adjacent to the azide should match the expected structure. The absence of a broad carboxylic acid proton peak (~10-12 ppm) is a strong indicator that the starting material has been consumed.[10][11]
-
¹⁹F NMR is exceptionally useful and provides a clean, simple spectrum. It specifically detects the fluorine atoms on the PFP ester. A characteristic set of peaks for the pentafluorophenyl group confirms its presence. The absence of a signal for free PFP-OH confirms the removal of this unreacted starting material.
Experimental Protocol: ¹H and ¹⁹F NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized ester in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum. Key signals to observe are the PEG backbone (typically a complex multiplet around 3.6 ppm), and the shifted methylene protons adjacent to the azide and ester functionalities.[11]
-
¹⁹F NMR: Acquire a standard fluorine spectrum. The pentafluorophenyl group will show three distinct signals (ortho, para, and meta fluorines) with a characteristic 2:1:2 integration ratio.
-
-
Data Interpretation:
-
Structural Confirmation: Verify that all expected peaks are present in both ¹H and ¹⁹F spectra and that their chemical shifts and integration ratios match the this compound structure.
-
Purity Assessment: Look for the absence of impurity peaks. For example, a peak around 4.56 ppm in DMSO-d₆ could indicate a free hydroxyl group from an unfunctionalized PEG starting material.[12] The absence of the PFP-OH signal in the ¹⁹F spectrum is also a key purity marker.
-
Caption: Mass Spectrometry (MS) workflow for molecular weight confirmation.
Comparative Guide: Selecting the Right Technique
The choice of analytical technique depends on the specific question being asked. The table below provides a direct comparison to guide your experimental design.
| Parameter | RP-HPLC | NMR Spectroscopy (¹H, ¹⁹F) | Mass Spectrometry (ESI-MS) |
| Primary Role | Quantitative Purity | Structural Confirmation | Identity Confirmation |
| Key Information | Percentage purity, retention time | Chemical structure, functional group ratios | Exact molecular weight, elemental formula (HRMS) |
| Strengths | Highly sensitive for impurities, excellent for quantification, robust and reproducible. [] | Unambiguous structure elucidation, can detect non-chromophoric impurities. | High specificity, definitive mass confirmation, very high sensitivity. [14] |
| Limitations | Requires a UV chromophore, co-eluting impurities can be missed, identity is inferred. | Lower sensitivity than HPLC/MS, requires higher sample amount, complex mixtures are difficult to interpret. | Not inherently quantitative, can suffer from ion suppression, does not distinguish isomers. |
| Best For... | Determining the precise purity percentage for batch release and quality control. | Verifying the successful synthesis of the target molecule and identifying structural impurities. | Absolutely confirming the molecular identity of the final product. |
Conclusion: An Integrated Approach for Unquestionable Quality
The purity assessment of this compound is not a single-step process but a synergistic analytical workflow. While HPLC provides the critical quantitative measure of purity, it is NMR that confirms the structure is correct, and MS that verifies the molecular weight is as expected.
For any researcher in the field of drug development or advanced biomaterials, relying on a single method is insufficient. A comprehensive Certificate of Analysis for a high-quality batch of this compound should always include data from all three techniques. This integrated approach ensures that the reagent you use is not only pure but is unequivocally the correct molecule, providing the solid foundation necessary for reproducible, successful, and groundbreaking bioconjugation science.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
